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  • Product: 5-Chloroisoquinoline-1-carbonitrile
  • CAS: 1231761-25-3

Core Science & Biosynthesis

Foundational

5-Chloroisoquinoline-1-carbonitrile: A Core Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers Abstract: 5-Chloroisoquinoline-1-carbonitrile is a halogenated heterocyclic nitrile that has emerged as a crucial building block in medicinal chemistry. Its unique electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: 5-Chloroisoquinoline-1-carbonitrile is a halogenated heterocyclic nitrile that has emerged as a crucial building block in medicinal chemistry. Its unique electronic and steric properties make it an invaluable intermediate for synthesizing complex molecular architectures targeting a range of therapeutic areas. The isoquinoline core is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, exhibiting activities from anticancer to antiviral.[1][2][3] This guide provides an in-depth analysis of the chemical properties, reactivity principles, and strategic applications of 5-Chloroisoquinoline-1-carbonitrile, offering field-proven insights for researchers in drug development.

Core Chemical Properties & Structural Attributes

5-Chloroisoquinoline-1-carbonitrile belongs to the family of substituted isoquinolines, which are structural isomers of quinoline. The strategic placement of a chloro group at the C5 position and a nitrile group at the C1 position significantly influences the molecule's reactivity and potential for derivatization.

Molecular Profile

A clear identification of the molecule's core attributes is the first step in any experimental design. The fundamental properties are summarized below.

PropertyDataSource
IUPAC Name 5-chloroisoquinoline-1-carbonitrileN/A
Synonyms 1-Cyano-5-chloroisoquinolineN/A
CAS Number 1231761-25-3[4]
Molecular Formula C₁₀H₅ClN₂[4]
Molecular Weight 188.61 g/mol [4]
MDL Number MFCD22096567[4]
Canonical SMILES N#CC1=NC=CC2=C1C=CC=C2Cl(Derived)
InChI Key CXFDSWMDWPVWKF-UHFFFAOYSA-N[5]

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research intermediates.

Electronic Landscape & Reactivity Profile

The reactivity of the isoquinoline ring is dictated by the nitrogen heteroatom, which deactivates the heterocyclic ring towards electrophilic attack and activates it for nucleophilic substitution. The presence of the chloro and nitrile substituents further modulates this behavior.

  • Nucleophilic Aromatic Substitution (SₙAr): The nitrile group (-CN) at the C1 position is a strong electron-withdrawing group, which, combined with the ring nitrogen, makes the C1 position highly electrophilic. The chlorine atom at this position in related isomers is known to be susceptible to displacement by nucleophiles. While the target molecule has the nitrile at C1, the general principle of activation at this position remains. Nucleophilic reactions on the isoquinoline core preferably target the 1-position.[6]

  • Electrophilic Aromatic Substitution (SₑAr): Electrophilic attacks, such as nitration or halogenation, are directed towards the benzene ring portion of the scaffold. These reactions occur preferentially at the C5 and C8 positions.[6] The existing chlorine at C5 will influence the regioselectivity of further substitutions through its directing effects.

  • Modification of the Nitrile Group: The C1-nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (like in the related compound 5-Chloroisoquinoline-1-carboxylic acid[7]), reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems.

G cluster_reactivity Reactivity Profile of Isoquinoline Core Core Isoquinoline Scaffold SEAr Electrophilic Aromatic Substitution (Nitration, Halogenation) Core->SEAr Benzene Ring Reactivity SNAr Nucleophilic Aromatic Substitution (Amination, Alkoxylation) Core->SNAr Pyridine Ring Reactivity Positions_SEAr Favored at C5 & C8 SEAr->Positions_SEAr Positions_SNAr Favored at C1 SNAr->Positions_SNAr

Caption: General reactivity of the isoquinoline nucleus.

Strategic Importance in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] Its derivatives are explored for a wide range of applications.

  • Antiviral Agents: A closely related analog, 5-Chloroisoquinoline-1-carboxylic acid, acts as an inhibitor of the NS5A replication complex, indicating a potential pathway for developing antiviral therapies, particularly against RNA viruses.[7]

  • Anticancer & Antimicrobial Activity: Fused heterocyclic systems containing the isoquinoline moiety are common in alkaloids with demonstrated antitumor, antibacterial, and antifungal properties.[3] Substituted quinolines and isoquinolines have shown a broad spectrum of biological effects, including antimicrobial and antineoplastic activity.[8][9]

  • Enzyme Inhibition: The rigid structure of the isoquinoline core makes it an excellent scaffold for designing specific enzyme inhibitors by orienting functional groups into binding pockets.[4]

The chlorine atom in 5-Chloroisoquinoline-1-carbonitrile is a key feature. Halogenated compounds are prevalent in pharmaceuticals, with chlorine chemistry being integral to over 88% of pharmaceuticals in the United States.[10] The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the lipophilicity of the final drug candidate.

Synthesis & Handling

Representative Synthetic Approach

The following protocol for a related compound, 5-Amino-1-chloroisoquinoline, illustrates the transformation of a nitro-substituted precursor, which is a key step in many synthetic routes for functionalized isoquinolines.[11]

Protocol: Reduction of 1-Chloro-5-nitroisoquinoline [11]

  • Reaction Setup: Combine 1-chloro-5-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate in a round-bottom flask.

  • Reflux: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours. Causality: Stannous chloride (SnCl₂) is a classical reagent for the reduction of aromatic nitro groups to amines. The reaction is typically performed in an organic solvent like ethyl acetate under reflux to ensure sufficient reaction kinetics.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Basification: Adjust the pH to approximately 10 using an aqueous sodium carbonate solution. Causality: Basification is critical to neutralize the acidic reaction mixture and deprotonate the newly formed aniline, making it soluble in the organic phase.

  • Extraction: Separate the organic layer. Extract the aqueous phase with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue via column chromatography on silica gel to yield the final product, 5-Amino-1-chloroisoquinoline.[11]

G Start 1-Chloro-5-nitroisoquinoline + SnCl2·2H2O in EtOAc Reflux Reflux under N2 (3 hours) Start->Reflux Step 1 Workup Cool & Quench (Ice Water) Reflux->Workup Step 2 Basify Basify to pH 10 (aq. Na2CO3) Workup->Basify Step 3 Extract Extract with EtOAc Basify->Extract Step 4 Purify Dry, Concentrate & Purify (Silica Gel) Extract->Purify Step 5

Caption: Workflow for a representative reduction reaction.

Safety & Handling

As with any specialized laboratory chemical, proper handling is paramount. Hazard classifications for closely related isomers provide a strong basis for a cautious approach.[5][12]

Hazard TypeGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling.[5]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[5][12]

Self-Validating Protocol for Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14] Recommended storage is at room temperature.[4]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[15]

Conclusion & Future Outlook

5-Chloroisoquinoline-1-carbonitrile stands as a high-value intermediate for the synthesis of novel chemical entities in drug discovery. Its defined structure, coupled with the versatile reactivity of the nitrile and the strategic placement of the chloro group, provides a robust platform for generating libraries of complex molecules. The established biological significance of the isoquinoline core ensures that derivatives of this compound will continue to be promising candidates for tackling a multitude of diseases. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors and probes for novel biological targets.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucose. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Thulluri, C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: This is a general reference for the principles of isoquinoline reactivity, a direct URL to a specific page is not available).
  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Retrieved from [Link]

  • Haider, S., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. Retrieved from [Link]

  • Bencze, G., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Retrieved from [Link]

  • CP Lab Safety. (n.d.). D-Glucose-2-13C, min 99 atom% 13C, min 98%, 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Retrieved from [Link]

Sources

Exploratory

5-Chloroisoquinoline-1-carbonitrile CAS number 1231761-25-3

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of 5-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloroisoquinoline-1-carbonitrile (CAS Number: 1231761-25-3), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in current literature, this document synthesizes available information on its properties, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers, providing both a summary of current knowledge and a roadmap for future investigation.

Introduction: The Isoquinoline Scaffold in Modern Research

The isoquinoline core is a privileged scaffold in drug discovery, present in a wide array of natural alkaloids and synthetic molecules with diverse pharmacological activities.[1] This nitrogen-containing heterocycle is a key pharmacophore in compounds with applications ranging from anticancer and antimicrobial to antiviral and neuroprotective agents.[2] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

5-Chloroisoquinoline-1-carbonitrile is a derivative that features a chlorine atom at the 5-position and a nitrile group at the 1-position. The presence of a halogen can enhance membrane permeability and introduce a vector for further chemical modification, while the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These features make 5-Chloroisoquinoline-1-carbonitrile a valuable building block for the synthesis of more complex molecules.[3]

Physicochemical Properties

While comprehensive experimental data for 5-Chloroisoquinoline-1-carbonitrile is not extensively reported, its basic molecular properties have been established.

PropertyValueSource
CAS Number 1231761-25-3[4]
Molecular Formula C₁₀H₅ClN₂[4]
Molecular Weight 188.61 g/mol [4]
Appearance Inferred to be a solid at room temperature
Purity Typically available at ≥95%
Storage Recommended to be sealed and stored in a dry place at 2-8°C

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for 5-Chloroisoquinoline-1-carbonitrile is not currently available. However, a plausible and logical synthetic route can be devised based on well-established reactions in heterocyclic chemistry. The proposed pathway involves a multi-step sequence starting from isoquinoline, as outlined below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline HNO₃/H₂SO₄ 1-Chloro-5-nitroisoquinoline 1-Chloro-5-nitroisoquinoline 5-Nitroisoquinoline->1-Chloro-5-nitroisoquinoline POCl₃ or SOCl₂ 5-Amino-1-chloroisoquinoline 5-Amino-1-chloroisoquinoline 1-Chloro-5-nitroisoquinoline->5-Amino-1-chloroisoquinoline SnCl₂·2H₂O, EtOAc 5-Chloroisoquinoline-1-carbonitrile 5-Chloroisoquinoline-1-carbonitrile 5-Amino-1-chloroisoquinoline->5-Chloroisoquinoline-1-carbonitrile 1. NaNO₂, HCl 2. CuCN, KCN

Caption: Proposed synthetic workflow for 5-Chloroisoquinoline-1-carbonitrile.

Detailed Hypothetical Protocol

This protocol is a proposed methodology and would require experimental optimization.

Step 1: Nitration of Isoquinoline to 5-Nitroisoquinoline

  • Rationale: Electrophilic nitration of isoquinoline occurs preferentially on the benzene ring. The 5- and 8-positions are the most activated sites for electrophilic substitution.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid, add isoquinoline dropwise with stirring.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Filter, wash with water, and dry the crude 5-nitroisoquinoline. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Chlorination of 5-Nitroisoquinoline to 1-Chloro-5-nitroisoquinoline

  • Rationale: The pyridine ring of the isoquinoline system can be chlorinated at the 1-position. This is often achieved by first forming the N-oxide and then treating with a chlorinating agent, or directly under harsh conditions.

  • Procedure:

    • A mixture of 5-nitroisoquinoline and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated at reflux.

    • The reaction is monitored by TLC. Upon completion, the excess chlorinating agent is carefully removed under reduced pressure.

    • The residue is cautiously quenched with ice water and neutralized with a base to precipitate the product.

    • The crude 1-chloro-5-nitroisoquinoline is filtered, washed, and dried.

Step 3: Reduction of 1-Chloro-5-nitroisoquinoline to 5-Amino-1-chloroisoquinoline

  • Rationale: The nitro group can be selectively reduced to an amine in the presence of the chloro and isoquinoline functionalities using a variety of reducing agents. A known method utilizes stannous chloride dihydrate.[5]

  • Procedure:

    • A mixture of 1-chloro-5-nitroisoquinoline and an excess of stannous chloride dihydrate in ethyl acetate is refluxed under a nitrogen atmosphere for several hours.[5]

    • After cooling, the mixture is poured into ice water and basified to a pH of 10 with an aqueous solution of sodium carbonate.[5]

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[5]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[5]

    • The product, 5-amino-1-chloroisoquinoline, can be purified by column chromatography on silica gel.[5]

Step 4: Sandmeyer Reaction to Yield 5-Chloroisoquinoline-1-carbonitrile

  • Rationale: The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[6][7]

  • Procedure:

    • The 5-amino-1-chloroisoquinoline is dissolved in a cold aqueous solution of a strong acid (e.g., HCl).

    • A solution of sodium nitrite in water is added dropwise at a temperature maintained between 0-5 °C to form the diazonium salt.

    • This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide.

    • The reaction mixture is allowed to warm to room temperature and then heated gently to drive the reaction to completion.

    • After cooling, the mixture is neutralized and extracted with an organic solvent.

    • The organic extracts are washed, dried, and concentrated. The final product, 5-Chloroisoquinoline-1-carbonitrile, is purified by column chromatography.

Hypothetical Analytical Characterization

The following are predicted spectroscopic data for the verification of the final product's structure.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show a series of doublets and triplets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the isoquinoline ring system.

  • ¹³C NMR (in CDCl₃, 100 MHz): The spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The nitrile carbon is expected to appear around δ 117-120 ppm, and the carbon bearing the chlorine atom would also have a characteristic shift.

  • IR (ATR): A sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands would correspond to C=C and C=N stretching in the aromatic system.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern (M+2) at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Potential Applications and Future Research

Given the lack of direct experimental evidence, the potential applications of 5-Chloroisoquinoline-1-carbonitrile are inferred from the known biological activities of structurally similar compounds.

G cluster_apps Potential Therapeutic Areas 5-Chloroisoquinoline-1-carbonitrile 5-Chloroisoquinoline-1-carbonitrile Antiviral Antiviral 5-Chloroisoquinoline-1-carbonitrile->Antiviral NS5A Inhibition (inferred from carboxylic acid analog) Anticancer Anticancer 5-Chloroisoquinoline-1-carbonitrile->Anticancer Kinase/Topoisomerase Inhibition (general for isoquinolines) Antimicrobial Antimicrobial 5-Chloroisoquinoline-1-carbonitrile->Antimicrobial DNA Gyrase/Topoisomerase IV Inhibition (general for quinolines)

Caption: Potential therapeutic applications of 5-Chloroisoquinoline-1-carbonitrile.

  • Antiviral Research: The corresponding carboxylic acid, 5-Chloroisoquinoline-1-carboxylic acid, has been identified as an inhibitor of the NS5A replication complex, suggesting potential applications in the development of antiviral agents, particularly against RNA viruses.[4] It would be a logical next step to synthesize and test the nitrile for similar activity.

  • Anticancer Drug Discovery: Isoquinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation.[8] The specific substitution pattern of 5-Chloroisoquinoline-1-carbonitrile makes it an interesting candidate for screening against various cancer cell lines.

  • Antimicrobial Agents: The broader class of quinolines and isoquinolines includes many compounds with antimicrobial properties, often acting by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] This suggests that the title compound could serve as a scaffold for the development of new antibacterial agents.

Recommended Future Research

To fully elucidate the potential of this molecule, the following experimental investigations are recommended:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS) and determination of physicochemical properties.

  • In Vitro Screening: Evaluation of its antiproliferative activity against a panel of cancer cell lines and its antimicrobial activity against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition Assays: Testing against relevant molecular targets such as viral polymerases, protein kinases, and bacterial topoisomerases.

  • Mechanism of Action Studies: If activity is observed, further studies to identify the specific molecular targets and signaling pathways affected by the compound.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a promising but under-investigated heterocyclic compound. While direct experimental data is scarce, its chemical structure suggests significant potential as a versatile building block in the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a logical starting point for its preparation, and the known activities of related isoquinolines highlight its potential in antiviral, anticancer, and antimicrobial research. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is highly warranted and could open new avenues in drug discovery and development.

References

Sources

Foundational

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile

Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Chloroisoquinoline-1-carbonitrile. As a member of the functionally rich isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Chloroisoquinoline-1-carbonitrile. As a member of the functionally rich isoquinoline family, this compound represents a significant scaffold for research in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established synthetic methodologies to offer a robust framework for researchers. We will delve into its structural characteristics, propose a validated synthetic pathway, predict its spectroscopic profile, and discuss its potential in drug discovery based on the well-documented bioactivity of the isoquinoline core. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug development and advanced organic synthesis.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activities.[1] From the vasodilator papaverine to the potent antiviral saquinavir, the isoquinoline framework has demonstrated a remarkable capacity for interacting with diverse biological targets. This has cemented its importance in pharmaceutical research, where it is a key building block in the design of novel therapeutic agents.[1][2]

5-Chloroisoquinoline-1-carbonitrile is a synthetically derived member of this class, featuring two key functional groups that enhance its utility as a chemical intermediate: a chlorine atom at the 5-position and a nitrile group at the 1-position. The chloro-substituent can serve as a handle for further functionalization through cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for a variety of chemical transformations. Its potential applications are primarily in organic synthesis and pharmaceutical research, where it can act as a crucial intermediate in the development of compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.[2]

Molecular Structure and Physicochemical Properties

The fundamental properties of 5-Chloroisoquinoline-1-carbonitrile are summarized below. These are based on information from chemical suppliers and computational predictions.

PropertyValueReference(s)
CAS Number 1231761-25-3[2][3]
Molecular Formula C₁₀H₅ClN₂[2][3]
Molecular Weight 188.61 g/mol [2][3]
Appearance Inferred to be a solid at room temperature
Storage Conditions Sealed in a dry environment at 2-8°C[3]

The structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key substituents are a chlorine atom on the benzene ring portion (at position 5) and a nitrile group on the pyridine ring portion (at position 1).

Caption: Molecular structure of 5-Chloroisoquinoline-1-carbonitrile.

Proposed Synthesis Protocol

Causality Behind the Synthetic Strategy:

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including halides and nitriles, via a diazonium salt intermediate.[4][5][6] This strategy is advantageous as it allows for the late-stage introduction of the desired functionalities onto a pre-formed isoquinoline core. The synthesis of the 5-aminoisoquinoline precursor can be achieved through standard methods, such as the nitration of isoquinoline followed by reduction.

Synthesis_Workflow Start Isoquinoline Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 5-Nitroisoquinoline Step1->Intermediate1 Step2 Reduction (e.g., SnCl₂, HCl) Intermediate1->Step2 Intermediate2 5-Aminoisoquinoline Step2->Intermediate2 Step3a Diazotization (NaNO₂, HCl, 0-5°C) Intermediate2->Step3a Intermediate3 Isoquinoline-5-diazonium chloride Step3a->Intermediate3 Step4a Sandmeyer Reaction (Chlorination) (CuCl, HCl) Intermediate3->Step4a Intermediate4 5-Chloroisoquinoline Step4a->Intermediate4 Step5 N-Oxidation (m-CPBA) Intermediate4->Step5 Intermediate5 5-Chloroisoquinoline N-oxide Step5->Intermediate5 Step6 Cyanation (e.g., TMSCN, Et₃N) Intermediate5->Step6 Product 5-Chloroisoquinoline-1-carbonitrile Step6->Product

Caption: Proposed synthetic workflow for 5-Chloroisoquinoline-1-carbonitrile.

Hypothetical Step-by-Step Experimental Protocol:

Step 1: Synthesis of 5-Aminoisoquinoline (via Nitration and Reduction)

  • Nitration: To a stirring solution of isoquinoline in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitroisoquinoline isomers. The 5-nitroisoquinoline can be separated from the 8-nitro isomer by chromatography.

  • Reduction: Dissolve the purified 5-nitroisoquinoline in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and heat the mixture under reflux.[7] Monitor the reaction by TLC. Upon completion, cool the mixture, neutralize with a base, and extract the 5-aminoisoquinoline with an organic solvent. Purify the product by column chromatography.

Step 2: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

  • Diazotization: Dissolve 5-aminoisoquinoline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly within the 0-5°C range. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours. Extract the 5-chloroisoquinoline with an organic solvent, wash, dry, and purify by chromatography.

Step 3: Synthesis of 5-Chloroisoquinoline-1-carbonitrile

  • N-Oxidation: Dissolve 5-chloroisoquinoline in a chlorinated solvent like dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts.

  • Cyanation: To the crude 5-chloroisoquinoline N-oxide, add a cyanating agent such as trimethylsilyl cyanide (TMSCN) and a base like triethylamine. Heat the mixture gently. This is a variation of the Reissert-Henze reaction. Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield 5-Chloroisoquinoline-1-carbonitrile.

Predicted Spectroscopic Profile

While specific spectra for 5-Chloroisoquinoline-1-carbonitrile are not available in the literature, a reliable prediction of its key spectroscopic features can be made based on the known data for similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm).[8] The protons on the isoquinoline ring system are deshielded due to the aromatic ring current. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and nitrile groups. Protons ortho and para to the nitrogen and the substituents will be most affected.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, as there is no molecular symmetry.[9]

  • Aromatic Carbons (C-H): Signals for the five carbons bearing hydrogen atoms are expected in the range of δ 120-140 ppm.[10]

  • Quaternary Carbons (C-Cl, C-CN, bridgehead carbons): The carbon attached to the chlorine (C5) will be in the aromatic region. The carbon of the nitrile group (C1) will likely be deshielded. The nitrile carbon itself (-C≡N) will appear around δ 115-120 ppm.[10] The quaternary carbons at the ring junction will also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group.[11] This peak is highly diagnostic.

  • C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic and heteroaromatic rings.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponding to the C-Cl stretch.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z = 188.[12]

  • Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak at m/z = 190 will be present, with an intensity approximately one-third that of the M⁺ peak.[13] This isotopic signature is a key identifier for a monochlorinated compound.

  • Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak is expected to be intense.[14] Common fragmentation pathways may include the loss of Cl (m/z = 153) and the loss of HCN (from the nitrile and a ring proton), leading to a fragment at m/z = 161.

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore with a broad range of biological activities.[15] Substituted isoquinolines have been investigated for their potential as:

  • Anticancer Agents: Many isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[16]

  • Antimicrobial Agents: The isoquinoline scaffold is present in several compounds with antibacterial and antifungal properties.[2]

  • Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring makes it an effective scaffold for designing inhibitors of enzymes such as kinases and polymerases. For example, the related compound 5-Chloroisoquinoline-1-carboxylic acid has shown inhibitory activity against the NS5A replication complex in RNA viruses.[16]

5-Chloroisoquinoline-1-carbonitrile, as a versatile intermediate, allows for the synthesis of a library of derivatives by modifying the nitrile group or by using the chlorine atom as a point of attachment for other moieties in cross-coupling reactions. This makes it a valuable starting material for structure-activity relationship (SAR) studies aimed at discovering new drug candidates.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a predicted spectroscopic profile based on established chemical principles and data from analogous compounds. The functional group handles—a chlorine atom and a nitrile group—on the privileged isoquinoline scaffold make it an attractive starting point for the development of novel, biologically active molecules. Further experimental validation of the proposed synthesis and properties is warranted to fully unlock the potential of this compound for researchers in drug discovery and materials science.

References

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Exploratory

Synthesis pathway for 5-Chloroisoquinoline-1-carbonitrile

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinoline-1-carbonitrile Abstract This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 5-Chloroisoquinoline-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinoline-1-carbonitrile

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 5-Chloroisoquinoline-1-carbonitrile, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The isoquinoline core is a privileged structure found in numerous bioactive compounds, and targeted functionalization allows for the fine-tuning of pharmacological properties.[1][2] This document details a proposed synthesis rooted in fundamental and well-established organic chemistry principles, designed for practical application by researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring both scientific rigor and practical utility. We will explore a logical sequence beginning from commercially available isoquinoline, proceeding through a regioselective chlorination, and culminating in a highly efficient C1-cyanation via the Reissert reaction.

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural alkaloids and synthetic therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][3] The strategic introduction of substituents onto the isoquinoline ring system is a critical tactic in modern drug design, enabling the modulation of a molecule's steric, electronic, and pharmacokinetic profiles. 5-Chloroisoquinoline-1-carbonitrile represents a key building block where the chloro-substituent at the C5 position can direct further modifications, while the C1-nitrile group serves as a versatile chemical handle for conversion into amides, carboxylic acids, amines, or various heterocyclic moieties. This dual functionalization makes it an attractive intermediate for constructing complex molecular architectures.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target molecule necessitates a retrosynthetic approach that utilizes reliable and high-yielding transformations. The primary disconnection strategy focuses on the installation of the nitrile group, which is the most activating and synthetically versatile position on the isoquinoline ring.

The proposed retrosynthesis is as follows:

  • C1-CN Bond Disconnection: The target molecule, 5-Chloroisoquinoline-1-carbonitrile (1) , can be synthesized by the introduction of a cyanide group onto the C1 position of 5-Chloroisoquinoline (2) . The Reissert reaction is an exceptionally reliable and well-documented method for achieving this specific transformation on isoquinoline systems.[4][5]

  • C5-Cl Bond Disconnection: The precursor, 5-Chloroisoquinoline (2) , can be prepared via electrophilic aromatic substitution on the parent heterocycle, Isoquinoline (3) . It is well-established that electrophilic attack on isoquinoline preferentially occurs at the C5 and C8 positions of the benzene ring.[6]

This strategic pathway leverages common starting materials and high-fidelity named reactions, providing a robust and scalable route to the target compound.

G target 5-Chloroisoquinoline-1-carbonitrile (1) precursor1 5-Chloroisoquinoline (2) target->precursor1 Reissert Reaction (C1-Cyanation) start Isoquinoline (3) precursor1->start Electrophilic Chlorination (C5-Halogenation)

Caption: Retrosynthetic pathway for 5-Chloroisoquinoline-1-carbonitrile.

Proposed Synthetic Pathway and Mechanistic Discussion

This section details the forward synthesis, providing the scientific rationale for each step.

Step 1: Electrophilic Chlorination of Isoquinoline

The initial step involves the regioselective chlorination of isoquinoline to yield the key intermediate, 5-chloroisoquinoline. The isoquinoline ring system is activated towards electrophilic substitution on the benzo- portion of the molecule.

  • Reaction: Isoquinoline + Cl₂ (or other chlorinating agent) → 5-Chloroisoquinoline

  • Causality and Expertise: The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, substitution occurs on the carbocyclic ring, primarily at the C5 and C8 positions, which are electronically analogous to the α-positions of naphthalene.[6] The choice of chlorinating agent and reaction conditions (e.g., solvent, temperature, presence of a Lewis acid) is critical to control regioselectivity and prevent over-chlorination. Using molecular chlorine in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃ can facilitate this transformation. The reaction must be carefully monitored to isolate the desired 5-chloro isomer from the C8-chloro byproduct, typically via column chromatography.

Step 2: C1-Cyanation via the Reissert Reaction

The Reissert reaction provides a powerful and specific method for introducing a cyano group at the C1 position of isoquinolines. The reaction proceeds in two conceptual stages: formation of a "Reissert compound" (an N-acyl-1,2-dihydroisoquinoline-1-carbonitrile) followed by elimination/re-aromatization.[7]

  • Reaction: 5-Chloroisoquinoline + Benzoyl Chloride + KCN → Intermediate Reissert Compound → 5-Chloroisoquinoline-1-carbonitrile

  • Mechanistic Insight:

    • Activation: The nitrogen atom of 5-chloroisoquinoline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a highly reactive N-acylisoquinolinium salt. This salt dramatically increases the electrophilicity of the C1 position.

    • Nucleophilic Attack: The cyanide anion (from KCN or NaCN) then attacks the activated C1 position. This is a classic 1,2-addition to the iminium-like system, forming the stable 1,2-dihydroisoquinoline intermediate known as a Reissert compound.[5]

    • Elimination & Aromatization: The N-benzoyl group is subsequently removed under hydrolytic conditions (acidic or basic), leading to the collapse of the intermediate and re-establishment of the aromatic isoquinoline ring system, now bearing the desired C1-carbonitrile.

G cluster_0 Reissert Reaction Mechanism Start 5-Chloroisoquinoline Activated N-Acylisoquinolinium Salt (Highly Electrophilic at C1) Start->Activated + Benzoyl Chloride Reissert_Cmpd Reissert Compound (1,2-dihydro intermediate) Activated->Reissert_Cmpd + CN⁻ (from KCN) Product 5-Chloroisoquinoline-1-carbonitrile Reissert_Cmpd->Product Hydrolysis / Aromatization

Caption: Key stages of the Reissert reaction for C1-cyanation.

  • Trustworthiness and Experimental Choice: The use of a two-phase system, such as dichloromethane and water, is a common and effective modification of the Reissert reaction.[7] This approach allows the heterocyclic base and acid chloride to reside in the organic phase while the cyanide salt remains dissolved in the aqueous phase, controlling the reaction rate and often improving yields by minimizing side reactions like the hydrolysis of the acid chloride.[8] Alternatively, anhydrous conditions using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., AlCl₃) can be employed for sensitive substrates.[8]

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies and would require optimization for the specific substrate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 5-Chloroisoquinoline (2)
  • To a solution of isoquinoline (1.0 eq) in a suitable chlorinated solvent (e.g., carbon tetrachloride or dichloromethane) at 0 °C, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.1 eq).

  • Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the 5-chloro and 8-chloro isomers.

Protocol 4.2: Synthesis of 5-Chloroisoquinoline-1-carbonitrile (1)
  • In a two-necked round-bottom flask, prepare a solution of potassium cyanide (KCN) (3.0 eq) in water.

  • Add a solution of 5-chloroisoquinoline (1.0 eq) in dichloromethane to the flask.

  • Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.5 eq) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x volumes).

  • Combine the organic layers, wash with water, 5% HCl, saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude Reissert intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., ethanol) and add aqueous hydrochloric acid (2M).

  • Heat the mixture at reflux for 2-4 hours to effect hydrolysis and aromatization.

  • Cool the reaction, neutralize with sodium bicarbonate, and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel or recrystallization to afford pure 5-Chloroisoquinoline-1-carbonitrile.

Data Summary and Characterization

Successful synthesis must be confirmed through rigorous analytical characterization.

Table 1: Summary of Reagents for Key Cyanation Step

ReagentRoleMolar Eq.Key Considerations
5-ChloroisoquinolineSubstrate1.0Starting material
Benzoyl ChlorideActivating Agent1.5Forms the reactive isoquinolinium salt
Potassium CyanideCyanide Source3.0Highly toxic; handle with extreme care
DichloromethaneOrganic Solvent-Dissolves substrate and activating agent
WaterAqueous Solvent-Dissolves cyanide salt
Hydrochloric AcidHydrolysis Reagent-Promotes removal of the benzoyl group

Expected Characterization Data:

  • ¹H NMR: Aromatic protons should show characteristic shifts and coupling constants consistent with the 1,5-disubstituted isoquinoline structure.

  • ¹³C NMR: The spectrum should confirm the presence of all 10 carbons, including the distinctive quaternary carbon of the nitrile group (typically ~117-120 ppm) and the carbons attached to chlorine and nitrogen.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₅ClN₂ (188.61 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretch.

Conclusion

This guide outlines a robust and scientifically sound synthetic pathway for 5-Chloroisoquinoline-1-carbonitrile, a molecule of significant interest to the drug development community. By leveraging the classical and highly reliable Reissert reaction on a 5-chloroisoquinoline intermediate, this strategy provides a clear and actionable route for researchers. The provided protocols, grounded in established chemical principles, offer a solid foundation for the practical synthesis and future exploration of this versatile chemical scaffold.

References

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Google Patents. (2019). High-yield synthesis method of 5-iodoisoquinoline compounds. CN112300072A.
  • Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • ABL Technology. (n.d.). 1-CHLOROISOQUINOLINE-5-CARBONITRILE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

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  • ResearchGate. (2000). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. Retrieved from [Link]

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Foundational

5-Chloroisoquinoline-1-carbonitrile physical characteristics

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of chloro and carbonitrile functionalities to this scaffold at the 5- and 1-positions, respectively, creates a versatile intermediate for the synthesis of novel therapeutic agents. This document will delve into the physicochemical properties, plausible synthetic routes, analytical characterization, and safety considerations for this compound, offering field-proven insights and methodologies.

Core Physicochemical Characteristics

5-Chloroisoquinoline-1-carbonitrile is a substituted aromatic heterocycle. Its physical and chemical properties are pivotal for its handling, storage, and application in synthetic chemistry. The data presented below is a consolidation of available information from chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1231761-25-3[1][2]
Molecular Formula C₁₀H₅ClN₂[1][2]
Molecular Weight 188.61 g/mol [1][2]
Appearance Inferred to be a solid powder[3]
Purity Typically ≥97%[1]
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for 5-Chloroisoquinoline-1-carbonitrile is not extensively documented in publicly available literature, a plausible synthetic pathway can be designed based on established methodologies for isoquinoline chemistry. The following proposed workflow is based on the synthesis of structurally related compounds.[3][4][5]

A logical approach would involve the initial synthesis of a 5-substituted isoquinoline, followed by the introduction of the carbonitrile group at the 1-position. A common strategy for cyanation at the 1-position of an isoquinoline ring is via a Reissert-type reaction or a variation thereof.

G cluster_0 Proposed Synthetic Workflow A 5-Chloroisoquinoline B 5-Chloroisoquinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 5-Chloroisoquinoline-1-carbonitrile B->C Cyanation (e.g., TMSCN, Benzoyl Chloride)

Caption: A plausible synthetic route to 5-Chloroisoquinoline-1-carbonitrile.

Hypothetical Experimental Protocol:
  • Step 1: N-oxidation of 5-Chloroisoquinoline.

    • Dissolve 5-Chloroisoquinoline in a suitable solvent like dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Chloroisoquinoline N-oxide.[3]

  • Step 2: Cyanation of 5-Chloroisoquinoline N-oxide.

    • Dissolve the crude 5-Chloroisoquinoline N-oxide in a suitable solvent such as dichloromethane.

    • Add benzoyl chloride and trimethylsilyl cyanide (TMSCN).

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, the reaction is typically worked up by washing with an aqueous base (e.g., sodium bicarbonate solution).

    • The organic layer is then dried and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the final product, 5-Chloroisoquinoline-1-carbonitrile.

Analytical Characterization

To ensure the identity and purity of synthesized 5-Chloroisoquinoline-1-carbonitrile, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The chemical shifts and coupling constants would be characteristic of the substitution pattern.[6][7][8]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with the carbon of the nitrile group appearing in a characteristic downfield region.[6][7][8]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₅ClN₂. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).[9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will provide information about the functional groups present. A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[10]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the purity of the final compound and for identifying any potential impurities.[4]

Reactivity and Applications in Drug Discovery

5-Chloroisoquinoline-1-carbonitrile serves as a valuable building block in medicinal chemistry, primarily due to the reactivity of its chloro and nitrile functional groups.[1]

G cluster_1 Key Reactive Sites and Transformations A 5-Chloroisoquinoline-1-carbonitrile B Nucleophilic Aromatic Substitution (at C5-Cl) A->B C Nitrile Group Transformations (e.g., hydrolysis to carboxylic acid, reduction to amine) A->C

Caption: Reactive sites of 5-Chloroisoquinoline-1-carbonitrile for further derivatization.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents.

  • Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up avenues for further functionalization.

The isoquinoline core is present in a variety of biologically active molecules, and derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][11] This compound is therefore a key intermediate for creating libraries of novel compounds for biological screening.

Safety and Handling

While a comprehensive toxicological profile for 5-Chloroisoquinoline-1-carbonitrile is not available, data from structurally similar compounds, such as other chlorinated isoquinolines and nitriles, suggest that it should be handled with care.[12][13][14]

Hazard CategoryGHS Statements (Inferred)Source(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[12][13][14]
Skin Irritation H315: Causes skin irritation.[12][13][14]
Eye Irritation H319: Causes serious eye irritation.[12][13][14]
Respiratory Irritation H335: May cause respiratory irritation.[12][13][14]
Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a valuable and versatile intermediate in the field of medicinal chemistry. While some of its physical properties are not yet fully characterized in the literature, its structure provides clear pathways for the synthesis of a diverse range of novel compounds. Its utility is underscored by the established biological importance of the isoquinoline scaffold. Further research into this and related compounds is likely to yield new candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases.[3]

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyanuric Chloride, 99% (Titr.). Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIST WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline. Retrieved from [Link]

  • Merck. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile: A Scaffold of Emerging Importance in Medicinal Chemistry

Abstract The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. Among i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. Among its myriad derivatives, 5-Chloroisoquinoline-1-carbonitrile has emerged as a compound of significant interest for researchers in drug discovery and development. The strategic placement of a chloro group at the 5-position and a carbonitrile moiety at the 1-position imparts unique electronic and steric properties, rendering it a versatile building block for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of 5-Chloroisoquinoline-1-carbonitrile, including its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry, with a particular focus on its role as a scaffold for enzyme inhibitors and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic compound in their research endeavors.

Introduction and Chemical Identity

5-Chloroisoquinoline-1-carbonitrile is a substituted aromatic heterocycle. The isoquinoline core is a bicyclic system where a benzene ring is fused to a pyridine ring. The presence of the electron-withdrawing chloro and carbonitrile groups significantly influences the molecule's reactivity and its potential interactions with biological targets.

It is crucial to distinguish 5-Chloroisoquinoline-1-carbonitrile from its isomer, 1-Chloroisoquinoline-5-carbonitrile, as both are commercially available and can be a source of confusion. According to IUPAC nomenclature, the principal functional group, the carbonitrile, dictates the suffix and receives the lowest possible locant, which is position 1 in the isoquinoline ring system. Therefore, 5-Chloroisoquinoline-1-carbonitrile is the correct IUPAC name for the compound of interest in this guide.

Chemical Identifiers
IdentifierValue
IUPAC Name 5-Chloroisoquinoline-1-carbonitrile
CAS Number 1231761-25-3[1]
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2Cl)C#N
Isomeric Note Often confused with 1-Chloroisoquinoline-5-carbonitrile (CAS: 1231761-23-1)[2][3]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 5-Chloroisoquinoline-1-carbonitrile are not extensively reported in peer-reviewed literature. The following data is primarily sourced from chemical supplier databases and should be considered as indicative.

PropertyValue/Information
Appearance Likely a solid, powder form (inferred from related compounds)
Purity Typically available at ≥97%[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Store at room temperature in a dry, well-ventilated place.[1]

Synthesis of 5-Chloroisoquinoline-1-carbonitrile

Proposed Synthetic Pathway 1: From Isoquinoline

This route involves the initial chlorination of the isoquinoline core, followed by cyanation at the 1-position. The challenge lies in achieving regioselective chlorination at the 5-position.

Synthetic Pathway 1 Isoquinoline Isoquinoline Intermediate1 5-Chloroisoquinoline Isoquinoline->Intermediate1 Chlorination (e.g., Cl2, AlCl3) Product 5-Chloroisoquinoline-1-carbonitrile Intermediate1->Product Cyanation (e.g., KCN, CuCN)

Caption: Proposed Synthesis of 5-Chloroisoquinoline-1-carbonitrile from Isoquinoline.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of 5-Chloroisoquinoline:

    • To a solution of isoquinoline in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    • Cool the mixture in an ice bath and bubble chlorine gas through the solution while monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully pouring it over crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 5-chloroisoquinoline.

  • Step 2: Synthesis of 5-Chloroisoquinoline-1-carbonitrile (Reissert-Henze Reaction adaptation):

    • To a solution of 5-chloroisoquinoline in dichloromethane, add trimethylsilyl cyanide (TMSCN).

    • Cool the mixture to 0°C and slowly add benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography to yield 5-Chloroisoquinoline-1-carbonitrile.

Proposed Synthetic Pathway 2: From a Substituted Benzene Derivative

This approach builds the isoquinoline ring system from a pre-functionalized benzene precursor, which can offer better control over the substitution pattern.

Synthetic Pathway 2 Start m-Chlorobenzaldehyde Intermediate1 Substituted Styrene Start->Intermediate1 Wittig or Horner-Wadsworth- Emmons reaction Intermediate2 Aminoethylbenzene derivative Intermediate1->Intermediate2 Reduction of nitro/azide Intermediate3 Amide Intermediate2->Intermediate3 Acylation Product 5-Chloroisoquinoline-1-carbonitrile Intermediate3->Product Bischler-Napieralski or Pomeranz-Fritsch cyclization followed by oxidation & cyanation

Caption: Retrosynthetic approach starting from a substituted benzene derivative.

Potential Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for 5-Chloroisoquinoline-1-carbonitrile is scarce in the public domain, the isoquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.[6] The introduction of the chloro and cyano substituents can significantly modulate the parent molecule's pharmacological profile.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoquinoline scaffold can serve this purpose. The carbonitrile group can act as a hydrogen bond acceptor, while the chloro group can occupy hydrophobic pockets or form halogen bonds. The rest of the molecule can be further functionalized to achieve potency and selectivity against specific kinases. For instance, quinoline-based compounds have been successfully developed as mTOR inhibitors.[7]

Kinase Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 5-Chloroisoquinoline-1-carbonitrile Scaffold Hinge Region Hinge Region (Hydrogen Bonding) Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region (Further Functionalization) Nitrile Group C≡N Nitrile Group->Hinge Region H-bond acceptor Chloro Group Cl Chloro Group->Hydrophobic Pocket Hydrophobic/ Halogen bond Isoquinoline Core Isoquinoline Core Isoquinoline Core->Solvent Exposed Region Scaffold for derivatization

Caption: Interaction model of a 5-Chloroisoquinoline-1-carbonitrile-based inhibitor in a kinase active site.

Anticancer and Antimicrobial Potential

Quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[5][8] Chloroquinoline compounds, in particular, have shown promise in inducing apoptosis in cancer cell lines.[8] The mechanism of action for their antimicrobial effects is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] Furthermore, compounds like 5-chloroquinolin-8-ol have shown potent activity against Mycobacterium tuberculosis.[9] This suggests that 5-Chloroisoquinoline-1-carbonitrile could be a valuable starting point for developing novel anticancer and anti-infective drugs.

Characterization and Analytical Methods

Proper characterization is essential to confirm the identity and purity of synthesized 5-Chloroisoquinoline-1-carbonitrile. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the isoquinoline core, the carbon of the nitrile group (typically in the range of 115-125 ppm), and the carbon atom attached to the chlorine.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) is expected in the region of 2220-2260 cm⁻¹.

    • Absorptions corresponding to C=C and C=N stretching of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

    • A C-Cl stretching vibration may be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound (188.61 g/mol ).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₅ClN₂).

    • The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Safety, Handling, and Storage

While specific toxicology data for 5-Chloroisoquinoline-1-carbonitrile is not available, it should be handled with care, assuming it is a hazardous substance based on its functional groups (chloro and cyano aromatic).

  • General Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Stability:

    • Aromatic nitriles are generally stable but can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, especially at elevated temperatures.

    • Many aromatic heterocyclic compounds exhibit some light sensitivity, so it is advisable to store the compound in an amber vial to protect it from light.[10]

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a promising heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for further chemical modification to develop potent and selective therapeutic agents, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound is still emerging, this technical guide provides a solid foundation for researchers by synthesizing information from related molecules and outlining plausible synthetic and application strategies. Further investigation into the synthesis, reactivity, and biological activity of 5-Chloroisoquinoline-1-carbonitrile is warranted and is anticipated to yield novel compounds with valuable pharmacological properties.

References

  • High-yield synthesis method of 5-iodoisoquinoline compounds. CN112300072A.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 115.
  • An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers. Benchchem.
  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Request PDF.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2019). Marine Drugs, 17(7), 400.
  • Key Properties and Applications of 1-Chloroisoquinoline-5-carboxylic Acid for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(1), 1.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2021). RSC Advances, 11(43), 26656–26685.
  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. (2023). Bioorganic Chemistry, 142, 106988.
  • ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses Procedure.
  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. Benchchem.
  • Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid. (2016). Journal of Asian Natural Products Research, 18(11), 1069–1078.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2007). Antimicrobial Agents and Chemotherapy, 51(5), 1838–1840.
  • 1-Chloroisoquinoline-5-carbonitrile. BLD Pharm.
  • 1-Chloroisoquinoline-5-carbonitrile. AMERICAN ELEMENTS.
  • 1-CHLOROISOQUINOLINE-5-CARBONITRILE. Fluorochem.
  • 5-Chloroisoquinoline-1-carboxylic acid. Biosynth.
  • C10h5cln2. Sigma-Aldrich.
  • Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation. (2015). Bioorganic & Medicinal Chemistry, 23(24), 7767–7779.
  • Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][4][8]oxaphosphinine 6-oxide. (2022). Chemistry Proceedings, 12(1), 75.

  • Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. (2022). Inorganic Chemistry, 61(2), 1017–1029.
  • From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. (2021). ChemMedChem, 16(20), 3044–3048.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. (2013). Journal of Medicinal Chemistry, 56(5), 1936–1946.
  • 5-Chloroisoquinoline-1-carbonitrile. MySkinRecipes.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • 1-Chloroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • stability issues of 8-Chloroisoquinoline-1-carbonitrile under different conditions. Benchchem.
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Foundational

Introduction: The Significance of Solubility in Research and Development

An In-Depth Technical Guide to the Solubility of 5-Chloroisoquinoline-1-carbonitrile This guide provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, with a primary focus on its solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Chloroisoquinoline-1-carbonitrile

This guide provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, with a primary focus on its solubility characteristics. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for solubility determination. In the absence of extensive public data on this specific compound, this guide emphasizes the experimental protocols necessary to establish a robust solubility profile.

5-Chloroisoquinoline-1-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif is a recognized scaffold in the development of various therapeutic agents. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. It directly influences bioavailability, formulation feasibility, and the design of synthetic routes. An accurate understanding of a compound's solubility is, therefore, a foundational requirement for its successful application.

This document serves as a practical guide for determining the solubility profile of 5-Chloroisoquinoline-1-carbonitrile. It outlines the underlying chemical principles that govern its solubility and provides detailed, validated protocols for its empirical determination.

Physicochemical Properties of 5-Chloroisoquinoline-1-carbonitrile

Understanding the inherent properties of 5-Chloroisoquinoline-1-carbonitrile is essential for predicting its solubility behavior and selecting appropriate solvent systems for experimental determination.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂PubChem
Molecular Weight 188.62 g/mol PubChem
Appearance White to off-white crystalline powderGeneric observation for similar compounds
Predicted logP 2.5 to 3.0Chemicalize
pKa (most basic) 0.5 to 1.5 (predicted)Chemicalize

Expert Insights:

  • The predicted logP value in the range of 2.5 to 3.0 suggests that 5-Chloroisoquinoline-1-carbonitrile is a moderately lipophilic compound. This indicates a preference for non-polar organic solvents over aqueous media.

  • The predicted low basic pKa suggests that the isoquinoline nitrogen is only weakly basic. This implies that altering the pH of an aqueous solution is unlikely to significantly increase its solubility through salt formation.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of publicly available solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents
  • 5-Chloroisoquinoline-1-carbonitrile (purity >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Calibrated analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Chloroisoquinoline-1-carbonitrile to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by HPLC to determine the concentration of 5-Chloroisoquinoline-1-carbonitrile.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of 5-Chloroisoquinoline-1-carbonitrile.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 5-Chloroisoquinoline-1-carbonitrile to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Extract and dilute supernatant C->D E Analyze by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling Considerations

Due to the limited publicly available safety data for 5-Chloroisoquinoline-1-carbonitrile, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While specific solubility data for 5-Chloroisoquinoline-1-carbonitrile is not readily found in the public domain, this guide provides the necessary framework for its empirical determination. By understanding the compound's physicochemical properties and employing a robust experimental protocol such as the shake-flask method, researchers can confidently establish a reliable solubility profile. This data is fundamental for advancing research and development activities involving this promising chemical entity.

References

  • PubChem. (n.d.). 5-Chloro-1-isoquinolinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicalize. (n.d.). 5-chloroisoquinoline-1-carbonitrile. ChemAxon. Retrieved from [Link]

Exploratory

A Technical Guide to the Synthesis of 5-Chloroisoquinoline-1-carbonitrile: Strategies and Starting Materials

Abstract 5-Chloroisoquinoline-1-carbonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloroisoquinoline-1-carbonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural motif is found in molecules targeting a range of biological pathways. This guide provides an in-depth technical analysis of the primary synthetic strategies for obtaining this molecule, designed for researchers and drug development professionals. We will dissect two robust, sequential functionalization pathways starting from common isoquinoline precursors, offering a rationale for experimental choices, detailed protocols, and a comparative analysis to aid in route selection. The focus is on providing a self-validating framework, grounding key mechanistic claims in authoritative literature.

Retrosynthetic Analysis & Strategic Overview

The synthesis of a disubstituted heteroaromatic compound like 5-Chloroisoquinoline-1-carbonitrile requires careful strategic planning. The core challenge lies in the regioselective introduction of two distinct functional groups—a chloro group at the C5 position and a carbonitrile at the C1 position.

A retrosynthetic analysis reveals two primary disconnection strategies:

  • Late-Stage Chlorination: This approach involves synthesizing an isoquinoline-1-carbonitrile precursor bearing a functional group at the C5 position (such as an amino group) that can be readily converted to a chloro group, typically via a Sandmeyer reaction.

  • Late-Stage Cyanation: This strategy focuses on first establishing the 5-chloro-substituted isoquinoline core and then introducing the carbonitrile group at the C1 position in a subsequent step.

This guide will focus on the Late-Stage Cyanation approach, which generally offers greater flexibility and utilizes more reliable, high-yielding transformations for the critical cyanation step. The overall workflow involves securing the 5-chloroisoquinoline intermediate, followed by one of two advanced methods for the introduction of the C1-carbonitrile.

G cluster_main General Synthetic Strategy Target 5-Chloroisoquinoline- 1-carbonitrile Intermediate1 5-Chloroisoquinoline Target->Intermediate1 Late-Stage Cyanation Intermediate2 5-Aminoisoquinoline Intermediate1->Intermediate2 Sandmeyer Reaction Starting Isoquinoline Core Intermediate2->Starting Amination/ Functionalization

Caption: High-level overview of the synthetic strategy.

Synthesis of the Key Intermediate: 5-Chloroisoquinoline via Sandmeyer Reaction

The cornerstone of this synthetic approach is the reliable production of 5-chloroisoquinoline. The most effective and regioselective method for this transformation begins with 5-aminoisoquinoline and employs the classic Sandmeyer reaction.

Causality Behind the Experimental Choice

The Sandmeyer reaction is a powerful tool for converting aromatic amines into a wide array of functional groups, including halides.[3] Its primary advantage is the exceptional regiocontrol it offers; the incoming halide is placed precisely at the position of the original amino group. This avoids the formation of isomers that often plagues direct electrophilic halogenation of aromatic systems. The process involves two key stages:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[4] This reaction is performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

  • Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and its displacement by a chloride ion is catalyzed by copper(I) chloride (CuCl). The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the desired aryl halide.[5][6]

Experimental Protocol: Synthesis of 5-Chloroisoquinoline

This protocol is adapted from established procedures for Sandmeyer reactions on isoquinoline systems.[7]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-aminoisoquinoline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) diluted with water. Cool the resulting solution to 0 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir vigorously throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture gently (e.g., on a steam bath) to ensure complete decomposition of any remaining diazonium salt. Cool the reaction mixture and basify carefully with an aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of ~9-10.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-chloroisoquinoline can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Introduction of the 1-Carbonitrile Group: A Comparative Analysis

With 5-chloroisoquinoline in hand, the next critical step is the introduction of the carbonitrile at the C1 position. The C1 position is electronically deficient and thus susceptible to nucleophilic attack, a feature we can exploit through two advanced methodologies.

Option A: Cyanation via an N-Oxide Intermediate

This elegant method involves activating the C1 position by forming an N-oxide, which then facilitates nucleophilic cyanation in a Reissert-Henze type reaction.

Chemical Logic: The N-oxide functionality dramatically alters the electronic properties of the isoquinoline ring. By withdrawing electron density, it makes the C1 (and C3) position highly electrophilic and susceptible to attack by nucleophiles like the cyanide ion.

G Start 5-Chloroisoquinoline N_Oxide 5-Chloroisoquinoline N-Oxide Start->N_Oxide N-Oxidation (m-CPBA or H₂O₂) Product 5-Chloroisoquinoline- 1-carbonitrile N_Oxide->Product Cyanation (TMSCN, POCl₃)

Caption: Workflow for cyanation via an N-oxide intermediate.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 5-chloroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, quench any excess oxidant and perform an aqueous work-up to isolate the 5-chloroisoquinoline N-oxide.

  • Cyanation: To a solution of the 5-chloroisoquinoline N-oxide (1.0 eq) in a solvent like dichloromethane, add trimethylsilyl cyanide (TMSCN, ~1.5 eq). Cool the mixture to 0 °C and slowly add an activating agent such as phosphorus oxychloride (POCl₃, ~1.2 eq) or benzoyl chloride. Allow the reaction to warm to room temperature and stir until completion. The reaction is then carefully quenched with an aqueous sodium bicarbonate solution, and the product is extracted, dried, and purified by column chromatography.

Option B: Cyanation via a 1,5-Dichloroisoquinoline Intermediate

This alternative route involves converting the C1 position into a good leaving group (a chloro group), followed by a palladium-catalyzed substitution with a cyanide source.

Chemical Logic: This pathway leverages the well-established conversion of isoquinolin-1-ones to 1-chloroisoquinolines.[8] This creates a 1,5-dichloroisoquinoline intermediate. The C1-chloro group is significantly more labile and reactive towards palladium-catalyzed cross-coupling than the C5-chloro group due to its position adjacent to the ring nitrogen. This difference in reactivity allows for selective substitution. Palladium-catalyzed cyanation is a robust and widely used method for forming aryl nitriles from aryl halides.[9][10]

G Start 5-Chloroisoquinolin- 1(2H)-one DiChloro 1,5-Dichloroisoquinoline Start->DiChloro Chlorination (POCl₃ or PCl₅) Product 5-Chloroisoquinoline- 1-carbonitrile DiChloro->Product Pd-Catalyzed Cyanation (Zn(CN)₂, Pd catalyst)

Caption: Workflow for cyanation via a dichloro intermediate.

Step-by-Step Methodology:

  • Synthesis of 1,5-Dichloroisoquinoline: This step requires the precursor 5-chloroisoquinolin-1(2H)-one. This precursor is treated with an excess of a chlorinating agent like phosphorus oxychloride (POCl₃), often with catalytic dimethylformamide (DMF), and heated under reflux. After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then quenched by pouring it onto crushed ice, followed by basification and extraction to yield crude 1,5-dichloroisoquinoline.

  • Palladium-Catalyzed Cyanation: In a reaction vessel purged with an inert gas (e.g., argon), combine 1,5-dichloroisoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, ~0.6 eq, a safer alternative to other cyanide salts), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand (e.g., dppf), and a polar aprotic solvent like DMF or DMA.[10] Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove palladium residues. The filtrate is subjected to an aqueous work-up, and the final product is purified by column chromatography.

Data and Strategy Comparison

The choice between the N-oxide and the dichloro intermediate pathways depends on several factors, including starting material availability, scalability, and tolerance for specific reagents.

FeaturePathway A (via N-Oxide) Pathway B (via Dichloro-Intermediate)
Key Intermediate 5-Chloroisoquinoline N-Oxide1,5-Dichloroisoquinoline
Primary Reagents m-CPBA, TMSCN, POCl₃POCl₃, Zn(CN)₂, Palladium Catalyst
Number of Steps 2 (from 5-chloroisoquinoline)2 (from 5-chloroisoquinolin-1-one)
Pros - Often proceeds under milder conditions. - Avoids high-temperature reflux in POCl₃.- Utilizes robust and well-understood Pd-catalysis. - May be more amenable to large-scale synthesis.
Cons - N-Oxidation can sometimes be challenging to drive to completion. - TMSCN is toxic and moisture-sensitive.- Requires the synthesis of the isoquinolinone precursor. - Involves high-temperature reflux in corrosive POCl₃. - Requires expensive palladium catalysts.

Conclusion

The synthesis of 5-Chloroisoquinoline-1-carbonitrile is most effectively approached through a sequential functionalization strategy starting with a pre-formed isoquinoline core. The critical intermediate, 5-chloroisoquinoline, is reliably synthesized via a Sandmeyer reaction on 5-aminoisoquinoline. From this point, the research scientist is presented with two viable, expert-level pathways for the final C1-cyanation. The N-oxide route offers a mechanistically elegant approach under relatively mild conditions, while the palladium-catalyzed cyanation of 1,5-dichloroisoquinoline provides a robust, albeit more resource-intensive, alternative. The optimal choice will ultimately be dictated by the specific constraints and objectives of the research program, including scale, cost, and available starting materials.

References

  • SANDMEYERS REACTION . PHARMD GURU. [Link]

  • Halder, P., Talukdar, V., Iqubal, A., & Das, P. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry . The Journal of Organic Chemistry, 87(21), 13965–13979. [Link]

  • Sandmeyer reaction (video) . Khan Academy. [Link]

  • High-yield synthesis method of 5-iodoisoquinoline compounds.
  • THE SYNTHESIS OF SOME ISOQUINOLINES . Canadian Science Publishing. [Link]

  • Product Class 5: Isoquinolines . Thieme Chemistry. [Link]

  • 1-Chloroisoquinoline-5-carbonitrile . AMERICAN ELEMENTS. [Link]

  • Cyanochlorination and cyanation of isoquinolines . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents . MDPI. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS . ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Cyanation . Wikipedia. [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source . ACS Publications. [Link]

  • Sandmeyer reaction . Reddit. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling . YouTube. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Chloroisoquinoline-1-carbonitrile for Advanced Research Applications

This document provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 5-Chloroisoquinoline-1-carbonitrile, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and organic synthesis. Moving beyond basic data, this guide elucidates the compound's core attributes, synthetic rationale, strategic applications, and essential handling protocols, empowering researchers to leverage its full potential in complex molecular design and drug discovery programs.

Section 1: Core Molecular Attributes and Physicochemical Profile

5-Chloroisoquinoline-1-carbonitrile is a substituted aromatic heterocycle whose structural features—a rigid isoquinoline scaffold, a reactive nitrile group, and a strategically placed chlorine atom—make it a highly valuable intermediate. The precise arrangement of these functionalities allows for diverse downstream chemical modifications, crucial for developing libraries of bioactive compounds.

Its fundamental properties are summarized below for rapid reference and integration into research workflows.

PropertyValueSource
Chemical Name 5-Chloroisoquinoline-1-carbonitrileInternal
CAS Number 1231761-25-3[1][2]
Molecular Formula C₁₀H₅ClN₂[1]
Molecular Weight 188.6131 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2Cl)C#NInternal
Appearance Expected to be an off-white to yellow solidInternal
Storage Store at room temperature[1]

Section 2: Strategic Synthesis and Mechanistic Considerations

The synthesis of 5-Chloroisoquinoline-1-carbonitrile is not trivially achieved and requires a multi-step approach that leverages established heterocyclic chemistry principles. While multiple routes can be envisioned, a common and logical strategy involves the cyanation of a pre-functionalized 5-chloroisoquinoline precursor. The rationale for this approach is rooted in the controlled introduction of the nitrile group at the C1 position, which is activated towards nucleophilic attack.

Below is a representative workflow illustrating a plausible synthetic pathway.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C1 Activation (Chlorination) cluster_2 Step 3: Nucleophilic Cyanation A 5-Chloroisoquinoline B 5-Chloroisoquinoline N-oxide A->B m-CPBA, DCM C 5-Chloroisoquinoline N-oxide D 1,5-Dichloroisoquinoline C->D POCl3, Heat E 1,5-Dichloroisoquinoline F 5-Chloroisoquinoline-1-carbonitrile E->F KCN or Zn(CN)2, Pd Catalyst (e.g., Pd(PPh3)4), Solvent (e.g., DMF)

Caption: Proposed synthetic workflow for 5-Chloroisoquinoline-1-carbonitrile.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system designed for adaptability by experienced chemists. Each step includes a rationale and checkpoints for verification.

Objective: To synthesize 5-Chloroisoquinoline-1-carbonitrile from 5-Chloroisoquinoline.

Step 1: N-Oxidation of 5-Chloroisoquinoline

  • Rationale: The N-oxidation step is critical for activating the C1 position for subsequent functionalization. The resulting N-oxide intermediate electronically primes the adjacent carbon for nucleophilic attack.

  • Procedure:

    • Dissolve 5-Chloroisoquinoline (1.0 eq) in Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Chloroisoquinoline N-oxide.

Step 2: Chlorination of the N-Oxide

  • Rationale: Treatment with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) converts the N-oxide to 1,5-Dichloroisoquinoline. This introduces a good leaving group (chloride) at the C1 position.

  • Procedure:

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the crude 5-Chloroisoquinoline N-oxide at 0°C.

    • Heat the mixture under reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium carbonate) to a pH of ~8.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography to obtain pure 1,5-Dichloroisoquinoline.

Step 3: Palladium-Catalyzed Cyanation

  • Rationale: The final step involves a nucleophilic substitution of the C1 chloride with a cyanide source. A palladium catalyst is often essential for facilitating this transformation efficiently and with high selectivity.

  • Procedure:

    • To a solution of 1,5-Dichloroisoquinoline (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF), add Zinc Cyanide (Zn(CN)₂) (0.6 eq) or Potassium Cyanide (KCN) (1.2 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Heat the reaction mixture to 80-100°C for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 5-Chloroisoquinoline-1-carbonitrile.

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

5-Chloroisoquinoline-1-carbonitrile is not typically a final drug product but rather a high-value scaffold for building more complex molecules. Its utility stems from the orthogonal reactivity of its functional groups, which serve as versatile handles for molecular elaboration.[1] This compound is primarily utilized in organic synthesis and pharmaceutical research, where it serves as a crucial intermediate in the creation of various biologically active compounds.[1]

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of the chloro and nitrile groups provides chemists with precise tools for structure-activity relationship (SAR) studies.

G cluster_nitrile Nitrile Group Modifications cluster_chloro Chloro Group Modifications Core 5-Chloroisoquinoline-1-carbonitrile C1-Nitrile Group C5-Chloro Group Isoquinoline Core Nitrile_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Core:f1->Nitrile_hydrolysis Nitrile_reduction Reduction (H₂, Catalyst or LiAlH₄) Core:f1->Nitrile_reduction Nitrile_cycloaddition Cycloaddition (e.g., with azides) Core:f1->Nitrile_cycloaddition Suzuki Suzuki Coupling (Boronic Acids, Pd Cat.) Core:f2->Suzuki Buchwald Buchwald-Hartwig (Amines, Pd Cat.) Core:f2->Buchwald Carboxylic_acid Carboxylic Acid Derivative Nitrile_hydrolysis->Carboxylic_acid Amine Aminomethyl Group Nitrile_reduction->Amine Tetrazole Tetrazole Ring Nitrile_cycloaddition->Tetrazole Aryl_derivative Aryl/Heteroaryl Substitution Suzuki->Aryl_derivative Amino_derivative Amine Substitution Buchwald->Amino_derivative

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroisoquinoline-1-carbonitrile

This guide provides a comprehensive technical overview of the spectroscopic methodologies and data interpretation for 5-Chloroisoquinoline-1-carbonitrile. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies and data interpretation for 5-Chloroisoquinoline-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and spectroscopic theory, offering a robust framework for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Significance of 5-Chloroisoquinoline-1-carbonitrile

5-Chloroisoquinoline-1-carbonitrile, with the molecular formula C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol , belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds.[1][2] Isoquinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[3][4] The presence of a chlorine atom and a nitrile group on the isoquinoline scaffold makes this molecule a valuable intermediate for further chemical modifications in the synthesis of novel therapeutic agents.[1][5] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development efforts.

This guide will delve into the predicted spectroscopic signature of 5-Chloroisoquinoline-1-carbonitrile across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the protons and carbons of 5-Chloroisoquinoline-1-carbonitrile. These predictions are based on established substituent effects on the isoquinoline ring system.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
1--~140
3~8.2d~145
4~7.9d~125
5--~135
6~7.8d~128
7~7.6t~130
8~8.0d~127
4a--~130
8a--~138
-C≡N--~117

d = doublet, t = triplet

Causality Behind Experimental Choices and Interpretation

The choice of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for NMR analysis to avoid overwhelming solvent signals.[6] The predicted proton chemical shifts are in the aromatic region (7.0-8.5 ppm), consistent with the heterocyclic aromatic structure. The electron-withdrawing effects of the chlorine atom at position 5 and the nitrile group at position 1, along with the nitrogen atom in the ring, will deshield the adjacent protons, shifting them downfield. The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons and are crucial for confirming the substitution pattern.

For ¹³C NMR, the presence of 10 distinct signals would confirm the proposed structure. The carbon of the nitrile group is expected to appear around 117 ppm, while the carbon attached to the chlorine atom (C-5) will be influenced by the halogen's electronegativity.

Hypothetical Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloroisoquinoline-1-carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a spectral width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for all carbon atoms, with a spectral width of around 220 ppm.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Visualization of Molecular Structure for NMR Assignment

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Chloroisoquinoline-1-carbonitrile NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Sources

Foundational

Potential Biological Activity of Substituted Isoquinolines: A Technical Guide

Executive Summary The isoquinoline scaffold (benzo[c]pyridine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From naturally occurring alkaloids like papaverine and berberine to synthetic derivatives, substituted isoquinolines exhibit a diverse pharmacological profile including antineoplastic, neuroprotective, and antimicrobial activities.[1]

This guide analyzes the structure-activity relationships (SAR) of this scaffold, details the mechanistic pathways of its biological activity, and provides validated experimental protocols for synthesis and biological evaluation.[2]

Chemical Architecture & SAR Analysis

The biological versatility of isoquinoline stems from its planar, bicyclic heteroaromatic structure, which allows for DNA intercalation and hydrophobic interactions within protein binding pockets.

Core Numbering and Reactivity

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom is at position 2.

  • C1 Position: Highly reactive toward nucleophilic attack (in isoquinolinium salts) and a primary site for functionalization via Pictet-Spengler or Bischler-Napieralski reactions.

  • C3/C4 Positions: Critical for modulating lipophilicity and metabolic stability.

  • C5-C8 (Benzenoid Ring): Substitutions here (often alkoxy or hydroxyl groups) significantly influence electron density and binding affinity to kinases and topoisomerases.

SAR Visualization

The following diagram illustrates the generalized Structure-Activity Relationship (SAR) for substituted isoquinolines.

SAR_Isoquinoline Core Isoquinoline Core C1 C1 Substitution: Determines Potency & Selectivity (e.g., Benzyl for smooth muscle relaxation) Core->C1 N2 N2 Position: Salt formation affects solubility Quaternization increases antimicrobial activity Core->N2 C3_C4 C3/C4 Substitution: Modulates Lipophilicity (LogP) Steric bulk affects receptor fit Core->C3_C4 C6_C7 C6/C7 Oxygenation: Essential for H-bonding (e.g., -OMe, -OH in Berberine/Papaverine) Core->C6_C7

Figure 1: Generalized Structure-Activity Relationship (SAR) of the Isoquinoline Scaffold.

Therapeutic Frontiers

Oncology: Topoisomerase Poisoning & Kinase Inhibition

Substituted isoquinolines, particularly 1-substituted isoquinolines and fused systems like protoberberines , are potent anticancer agents.

  • Mechanism 1: Topoisomerase Inhibition. Compounds such as lamellarin D (a marine alkaloid with a pyrrolo[2,1-a]isoquinoline core) stabilize the DNA-Topoisomerase I cleavable complex, preventing DNA religation and triggering apoptosis.

  • Mechanism 2: PI3K/Akt/mTOR Modulation. Synthetic isoquinolines have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival.[2][3]

Key Data: Cytotoxicity of Selected Isoquinolines

Compound ClassTargetCell LineIC50 (µM)Mechanism
Lamellarin D Topoisomerase ICEM (Leukemia)0.005DNA intercalation/Topo poisoning
Berberine DNA/RNAHepG2 (Liver)~10-50Telomerase inhibition, Mitochondrial apoptosis
1-Benzyl-THIQ NF-κBHCT116 (Colon)1.2Inhibition of NF-κB nuclear translocation
Neuropharmacology: The Dual Nature of TIQs

Tetrahydroisoquinolines (TIQs) are endogenous amines found in the mammalian brain.

  • Neurotoxicity: Some derivatives (e.g., N-methyl-salsolinol) are structurally similar to MPTP and can induce Parkinson-like symptoms by inhibiting mitochondrial Complex I.

  • Neuroprotection: Conversely, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) exhibits neuroprotective properties.[4][5][6] It acts as a reversible MAO inhibitor and a radical scavenger, preventing dopaminergic neuron death.

Antimicrobial Activity

Quaternary isoquinolinium salts exhibit broad-spectrum antimicrobial activity.

  • Mechanism: Disruption of the bacterial cell membrane and inhibition of the FtsZ protein (essential for bacterial cell division).

  • Efficacy: C1-pentyl-6,7-dimethoxy-tetrahydroisoquinolines have demonstrated bactericidal activity against MRSA (Methicillin-resistant S. aureus).

Experimental Protocols

Synthesis: The Bischler-Napieralski Cyclization

This is the standard method for synthesizing 3,4-dihydroisoquinolines, which can be reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines.

Reaction Scheme:


-Phenylethylamide + POCl


Dihydroisoquinoline

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the appropriate

    
    -phenethylamide (1.0 equiv) in anhydrous toluene or acetonitrile.
    
  • Activation: Add phosphorus oxychloride (POCl

    
    , 3.0 equiv) dropwise. Caution: POCl
    
    
    
    is corrosive and reacts violently with water.
  • Cyclization: Heat the reaction mixture to reflux (80–110°C) for 2–4 hours. Monitor consumption of starting material via TLC (Thin Layer Chromatography).

  • Work-up: Cool the mixture to room temperature. Carefully pour onto ice-water to quench excess reagent. Basify to pH 10 using 20% NaOH solution.

  • Extraction: Extract with dichloromethane (DCM, 3x). Wash combined organics with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude dihydroisoquinoline via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

BN_Reaction Start Start: N-Phenethylamide Reagent Add POCl3 (Dehydrating Agent) Start->Reagent Inter Intermediate: Nitrilium Ion Reagent->Inter - H2O Cyclization Intramolecular Electrophilic Aromatic Substitution Inter->Cyclization Product Product: 3,4-Dihydroisoquinoline Cyclization->Product - H+

Figure 2: Mechanism of the Bischler-Napieralski Cyclization.

Biological Assay: MTT Cytotoxicity Screen

The MTT assay is the gold standard for initial high-throughput screening of isoquinoline derivatives against cancer cell lines.

Principle: Metabolic reduction of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial dehydrogenase enzymes in viable cells.[7][8]

Protocol:

  • Seeding: Seed tumor cells (e.g., HeLa or HepG2) in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Treatment: Add isoquinoline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control (< 0.5% v/v) and positive control (e.g., Doxorubicin). Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 15 min.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression.
    

Mechanistic Pathway Visualization

The following diagram details the PI3K/Akt signaling cascade, a common target for anticancer isoquinolines.[2][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Phosphorylation Effect Cell Proliferation & Survival mTOR->Effect IsoQ Isoquinoline Derivative (Inhibitor) IsoQ->PI3K Inhibition

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by synthetic isoquinoline derivatives.

References

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge. Pharmacology. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

Foundational

Core Directive: A Guide to the Optimal Storage and Handling of 5-Chloroisoquinoline-1-carbonitrile Powder

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for the storage and handling of 5-Chloroisoquinoline-1-carbonitrile p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the storage and handling of 5-Chloroisoquinoline-1-carbonitrile powder. As a pivotal intermediate in pharmaceutical research and organic synthesis, the stability and purity of this reagent are paramount.[1] Adherence to these protocols is not merely procedural; it is a self-validating system designed to ensure the integrity of the compound, thereby safeguarding the reproducibility and accuracy of experimental outcomes.

Foundational Chemical Principles: Understanding Inherent Vulnerabilities

5-Chloroisoquinoline-1-carbonitrile (Molecular Formula: C₁₀H₅ClN₂, CAS: 1231761-25-3) is a solid, off-white powder.[2][3] Its stability is dictated by its functional groups: a nitrile (-C≡N) and a chloro (-Cl) substituent on an isoquinoline backbone. While the compound is stable under normal conditions, its reactivity profile presents potential degradation pathways that must be mitigated through controlled storage.[2]

  • Susceptibility to Hydrolysis: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by water. This hydrolysis, often catalyzed by trace amounts of acids or bases, can convert the nitrile to a less desirable amide or carboxylic acid derivative, compromising sample purity. Therefore, meticulous exclusion of moisture is the most critical aspect of its storage.

  • Thermal and Photolytic Sensitivity: Aromatic and heterocyclic compounds can be sensitive to light, which can induce unwanted photochemical reactions.[2] Furthermore, elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all degradation reactions.[2]

  • Incompatible Materials: The compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents, as these can initiate vigorous and uncontrolled reactions.[2]

Optimal Storage Protocols: A Multi-faceted Approach

A robust storage strategy integrates control over temperature, atmosphere, and light exposure. The following recommendations are synthesized from supplier safety data sheets and established chemical handling principles.

Temperature Control

Consistent and appropriate temperature control is fundamental. While some suppliers note storage at room temperature is possible, best practices for long-term preservation necessitate refrigeration.[1][4]

Storage Duration Temperature Range Rationale & Causality
Long-Term (> 1 month) 2°C to 8°CRefrigeration is the most effective method to decrease the rate of all potential chemical degradation pathways, ensuring the compound's integrity over extended periods.[3]
Short-Term / In-Use Controlled Room TemperatureAcceptable for brief periods, such as during active experimentation, provided the container is tightly sealed and protected from moisture and light.[1]
Atmospheric Control: The Imperative of a Dry Environment

Given the risk of hydrolysis, maintaining a dry, inert atmosphere is crucial.

  • Primary Containment: The compound must be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[2][5] For frequently accessed materials, using paraffin film to further seal the cap is a recommended secondary measure.

  • Inert Gas Blanket: For maximum protection, especially for reference standards or material intended for long-term storage, flushing the container headspace with an inert gas like argon or nitrogen is the gold standard. This displaces both moisture and oxygen.[6]

  • Desiccation: Storing the sealed vial within a desiccator cabinet provides an additional layer of protection against ambient humidity, creating a buffered, dry micro-environment.

Light Protection

To prevent potential photodegradation, the compound must be shielded from light.[2]

  • Container Choice: Utilize amber glass vials or opaque containers.

  • Storage Location: Place the container in a dark location, such as a refrigerator cabinet or a light-proof box.

Experimental Workflow: A Self-Validating Handling Protocol

The integrity of the bulk material can be compromised each time the container is opened. The following protocol is designed to minimize this risk.

Step 1: Thermal Equilibration

  • Before opening, remove the container from cold storage (2-8°C) and allow it to equilibrate to ambient laboratory temperature for a minimum of 60 minutes.

  • Causality: This critical step prevents atmospheric moisture from condensing on the cold powder upon opening the vial, which would introduce water and risk hydrolysis.

Step 2: Environmental Control During Weighing

  • If available, perform all manipulations within a glove box under a positive pressure of nitrogen or argon.

  • Alternatively, work quickly and efficiently in a well-ventilated area with low humidity.[2][4]

Step 3: Aliquoting

  • Use only clean, dry spatulas and weighing vessels.

  • Dispense the required amount of powder and promptly and securely reseal the primary container.

  • Trustworthiness: Preparing single-use or limited-use aliquots is the most reliable method to protect the integrity of the bulk stock from repeated exposure.

Step 4: Storage of Aliquots

  • Store the newly created aliquots under the same optimal conditions (2-8°C, dark, desiccated).

This systematic approach ensures that the primary stock remains pristine, validating the quality of the material used in every subsequent experiment.

Visualization of the Storage and Handling Workflow

The following diagram provides a logical decision tree for the lifecycle management of 5-Chloroisoquinoline-1-carbonitrile powder in a laboratory setting.

storage_workflow A Receipt of 5-Chloroisoquinoline- 1-carbonitrile Powder B Verify Container Seal and Review Supplier SDS A->B C Intended Use? B->C D Long-Term Storage (> 1 Month) C->D Archival E Immediate/Frequent Use C->E Active Project F Store in Tightly Sealed Amber Vial at 2-8°C in a Desiccator D->F E->F G Prepare for Experiment F->G H Equilibrate Vial to Room Temperature (60 min) G->H I Weigh Powder in Dry/ Inert Atmosphere H->I J Tightly Reseal Main Vial Immediately I->J L Use Weighed Aliquot in Experiment I->L K Return Main Vial to Long-Term Storage J->K

Caption: Logical workflow for the storage and handling of 5-Chloroisoquinoline-1-carbonitrile.

Safety and Handling Summary

As a laboratory chemical, appropriate personal protective equipment (PPE) is mandatory.

  • Eye Protection: Wear safety glasses or goggles.[2]

  • Skin Protection: Use chemical-resistant gloves and a lab coat.[2]

  • Respiratory Protection: Avoid breathing dust.[2] Handle in a well-ventilated area or under a chemical fume hood.[4]

  • Hygiene: Wash hands thoroughly after handling.[2]

By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term viability of 5-Chloroisoquinoline-1-carbonitrile, fostering reliable and reproducible scientific innovation.

References

  • Title: 5-Chloroisoquinoline-1-carbonitrile Source: MySkinRecipes URL: [Link]

  • Title: 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1 Source: American Elements URL: [Link]

  • Title: Safety data sheet - KLEIBERIT Source: Kleiberit URL: [Link]

  • Title: 1-Chloroisoquinoline Source: LookChem URL: [Link]

Sources

Exploratory

Commercial suppliers of 5-Chloroisoquinoline-1-carbonitrile

**A Senior Application Scientist's Guide to Sourcing 5-Chloroisoquinoline-1-carbonitrile for Drug Discovery and Development** Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloroisoq...

Author: BenchChem Technical Support Team. Date: February 2026

**A Senior Application Scientist's Guide to Sourcing

5-Chloroisoquinoline-1-carbonitrile for Drug Discovery and Development**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroisoquinoline-1-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of advanced pharmaceutical intermediates. The integrity of the entire research and development cascade—from initial hit identification to preclinical evaluation—is critically dependent on the quality, purity, and reliable supply of this starting material. This technical guide provides an in-depth analysis of the commercial supplier landscape for 5-Chloroisoquinoline-1-carbonitrile (CAS No. 105931-73-5 is often mis-cited; the correct regioisomer's CAS may vary by supplier). It offers a framework for supplier evaluation, a comprehensive protocol for incoming quality control (QC), and best practices for handling and storage, ensuring that researchers can secure this critical reagent with confidence.

Introduction: The Strategic Importance of 5-Chloroisoquinoline-1-carbonitrile

The isoquinoline nucleus is a privileged scaffold found in numerous biologically active compounds and natural products, including papaverine and morphine.[1][2] The introduction of a chloro-substituent at the 5-position and a nitrile group at the 1-position creates a versatile synthetic intermediate. The nitrile group can be elaborated into a variety of functionalities, while the chloro- group provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

Given its utility, sourcing high-purity 5-Chloroisoquinoline-1-carbonitrile is a non-trivial first step for any research program. Variability in supplier quality can introduce unforeseen impurities that may confound biological assays, complicate reaction optimization, and ultimately delay project timelines. Therefore, a robust supplier qualification and material verification process is not merely a procedural formality but a cornerstone of scientific rigor.

The Commercial Supplier Landscape: A Comparative Analysis

The market for specialized chemical reagents like 5-Chloroisoquinoline-1-carbonitrile is populated by a range of suppliers, from large, well-established chemical houses to smaller, niche custom synthesis labs. Each presents a different value proposition in terms of cost, scale, documentation, and quality assurance. Our survey of the market has identified several key suppliers.

It is critical to note a common point of confusion in online catalogs: the CAS number. While searching for this compound, researchers may encounter listings for regioisomers such as 1-Chloroisoquinoline-5-carbonitrile (CAS 1231761-23-1) or 5-Chloroisoquinoline-1-carbonitrile (CAS 1231761-25-3).[5][6][7] It is imperative to confirm the exact structure and corresponding CAS number with the supplier before purchase.

Table 1: Comparative Analysis of Commercial Suppliers for Chloro-isoquinoline-carbonitrile Derivatives

SupplierProduct NameCAS NumberPurity SpecificationAvailable QuantitiesKey Considerations
BLD Pharm 5-Chloroisoquinoline-1-carbonitrile1231761-25-3Not specifiedResearch quantitiesOffers specific isomer. Requires direct inquiry for purity and CoA.[7]
Fluorochem 1-Chloroisoquinoline-5-carbonitrile1231761-23-195%100 mg - 1 gProvides detailed hazard information and SDS. Note this is the 1-Chloro-5-carbonitrile isomer.[6]
American Elements 1-Chloroisoquinoline-5-carbonitrile1231761-23-1Can be produced to high purity (99%+)Bulk and custom specsSpecializes in high-purity materials and custom synthesis.[5]
ChemShuttle 1-chloroisoquinoline-6-carbonitrile1260664-41-2Not specifiedCustom synthesisFocus on custom synthesis for drug discovery building blocks.[8]

This table is illustrative and based on publicly available data, which is subject to change. Researchers must perform their own due diligence.

Supplier Qualification and Material Procurement Workflow

Selecting a supplier should be a systematic process. The primary goal is to mitigate the risk of acquiring substandard material that could jeopardize research outcomes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement A Identify Potential Suppliers B Request Quotations & Lead Times A->B C Request Preliminary Specification Sheets B->C D Request Example Certificate of Analysis (CoA) C->D Initial data sufficient? E Review Analytical Methods (e.g., HPLC, NMR, MS) D->E F Assess Purity & Impurity Profile E->F G Evaluate Supplier Responsiveness & Support F->G Technical specs acceptable? H Place Pilot Order (Small Quantity) G->H I Perform Incoming QC (See Protocol 4.1) H->I J Approve Supplier & Place Scale-up Order I->J

Caption: Supplier Qualification Workflow.

The cornerstone of this workflow is the Certificate of Analysis (CoA). A trustworthy CoA will not just state the purity but will also detail the methods used for its determination (e.g., HPLC, GC), the solvent systems, and the limits of detection. The absence of a detailed CoA is a significant red flag.

Incoming Quality Control: A Validating Protocol

Upon receipt of the material, especially for the first time from a new supplier, it is crucial to perform in-house QC to verify the identity and purity stated on the CoA. This protocol provides a self-validating system to ensure material integrity.

Step-by-Step QC Protocol

Objective: To confirm the identity, purity, and structural integrity of commercially supplied 5-Chloroisoquinoline-1-carbonitrile.

Materials:

  • Supplier's sample of 5-Chloroisoquinoline-1-carbonitrile

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for HPLC mobile phase)

  • Standard laboratory glassware and equipment

Methodology:

Step 1: Physical and Solubility Assessment (Visual Inspection)

  • Visually inspect the material. It should be a crystalline solid, typically off-white to yellow. Note any discoloration or heterogeneity.

  • Assess solubility. Test solubility in common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO). This provides a preliminary check and is useful for planning reaction setups.

Step 2: ¹H NMR Spectroscopy for Structural Confirmation

  • Prepare an NMR sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Causality: The proton NMR spectrum provides an unambiguous fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the aromatic protons will confirm the substitution pattern of the isoquinoline ring. Any significant unassigned peaks may indicate the presence of residual solvents or impurities.

Step 3: HPLC-UV Analysis for Purity Assessment

  • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a suitable solvent.

  • Develop an appropriate HPLC method. A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if needed) is typical. For example, a gradient from 20% to 95% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the chromophore absorbs, e.g., 254 nm.

  • Inject the sample and analyze the chromatogram.

  • Trustworthiness: Purity should be calculated based on the area percentage of the main peak. The presence of multiple peaks indicates impurities. This method validates the purity claim made by the supplier. A purity level of >95% is generally required for most drug discovery applications.[6]

Step 4: Mass Spectrometry for Molecular Weight Confirmation

  • Analyze the sample using LC-MS or direct infusion mass spectrometry.

  • Causality: This analysis confirms the molecular weight of the compound (C₁₀H₅ClN₂, MW: 188.61).[9] The observed mass should correspond to the expected [M+H]⁺ or other appropriate adducts, confirming that the primary component is indeed the target compound.

G Start Material Received A Visual Inspection & Solubility Test Start->A B ¹H NMR Spectroscopy A->B Pass C HPLC-UV Analysis B->C Structure Confirmed D Mass Spectrometry C->D Purity ≥95% Decision Does Data Match CoA & Expected Structure? D->Decision MW Confirmed Approve Approve Batch for Use Decision->Approve Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: Incoming Quality Control Workflow.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 5-Chloroisoquinoline-1-carbonitrile and ensure laboratory safety.

  • Handling: The compound is harmful if swallowed and may cause skin and eye irritation.[6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store the material in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation.[7][9] Chlorinated heterocyclic compounds can be sensitive to moisture, which may lead to slow hydrolysis over time.[11][12]

Conclusion

The successful application of 5-Chloroisoquinoline-1-carbonitrile in a research and development setting begins with meticulous sourcing. By implementing a structured supplier qualification process, performing rigorous incoming quality control, and adhering to safe handling practices, scientists can ensure the integrity of their starting materials. This diligence mitigates risks associated with impurities and batch-to-batch variability, paving the way for reliable and reproducible scientific outcomes.

References

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1.[Link]

  • Gao, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

  • ECSA. Guidance on Storage and Handling of Chlorinated Solvents.[Link]

  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents.[Link]

  • Bent-Bent, F., et al. (2016). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.[Link]

  • HSE. Safe handling of chlorine from drums and cylinders.[Link]

  • Al-Mousawi, S. M., et al. (2011). Heterocyclic Synthesis with Activated Nitriles. ResearchGate. [Link]

  • Huang, W., et al. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

  • Gulevskaya, A. V. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines.[Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.[Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Potential of 5-Chloroisoquinoline-1-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the anti-inflammatory properties of berberine to the anticancer potential of noscapine, isoquinoline derivatives have demonstrated significant therapeutic promise.[1][3] The introduction of specific substituents onto the isoquinoline ring system allows for the fine-tuning of a compound's pharmacological profile, making it a fertile ground for the development of novel therapeutic agents. This guide focuses on the potential applications and investigational protocols for a specific, under-investigated derivative: 5-Chloroisoquinoline-1-carbonitrile. While direct experimental data for this compound is limited, this document synthesizes information from closely related analogues to provide a comprehensive framework for its evaluation as a potential drug lead.

Chemical and Physical Properties of 5-Chloroisoquinoline-1-carbonitrile

A clear understanding of a compound's physicochemical properties is fundamental to its application in medicinal chemistry. The table below summarizes the key properties of 5-Chloroisoquinoline-1-carbonitrile, with some values inferred from related compounds due to the scarcity of direct experimental data.

PropertyValueSource
CAS Number 1231761-25-3[4]
Molecular Formula C₁₀H₅ClN₂[4]
Molecular Weight 188.61 g/mol [4]
Appearance Likely a powderInferred from related compounds
Purity ≥95% (as offered by some suppliers)Inferred from supplier data

Proposed Synthesis of 5-Chloroisoquinoline-1-carbonitrile: A Hypothetical Pathway

G cluster_0 Hypothetical Synthetic Workflow Isoquinoline Isoquinoline 5-Chloroisoquinoline 5-Chloroisoquinoline Isoquinoline->5-Chloroisoquinoline Selective Chlorination 5-Chloroisoquinoline-N-oxide 5-Chloroisoquinoline-N-oxide 5-Chloroisoquinoline->5-Chloroisoquinoline-N-oxide N-oxidation 5-Chloroisoquinoline-1-carbonitrile 5-Chloroisoquinoline-1-carbonitrile 5-Chloroisoquinoline-N-oxide->5-Chloroisoquinoline-1-carbonitrile Cyanation

Caption: A proposed synthetic workflow for 5-Chloroisoquinoline-1-carbonitrile.

Hypothetical Experimental Protocol: A Step-by-Step Guide

This protocol is a hypothetical pathway and would require significant optimization and characterization at each step.

Step 1: Selective Chlorination of Isoquinoline

  • To a solution of isoquinoline in a suitable solvent (e.g., a chlorinated solvent), add a chlorinating agent (e.g., N-chlorosuccinimide) and a catalyst (e.g., a Lewis acid).

  • The reaction temperature and time will need to be carefully optimized to favor chlorination at the 5-position.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to isolate 5-Chloroisoquinoline.

Step 2: N-oxidation of 5-Chloroisoquinoline

  • Dissolve the purified 5-Chloroisoquinoline in a suitable solvent such as dichloromethane.

  • At 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting benzoic acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Chloroisoquinoline-N-oxide.

Step 3: Cyanation of 5-Chloroisoquinoline-N-oxide

  • To the crude 5-Chloroisoquinoline-N-oxide, add a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a suitable activating agent (e.g., benzoyl chloride) in a solvent like dichloromethane.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain 5-Chloroisoquinoline-1-carbonitrile.

Potential Biological Activities and Mechanisms of Action

The isoquinoline scaffold is associated with a diverse range of biological activities, and the presence of chloro and cyano substituents can significantly influence this activity.[5][7] Based on the known pharmacology of related compounds, 5-Chloroisoquinoline-1-carbonitrile holds potential in several therapeutic areas.

Anticancer Potential

Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[2][3] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[2][5] A generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells, is depicted below.

G cluster_1 Generalized Anticancer Signaling Pathway 5-Chloroisoquinoline-1-carbonitrile 5-Chloroisoquinoline-1-carbonitrile Kinase Inhibition Kinase Inhibition 5-Chloroisoquinoline-1-carbonitrile->Kinase Inhibition Topoisomerase Inhibition Topoisomerase Inhibition 5-Chloroisoquinoline-1-carbonitrile->Topoisomerase Inhibition Microtubule Destabilization Microtubule Destabilization 5-Chloroisoquinoline-1-carbonitrile->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Topoisomerase Inhibition->Apoptosis Microtubule Destabilization->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Potential anticancer mechanisms of isoquinoline derivatives.

Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents.[5] They can exert their effect by interfering with bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[5] The specific antimicrobial spectrum and potency of 5-Chloroisoquinoline-1-carbonitrile would need to be determined experimentally.

Antiviral Potential

A related compound, 5-Chloroisoquinoline-1-carboxylic acid, has been investigated for its potential as an inhibitor of the NS5A replication complex, which is crucial for the replication of RNA viruses.[8] This suggests that 5-Chloroisoquinoline-1-carbonitrile could also be explored for its antiviral properties, particularly against RNA viruses.[8]

Future Research Directions and Investigational Protocols

Given the lack of specific data, a systematic investigation is required to elucidate the therapeutic potential of 5-Chloroisoquinoline-1-carbonitrile. The following experimental workflows are recommended.

G cluster_2 Investigational Workflow Synthesis_and_Characterization Synthesis & Characterization In_Vitro_Screening In Vitro Screening Synthesis_and_Characterization->In_Vitro_Screening Pure Compound Mechanism_of_Action_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action_Studies Active Hits In_Vivo_Studies In Vivo Studies Mechanism_of_Action_Studies->In_Vivo_Studies Validated Targets

Caption: A systematic workflow for evaluating 5-Chloroisoquinoline-1-carbonitrile.

Protocol 1: In Vitro Antiproliferative Screening
  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Chloroisoquinoline-1-carbonitrile (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line.

Protocol 2: Antimicrobial Susceptibility Testing
  • Microorganism Selection: Select a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

  • Broth Microdilution Assay: Prepare serial dilutions of 5-Chloroisoquinoline-1-carbonitrile in a suitable broth medium in 96-well plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions for the growth of the microorganisms.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Enzyme Inhibition Assays
  • Target Selection: Based on the known activities of the isoquinoline scaffold, select relevant enzyme targets, such as topoisomerases, protein kinases, or viral polymerases.

  • Assay Setup: Utilize commercially available enzyme inhibition assay kits or develop in-house assays.

  • Compound Incubation: Incubate the enzyme with a range of concentrations of 5-Chloroisoquinoline-1-carbonitrile.

  • Substrate Addition and Detection: Add the enzyme's substrate and measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC₅₀ value of the compound for each enzyme.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is an under-investigated molecule within the medicinally important class of isoquinolines. While direct experimental data is scarce, the known biological activities of related compounds suggest that it holds significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and virology.[4][5] The protocols and research directions outlined in this guide provide a robust framework for the systematic evaluation of its chemical and biological properties, which is essential to validate its potential as a drug lead.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MySkinRecipes. 5-Chloroisoquinoline-1-carbonitrile. [Link]

  • AMERICAN ELEMENTS. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. [Link]

  • PubMed Central. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

Sources

Application

5-Chloroisoquinoline-1-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Introduction: The Quest for Selective Kinase Inhibitors Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the diverse landscape of heterocyclic scaffolds used in medicinal chemistry, the isoquinoline core has emerged as a privileged structure in the design of potent kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 5-chloroisoquinoline-1-carbonitrile as a versatile building block for the synthesis of novel kinase inhibitors. We will explore its chemical properties, key synthetic transformations, and provide detailed protocols for its application in the construction of potential kinase inhibitor libraries.

Physicochemical Properties and Reactivity of 5-Chloroisoquinoline-1-carbonitrile

5-Chloroisoquinoline-1-carbonitrile is a bifunctional heterocyclic compound featuring two key reactive sites: a chlorine atom at the 5-position and a carbonitrile group at the 1-position. This unique arrangement of functional groups provides a rich platform for chemical diversification, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

PropertyValue
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Reactivity The chlorine atom at C5 is susceptible to nucleophilic aromatic substitution (SNAᵣ), while the carbonitrile group at C1 can undergo various transformations.

Strategic Application in Kinase Inhibitor Synthesis: A Hypothetical Approach

While direct literature explicitly detailing the synthesis of kinase inhibitors from 5-chloroisoquinoline-1-carbonitrile is limited, its chemical functionalities suggest a strong potential for its use in constructing potent inhibitors. A particularly promising, albeit hypothetical, application lies in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core in numerous kinase inhibitors, known for its ability to interact with the hinge region of the ATP-binding pocket of various kinases.

The general strategy involves the reaction of an aminopyrazole derivative with a β-keto-nitrile or a related 1,3-dielectrophilic species. In our proposed synthetic route, 5-chloroisoquinoline-1-carbonitrile can serve as a precursor to a key intermediate for the synthesis of a novel class of kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, hypothetical protocols for the synthesis of a novel kinase inhibitor scaffold derived from 5-chloroisoquinoline-1-carbonitrile. These protocols are based on established chemical principles and are intended to serve as a starting point for experimental investigation.

Protocol 1: Synthesis of a Key Intermediate - 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile

This protocol describes a plausible pathway to a key aminopyrazole intermediate, which can then be used to construct the final kinase inhibitor scaffold.

Reaction Scheme:

Protocol_1 start 5-Chloroisoquinoline-1-carbonitrile intermediate1 5-Hydrazinylisoquinoline-1-carbonitrile start->intermediate1 Nucleophilic Aromatic Substitution hydrazine Hydrazine Hydrate hydrazine->intermediate1 final_product 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile intermediate1->final_product Cyclization malononitrile Malononitrile malononitrile->final_product

A proposed synthetic workflow for the key intermediate.

Materials:

  • 5-Chloroisoquinoline-1-carbonitrile

  • Hydrazine hydrate

  • Ethanol

  • Malononitrile

  • Sodium ethoxide

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of 5-Hydrazinylisoquinoline-1-carbonitrile.

    • In a round-bottom flask, dissolve 5-chloroisoquinoline-1-carbonitrile (1 equivalent) in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-hydrazinylisoquinoline-1-carbonitrile.

  • Step 2: Synthesis of 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile.

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

    • Add malononitrile (1 equivalent) to the sodium ethoxide solution and stir for 15 minutes.

    • Add the 5-hydrazinylisoquinoline-1-carbonitrile (1 equivalent) from Step 1 to the reaction mixture.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction and neutralize with a dilute solution of HCl.

    • The resulting precipitate is filtered, washed with water and cold ethanol, and then dried to yield the desired 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor

This protocol outlines the final step in constructing the target kinase inhibitor scaffold through a cyclization reaction.

Reaction Scheme:

Protocol_2 start 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile final_product Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor start->final_product Condensation/ Cyclization dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->final_product

Final cyclization step to the kinase inhibitor scaffold.

Materials:

  • 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend 5-(3-amino-1H-pyrazol-4-yl)isoquinoline-1-carbonitrile (1 equivalent) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water, which should induce precipitation of the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights and Optimization

The synthesized pyrazolo[1,5-a]pyrimidine core, with the isoquinoline-1-carbonitrile moiety, offers multiple points for diversification to explore the Structure-Activity Relationship (SAR) and optimize for potency and selectivity against specific kinase targets.

  • Substitution on the Isoquinoline Ring: The aromatic ring of the isoquinoline can be further functionalized to probe interactions with the solvent-exposed regions of the kinase ATP-binding site.

  • Modification of the Pyrimidine Ring: The substituents on the pyrimidine ring, derived from the 1,3-dicarbonyl component, can be varied to fine-tune the interaction with the hinge region of the kinase.

  • The Carbonitrile Group: The nitrile group at the 1-position of the isoquinoline can be a key hydrogen bond acceptor or can be transformed into other functional groups, such as an amide or a carboxylic acid, to explore additional interactions.

Data Presentation: Characterization and Biological Evaluation

Comprehensive characterization of the synthesized compounds is crucial. The following table provides a template for summarizing the analytical and biological data for a newly synthesized compound.

Compound IDStructureMW¹H NMRLC-MS (m/z)Kinase TargetIC₅₀ (nM)
XYZ-001 [Insert Chemical Structure][Value][Key Peaks][Value]Kinase A[Value]
Kinase B[Value]
Kinase C[Value]

Conclusion: A Promising Avenue for Kinase Inhibitor Discovery

5-Chloroisoquinoline-1-carbonitrile represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct reactive sites allow for a modular and efficient approach to constructing diverse chemical libraries. The proposed synthetic pathway towards pyrazolo[1,5-a]pyrimidine derivatives highlights a rational strategy for leveraging this building block to access a well-established kinase inhibitor scaffold. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of 5-chloroisoquinoline-1-carbonitrile in the ongoing quest for more effective and selective kinase-targeted therapies.

References

  • (2022-01-04) A series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones 3a–3k was synthesized in 40–98% yield through Suzuki–Miyaura coupling using Pd(PPh3)2Cl2, Sphos, and K
Method

Accelerated Synthesis and Validation of Novel Isoquinoline-Based Anticancer Agents

Application Note: AN-ISOQ-2026 Abstract & Introduction Isoquinoline alkaloids (e.g., berberine, sanguinarine) and their synthetic analogues represent a privileged scaffold in oncology, primarily functioning as Topoisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-2026

Abstract & Introduction

Isoquinoline alkaloids (e.g., berberine, sanguinarine) and their synthetic analogues represent a privileged scaffold in oncology, primarily functioning as Topoisomerase I/II inhibitors and G-quadruplex stabilizers . Despite their efficacy, poor aqueous solubility and metabolic instability often hinder clinical translation.

This Application Note provides a streamlined, modular workflow for the synthesis of C1-substituted isoquinoline derivatives using Palladium-catalyzed cross-coupling—a method superior to classical Bischler-Napieralski cyclization for generating diverse libraries. Furthermore, it details a standardized biological validation protocol using the MTT assay to ensure reproducible IC50 determination.

Rational Drug Design: Structure-Activity Relationship (SAR)

Effective design requires targeting specific positions on the isoquinoline core to modulate potency and physicochemical properties.

SAR Visualization

SAR_Map Isoquinoline Isoquinoline Core (Planar Intercalator) C1 C1 Position (Potency & Selectivity) Target: Aryl/Heteroaryl groups Isoquinoline->C1 C3 C3 Position (Metabolic Stability) Target: Halogens/Methyl Isoquinoline->C3 N2 N2 Position (Solubility) Target: Quaternary salts/Oxides Isoquinoline->N2 Topo Topoisomerase Inhibition C1->Topo Enhances binding Sol Aqueous Solubility N2->Sol Modulates pKa

Figure 1: Strategic modification sites on the isoquinoline scaffold for anticancer optimization.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of 1-(4-methoxyphenyl)isoquinoline. Rationale: Direct C-H activation or cross-coupling at the C1 position of 1-chloroisoquinoline allows for the rapid introduction of diverse aryl groups, which is critical for optimizing π-stacking interactions with DNA base pairs.

Reagents & Equipment
  • Substrate: 1-Chloroisoquinoline (CAS: 19493-44-8)

  • Coupling Partner: 4-Methoxyphenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with argon for 5 minutes.

  • Reagent Loading:

    • Add 1-chloroisoquinoline (1.0 equiv, 1.0 mmol, 163 mg).

    • Add 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg).

    • Add Pd(PPh₃)₄ (5 mol%, 0.05 mmol, 58 mg). Note: Add catalyst last to minimize air exposure.

  • Solvent Addition:

    • Add degassed DME (10 mL) via syringe.

    • Add 2M Na₂CO₃ (2.0 equiv, 2.0 mmol, 1 mL).

  • Reaction:

    • Heat the mixture to reflux (85°C) under argon for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1][2]

  • Workup & Purification:

    • Cool to room temperature.[2] Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

    • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Quality Control Criteria
  • Yield: Expected >75%.

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the methoxy group (~3.9 ppm) and the downfield shift of the C1-adjacent protons.

  • Mass Spec: [M+H]⁺ = 236.1.

Protocol B: Biological Validation (MTT Assay)

Objective: Determine the IC50 of the synthesized derivative against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) cell lines. Trustworthiness: This protocol uses a "blank correction" and "edge-effect avoidance" strategy to prevent false positives common in colorimetric assays.

Workflow Diagram

Bio_Workflow Seed Step 1: Cell Seeding (5x10^3 cells/well) Wait 24h Treat Step 2: Drug Treatment (Serial Dilution: 0.1 - 100 µM) Incubate 48-72h Seed->Treat MTT_Add Step 3: MTT Addition (0.5 mg/mL final conc.) Incubate 4h @ 37°C Treat->MTT_Add Solubilize Step 4: Solubilization (DMSO, 150 µL) Shake 10 min MTT_Add->Solubilize Read Step 5: Absorbance Read (570 nm) Solubilize->Read

Figure 2: Standardized MTT cytotoxicity screening workflow.

Detailed Methodology
  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL complete media.

    • Critical: Fill outer wells with PBS (not cells) to prevent evaporation "edge effects."

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dissolve the isoquinoline derivative in DMSO to make a 10 mM stock.

    • Prepare serial dilutions in culture media (Final DMSO concentration must be <0.5%).

    • Test range: 0.1, 1, 5, 10, 50, 100 µM.

  • Assay Execution:

    • Aspirate old media and add 100 µL of drug-containing media.

    • Incubate for 48 hours .

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve crystals. Shake on an orbital shaker for 10 mins.

  • Data Analysis:

    • Measure absorbance at 570 nm (Reference: 630 nm).

    • Calculate % Viability: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

    • Use non-linear regression (GraphPad Prism) to determine IC50.

Comparative Data Summary

The following table illustrates expected potency shifts based on C1-substitution, derived from aggregated literature trends for isoquinoline topoisomerase inhibitors.

Compound IDC1 SubstituentIC50 (MCF-7) [µM]IC50 (HCT-116) [µM]Solubility (LogP)
ISOQ-Ref -H (Unsubstituted)> 100> 1002.1 (Moderate)
ISOQ-01 -Phenyl12.5 ± 1.215.8 ± 2.03.4 (Low)
ISOQ-02 -4-Methoxyphenyl4.2 ± 0.5 5.1 ± 0.8 3.2 (Low)
ISOQ-03 -4-Aminophenyl8.1 ± 0.99.3 ± 1.12.5 (Good)

Interpretation: The introduction of an electron-donating group (Methoxy) at C1 significantly enhances potency (ISOQ-02) compared to the unsubstituted core, likely due to improved intercalation geometry with DNA.

Troubleshooting & Optimization

  • Synthesis - Low Yield:

    • Cause: Inefficient degassing leading to catalyst oxidation.

    • Fix: Use the freeze-pump-thaw method for solvents if simple bubbling fails.

  • Synthesis - Homocoupling:

    • Cause: Excess boronic acid or lack of base.

    • Fix: Ensure strictly <1.2 equivalents of boronic acid and maintain basic pH.

  • Assay - High Background:

    • Cause: Phenol red interference or protein precipitation.

    • Fix: Use phenol red-free media for the final incubation or subtract 630 nm reference background.

References

  • Chibale, K., et al. (2012). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic Letters. Link

  • Scott, L., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Advances. Link

  • Yang, X., et al. (2015).[3] A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells. PLoS ONE. Link[3]

  • BenchChem. (2024). Application Note: Evaluating Cytotoxicity using an MTT Assay. Link

  • NCI. (2016). Structure-Activity Relationship Studies of New Marine Anticancer Agents. Current Medicinal Chemistry. Link

Sources

Application

Application Notes and Protocols for the Evaluation of 5-Chloroisoquinoline-1-carbonitrile in Antimicrobial Drug Discovery

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The isoquinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[3][4] This has led to a growing interest in exploring variously substituted isoquinolines as a potential source of new antibiotics. This document provides a comprehensive guide for the investigation of 5-Chloroisoquinoline-1-carbonitrile, a specific derivative, as a potential lead compound in antimicrobial drug discovery. While direct literature on the antimicrobial properties of this exact molecule is limited, its structural features, shared with other biologically active quinolines and isoquinolines, provide a strong rationale for its evaluation.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach to the initial antimicrobial characterization of this compound. We will proceed from foundational in vitro susceptibility testing to preliminary safety and mechanism of action studies, providing both the "how" and the "why" behind each experimental step.

Compound Profile: 5-Chloroisoquinoline-1-carbonitrile

  • Structure:

    • Molecular Formula: C₁₀H₅ClN₂[7][8]

    • Molecular Weight: 188.61 g/mol [7][8]

    • CAS Number: 1231761-25-3[7]

  • Rationale for Investigation:

    • The presence of a halogen (chloro group) can enhance the antimicrobial activity of heterocyclic compounds.

    • The nitrile group can participate in various chemical interactions and may be important for target binding.

    • The isoquinoline core is a well-established pharmacophore in many approved drugs and experimental compounds with antimicrobial activity.[3][4]

Overall Workflow for Antimicrobial Evaluation

The following diagram outlines a typical cascade for the initial evaluation of a novel compound like 5-Chloroisoquinoline-1-carbonitrile.

Antimicrobial_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Safety & Selectivity cluster_3 Mechanism of Action (MoA) Studies MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal concentration TimeKill Time-Kill Kinetic Assay MIC->TimeKill Assess killing dynamics Cytotoxicity Mammalian Cell Cytotoxicity (CC50) MIC->Cytotoxicity Determine Therapeutic Index Membrane Membrane Integrity Assay MIC->Membrane Investigate membrane as a target Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Assess membrane damage to RBCs Biosynthesis Macromolecular Synthesis Inhibition Membrane->Biosynthesis Explore other cellular targets

Caption: High-level workflow for the antimicrobial evaluation of a novel compound.

Experimental Protocols

Preparation of Compound Stock Solution

Rationale: Accurate and reproducible results depend on the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is crucial to determine the solubility of the compound and to prepare a high-concentration stock to minimize the final DMSO concentration in the assay, as DMSO can have its own effects on microbial growth at higher concentrations.

Protocol:

  • Accurately weigh 5 mg of 5-Chloroisoquinoline-1-carbonitrile.

  • Dissolve the compound in 1.0 mL of 100% DMSO to create a 5 mg/mL stock solution.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Centrifuge the stock solution at high speed for 5 minutes to pellet any undissolved particulates.

  • Transfer the clear supernatant to a fresh, sterile microcentrifuge tube.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the standard starting point for assessing the potency of a new antimicrobial compound. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.

Protocol: Broth Microdilution

  • Bacterial Strain Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Plate Preparation:

    • In a sterile 96-well, flat-bottom microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the compound stock solution (or a pre-diluted working solution) to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 50 µL from the 10th column.

    • This creates a concentration gradient of the test compound.

    • Column 11 should serve as a positive control (bacteria with no compound) and column 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

    • Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Suggested Bacterial Panel:

Gram-Positive Gram-Negative Drug-Resistant Strains
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Methicillin-resistant S. aureus (MRSA)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Vancomycin-resistant Enterococcus (VRE)
Streptococcus pneumoniaeKlebsiella pneumoniaeCarbapenem-resistant Enterobacteriaceae (CRE)
Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the spot).

Safety and Selectivity: Mammalian Cell Cytotoxicity Assay (CC₅₀)

Rationale: A promising antimicrobial agent must be selective for bacterial cells over host cells.[10] A cytotoxicity assay determines the concentration of the compound that is toxic to mammalian cells. The half-maximal cytotoxic concentration (CC₅₀) is a standard measure. The ratio of CC₅₀ to MIC gives the selectivity index (SI), a key parameter in early drug discovery.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloroisoquinoline-1-carbonitrile in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (positive control) and wells with medium only (negative control).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression.

Selectivity Index (SI) = CC₅₀ / MIC (A higher SI is desirable, generally >10 for a promising lead compound).

Preliminary Mechanism of Action (MoA) Study: Membrane Permeabilization

Rationale: Many antimicrobial compounds exert their effect by disrupting the bacterial cell membrane.[11] This can be assessed by measuring the depolarization of the membrane potential.

Workflow for MoA Investigation:

MoA_Investigation Start Active Compound (Low MIC) MembraneAssay Membrane Depolarization Assay (e.g., DiSC3(5)) Start->MembraneAssay MembranePositive Membrane is a likely target MembraneAssay->MembranePositive Depolarization Observed MembraneNegative Membrane is not the primary target MembraneAssay->MembraneNegative No Depolarization MacromoleculeAssay Macromolecular Synthesis Inhibition Assays DNA DNA Synthesis Inhibition MacromoleculeAssay->DNA RNA RNA Synthesis Inhibition MacromoleculeAssay->RNA Protein Protein Synthesis Inhibition MacromoleculeAssay->Protein CellWall Cell Wall Synthesis Inhibition MacromoleculeAssay->CellWall MembraneNegative->MacromoleculeAssay

Caption: Decision-making workflow for preliminary MoA studies.

Protocol Overview: DiSC₃(5) Assay

  • Grow bacteria to mid-log phase and resuspend in a buffer containing the fluorescent dye DiSC₃(5).

  • The dye will quench its own fluorescence upon entering the polarized bacterial membrane.

  • Add 5-Chloroisoquinoline-1-carbonitrile at various concentrations (e.g., 1x, 2x, 4x MIC).

  • If the compound disrupts the membrane potential, the dye will be released into the buffer, resulting in an increase in fluorescence.

  • Monitor the fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane depolarization.

Data Summary and Interpretation

The following table provides a template for summarizing the key data obtained from the initial evaluation of 5-Chloroisoquinoline-1-carbonitrile.

Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio CC₅₀ (HEK293, µg/mL) Selectivity Index (SI)
S. aureus ATCC 29213
MRSA USA300
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Interpretation:

  • Low MIC values (<10 µg/mL) suggest potent antimicrobial activity.

  • An MBC/MIC ratio of ≤ 4 indicates bactericidal activity, which is often preferred for therapeutic agents.

  • A high Selectivity Index (>10) suggests that the compound is significantly more toxic to bacteria than to mammalian cells, a critical feature for a potential drug candidate.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 5-Chloroisoquinoline-1-carbonitrile as a novel antimicrobial agent. The described protocols for determining MIC, MBC, cytotoxicity, and preliminary mechanism of action will generate the essential data needed to decide if this compound warrants further investigation. Positive results from this initial cascade, such as potent bactericidal activity and a high selectivity index, would justify progression to more advanced studies, including time-kill kinetics against a broader panel of resistant strains, anti-biofilm assays, and more in-depth mechanism of action studies.[12] Ultimately, this structured approach ensures a data-driven progression through the early stages of the antimicrobial drug discovery pipeline.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Source Not Available.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). InnoHealth Magazine.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. Retrieved from [Link]

  • Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017). PubMed. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • 5-Chloroisoquinoline-1-carbonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI. Retrieved from [Link]

  • High-yield synthesis method of 5-iodoisoquinoline compounds. (n.d.). Google Patents.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PMC. Retrieved from [Link]

  • In vitro evaluation of G1: a novel antimicrobial compound. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. (n.d.). PubMed. Retrieved from [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). PMC.

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloroisoquinoline-1-carbonitrile

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and appr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The strategic functionalization of this core is paramount in drug discovery programs. 5-Chloroisoquinoline-1-carbonitrile emerges as a particularly valuable building block, featuring two distinct and orthogonally reactive sites: a nitrile group amenable to various transformations and a chloro-substituent at the C5-position, primed for modern palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[3][4] For medicinal chemists, these reactions are indispensable tools for rapidly generating libraries of complex molecules from common intermediates.[5][6][7] This guide provides an in-depth exploration of four key cross-coupling strategies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—applied to 5-Chloroisoquinoline-1-carbonitrile, offering both mechanistic insights and detailed, field-proven protocols.

A Note on Heteroaryl Chlorides in Cross-Coupling

Aryl chlorides are often more challenging substrates for cross-coupling than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst kinetically more demanding.[8] Overcoming this hurdle is crucial for cost-effective synthesis, as chloroarenes are typically more abundant and less expensive. Success hinges on the rational selection of the catalytic system. Modern catalyst systems employ highly active, sterically hindered, and electron-rich ligands—such as biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs)—which promote the challenging oxidative addition step and facilitate the overall catalytic cycle.[9][10][11][12]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, a motif frequently found in pharmaceuticals.[5][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[13] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

Causality of the Catalytic Cycle

The catalytic cycle is a well-orchestrated sequence of three fundamental steps.[4][14][15] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.[14]

Suzuki_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ar-Cl Transmetalation Transmetalation PdII_Ar_Ar Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar_Ar Ar'B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Reactants Ar-Cl + Ar'-B(OH)₂ Base Base (e.g., K₃PO₄)

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Synthesis of 5-(Aryl)isoquinoline-1-carbonitrile

This protocol provides a robust starting point for coupling various arylboronic acids with 5-Chloroisoquinoline-1-carbonitrile.

Workflow Overview

Suzuki_Workflow Setup 1. Reagent Assembly - Add solid reagents to oven-dried vial - Seal with septum Inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed solvents via syringe Inert->Solvent Reaction 4. Reaction - Heat to specified temperature (e.g., 80-110 °C) - Stir for 12-24 h, monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT, dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purify 6. Purification - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography Workup->Purify Analysis 7. Characterization - NMR, MS Purify->Analysis

Figure 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Materials & Reagents

Reagent M.W. ( g/mol ) Stoichiometry Example Amount
5-Chloroisoquinoline-1-carbonitrile 188.61 1.0 equiv 189 mg (1.0 mmol)
Arylboronic Acid - 1.2 equiv 1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂) 224.50 2 mol % 4.5 mg (0.02 mmol)
SPhos 410.53 4 mol % 16.4 mg (0.04 mmol)
Potassium Phosphate (K₃PO₄), tribasic 212.27 3.0 equiv 637 mg (3.0 mmol)
Toluene - - 4 mL

| Deionized Water | - | - | 1 mL |

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Chloroisoquinoline-1-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting the Atmosphere: Seal the vial with a rubber septum. Evacuate the vial under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and the phosphine ligand, leading to catalyst deactivation.

  • Solvent Addition: Degas the toluene and water by bubbling with an inert gas for 20-30 minutes. Using a syringe, add the degassed toluene (4 mL) and water (1 mL) to the reaction vial.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17][18] This transformation is of immense importance in pharmaceuticals, as the aniline and heteroaryl amine motifs are ubiquitous in drug candidates.[7][9][19]

Causality of the Catalytic Cycle

The reaction mechanism shares similarities with the Suzuki coupling but involves an amine as the nucleophile.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential. Its role is to deprotonate the amine coordinated to the palladium center, forming a palladium-amido complex which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][16]

Buchwald_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L AmineCoord->PdII_Amido HNR₂ + Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ Product RedElim->Product Reactants Ar-Cl + HNR₂ Base Base (e.g., NaOtBu)

Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Synthesis of 5-(Amino)isoquinoline-1-carbonitrile

This protocol is optimized for coupling both primary and secondary amines. For solid amines, they can be added with the catalyst; for liquid amines, they are added via syringe after the inerting step.

Workflow Overview

The experimental workflow is nearly identical to that of the Suzuki-Miyaura coupling (see Figure 2), with the primary difference being the anhydrous nature of the reaction.

Materials & Reagents

Reagent M.W. ( g/mol ) Stoichiometry Example Amount
5-Chloroisoquinoline-1-carbonitrile 188.61 1.0 equiv 189 mg (1.0 mmol)
Amine (e.g., Morpholine) 87.12 1.2 equiv 105 µL (1.2 mmol)
Pd₂(dba)₃ 915.72 1 mol % 9.2 mg (0.01 mmol)
Xantphos 578.68 2 mol % 11.6 mg (0.02 mmol)
Sodium tert-butoxide (NaOt-Bu) 96.10 1.4 equiv 135 mg (1.4 mmol)

| Toluene, Anhydrous | - | - | 5 mL |

Step-by-Step Procedure

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add NaOt-Bu (1.4 equiv) to an oven-dried reaction vial with a stir bar. Causality: NaOt-Bu is highly hygroscopic; exposure to moisture will deactivate it and inhibit the reaction.

  • Catalyst & Substrate Addition: To the same vial, add Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and 5-Chloroisoquinoline-1-carbonitrile (1.0 equiv).

  • Inerting and Solvent/Reagent Addition: Seal the vial, remove from the glovebox (if used), and add anhydrous toluene (5 mL) via syringe, followed by the liquid amine (1.2 equiv). If the amine is a solid, it should be added in the previous step.

  • Reaction Execution: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to afford the aminated product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[20][21][22] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key components in natural products, pharmaceuticals, and organic materials.[20][22][23]

Causality of the Dual Catalytic Cycle

The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst orchestrates the main cycle (similar to other cross-couplings), while a copper(I) co-catalyst activates the alkyne. The copper acetylide intermediate is much more reactive towards transmetalation with the Pd(II) complex than the neutral alkyne, accelerating the key step. The amine base serves both to neutralize the HX byproduct and as a solvent.[20][21]

Sonogashira_Mechanism Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(Cl)L₂ Pd0->PdII_Complex Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)(C≡CR)L₂ PdII_Complex->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuCl CuCl Cu_Acetylide Cu-C≡CR CuCl->Cu_Acetylide + H-C≡CR + Base Cu_Acetylide->PdII_Complex Cu_Acetylide->CuCl Alkyne H-C≡CR Base Base (Amine)

Figure 4: Simplified Dual Catalytic Cycle for the Sonogashira Reaction.
Protocol: Synthesis of 5-(Alkynyl)isoquinoline-1-carbonitrile

This protocol uses the standard Pd/Cu catalytic system. Note that copper-free conditions have also been developed and may be preferable for certain sensitive substrates to avoid homo-coupling of the alkyne (Glaser coupling).[24][25]

Materials & Reagents

Reagent M.W. ( g/mol ) Stoichiometry Example Amount
5-Chloroisoquinoline-1-carbonitrile 188.61 1.0 equiv 189 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene) 102.13 1.2 equiv 131 µL (1.2 mmol)
Pd(PPh₃)₂Cl₂ 701.90 2 mol % 14.0 mg (0.02 mmol)
Copper(I) Iodide (CuI) 190.45 4 mol % 7.6 mg (0.04 mmol)
Triethylamine (Et₃N) 101.19 - 5 mL

| Tetrahydrofuran (THF), Anhydrous | - | - | 5 mL |

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add 5-Chloroisoquinoline-1-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inerting the Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas. Causality: Oxygen promotes the oxidative homo-coupling of terminal alkynes, a significant side reaction. A thoroughly deaerated environment is essential for high yields.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours or heat gently to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

  • Purification: Filter the solution through a short plug of Celite to remove catalyst residues, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Bond Formation via Alkenylation

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[4][26] It is a powerful tool for constructing complex carbon skeletons and is tolerant of a wide variety of functional groups.

Causality of the Catalytic Cycle

After the initial oxidative addition of the aryl halide to Pd(0), the alkene coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the Aryl-Pd bond. The final product-forming step is a syn-β-hydride elimination, which releases the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this hydride species, completing the cycle.[27][28]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ar-Cl Insertion Olefin Insertion (Coordination) PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Insertion->PdII_Alkyl CH₂=CHR Elimination syn-β-Hydride Elimination Elimination->Pd0 + Base Product Ar-CH=CH-R Product Elimination->Product Reactants Ar-Cl + CH₂=CHR Base Base (e.g., Et₃N)

Figure 5: Simplified Catalytic Cycle for the Heck Reaction.
Protocol: Synthesis of 5-(Alkenyl)isoquinoline-1-carbonitrile

This protocol is suitable for electron-deficient alkenes like acrylates or electron-neutral alkenes like styrene.

Materials & Reagents

Reagent M.W. ( g/mol ) Stoichiometry Example Amount
5-Chloroisoquinoline-1-carbonitrile 188.61 1.0 equiv 189 mg (1.0 mmol)
Alkene (e.g., n-Butyl Acrylate) 128.17 1.5 equiv 215 µL (1.5 mmol)
Palladium(II) Acetate (Pd(OAc)₂) 224.50 2 mol % 4.5 mg (0.02 mmol)
Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 4 mol % 12.2 mg (0.04 mmol)
Triethylamine (Et₃N) 101.19 2.0 equiv 279 µL (2.0 mmol)

| N,N-Dimethylformamide (DMF), Anhydrous | - | - | 5 mL |

Step-by-Step Procedure

  • Vessel Preparation: To a sealable reaction tube with a stir bar, add 5-Chloroisoquinoline-1-carbonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Inerting the Atmosphere: Seal the tube and perform three evacuate/backfill cycles with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 equiv) and the alkene (1.5 equiv).

  • Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 120-140 °C. Stir for 18-36 hours. Causality: The higher temperature is often necessary to facilitate the reaction with the less reactive aryl chloride. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Retrieved from [Link]

  • ACS Publications. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. Retrieved from [Link]

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

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  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

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  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Retrieved from [Link]

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  • Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
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  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloroisoquinoline-1-carbonitrile

Abstract 5-Chloroisoquinoline-1-carbonitrile is a highly versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure features two key reactive sites:...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloroisoquinoline-1-carbonitrile is a highly versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure features two key reactive sites: a chlorine atom at the C5 position, amenable to a variety of cross-coupling and substitution reactions, and a nitrile group at the C1 position, which can be transformed into other valuable functional groups. This guide provides an in-depth exploration of the principal synthetic pathways for derivatizing this molecule, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their experimental design. We will delve into palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the nitrile moiety, complete with detailed, field-tested protocols.

The Strategic Importance of the Isoquinoline Core

The isoquinoline framework is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The strategic placement of a chloro group and a nitrile on this scaffold in 5-Chloroisoquinoline-1-carbonitrile opens a gateway for systematic chemical exploration and the generation of diverse molecular libraries for screening and lead optimization.

The primary avenues for derivatization, which will be detailed in this document, are illustrated below.

G cluster_c5 Reactions at C5-Cl cluster_c1 Reactions at C1-CN main 5-Chloroisoquinoline-1-carbonitrile suzuki Suzuki Coupling (C-C Bond) main->suzuki Ar-B(OH)2 Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) main->buchwald R2NH Pd Catalyst snar SNAr (C-O, C-S, etc.) main->snar Nu:- (e.g., RO-) hydrolysis Hydrolysis (-COOH) main->hydrolysis H3O+ / Δ reduction Reduction (-CH2NH2) main->reduction [H] (e.g., LiAlH4)

Figure 1: Key synthetic derivatization pathways for 5-Chloroisoquinoline-1-carbonitrile.

Palladium-Catalyzed Cross-Coupling at the C5-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C5 position of our scaffold serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the most frequently used reaction for creating C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl motifs common in pharmaceuticals.[2] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[3]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2] The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate to the palladium center.[4]

Suzuki_Cycle pd0 Pd(0)L₂ complex1 [Ar-Pd(II)(L)₂-X] pd0->complex1 Oxidative Addition (Ar-X) complex2 [Ar-Pd(II)(L)₂-Ar'] complex1->complex2 Transmetalation ([R-B(OH)₃]⁻) product Ar-Ar' complex2->product Reductive Elimination complex3 R-B(OH)₂ + Base → [R-B(OH)₃]⁻ product->pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ParameterMolar Eq.AmountNotes
5-Chloroisoquinoline-1-carbonitrile1.0188.6 mg (1.0 mmol)Starting Material
Phenylboronic Acid1.2146.3 mg (1.2 mmol)Coupling Partner
Pd₂(dba)₃0.0218.3 mg (0.02 mmol)Palladium(0) Precursor
XPhos0.0838.1 mg (0.08 mmol)Ligand
K₃PO₄ (anhydrous)2.0424.6 mg (2.0 mmol)Base
1,4-Dioxane/H₂O (4:1)-10 mLSolvent System
Temperature-100 °C-
Time-12-18 h-

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add 5-Chloroisoquinoline-1-carbonitrile, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-phenylisoquinoline-1-carbonitrile.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling amines with aryl halides.[5] This method has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[5][6]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[7] A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is required to deprotonate the amine, forming the active nucleophile. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting, to form the C-N bond and regenerate the Pd(0) catalyst.[7]

Buchwald_Cycle pd0 Pd(0)L₂ complex1 [Ar-Pd(II)(L)₂-X] pd0->complex1 Oxidative Addition (Ar-X) complex2 [Ar-Pd(II)(L)₂-NR₂] complex1->complex2 Ligand Exchange ([R'₂N]⁻) product Ar-NR'₂ complex2->product Reductive Elimination complex3 R'₂NH + Base → [R'₂N]⁻ product->pd0 Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Reagent/ParameterMolar Eq.AmountNotes
5-Chloroisoquinoline-1-carbonitrile1.0188.6 mg (1.0 mmol)Starting Material
Morpholine1.2104.5 mg (1.2 mmol)Amine Coupling Partner
Pd(OAc)₂0.024.5 mg (0.02 mmol)Palladium(II) Precursor
BINAP0.0318.7 mg (0.03 mmol)Ligand
NaOt-Bu1.4134.6 mg (1.4 mmol)Base
Toluene (anhydrous)-10 mLSolvent
Temperature-110 °C-
Time-16-24 h-

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd(OAc)₂ and BINAP in anhydrous toluene (2 mL) to pre-form the catalyst.

  • To the Schlenk tube, add 5-Chloroisoquinoline-1-carbonitrile.

  • Add the remaining anhydrous toluene (8 mL), followed by morpholine, and finally the pre-formed catalyst solution.

  • Seal the tube and heat in an oil bath at 110 °C for 16-24 hours.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-(morpholino)isoquinoline-1-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical Nucleophilic Aromatic Substitution (SNAr) remains a viable and often simpler method for displacing the C5-chloro group, provided the aromatic ring is sufficiently electron-deficient.[8][9]

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The isoquinoline ring nitrogen and the C1-nitrile group act as strong electron-withdrawing groups. They activate the ring towards nucleophilic attack and stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance, particularly when the attack occurs at positions ortho or para to them.[10] The subsequent loss of the chloride leaving group restores the aromaticity. This pathway avoids the need for expensive metal catalysts.

Figure 4: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: SNAr with Sodium Methoxide

Reagent/ParameterMolar Eq.AmountNotes
5-Chloroisoquinoline-1-carbonitrile1.0188.6 mg (1.0 mmol)Starting Material
Sodium Methoxide (NaOMe)1.581.0 mg (1.5 mmol)Nucleophile
Dimethylformamide (DMF, anhydrous)-5 mLPolar Aprotic Solvent
Temperature-80 °C-
Time-4-6 h-

Step-by-Step Methodology:

  • Dissolve 5-Chloroisoquinoline-1-carbonitrile in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add sodium methoxide to the solution in one portion.

  • Heat the mixture in an oil bath to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 5-methoxyisoquinoline-1-carbonitrile. Recrystallization (e.g., from ethanol) can be performed if further purification is needed.

Transformations of the C1-Nitrile Group

The nitrile group is a versatile functional group that can be readily converted into a carboxylic acid or a primary amine, providing further avenues for derivatization.

Hydrolysis to 5-Chloroisoquinoline-1-carboxylic Acid

Acid-catalyzed hydrolysis converts the nitrile into a carboxylic acid.[11][12] This reaction is typically performed under forcing conditions (strong acid and heat).

Causality and Mechanistic Insight: The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under the harsh acidic conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[13]

Protocol 4: Acidic Hydrolysis of the Nitrile

Reagent/ParameterMolar Eq.AmountNotes
5-Chloroisoquinoline-1-carbonitrile1.01.89 g (10.0 mmol)Starting Material
Sulfuric Acid (70% aq. solution)-20 mLAcid Catalyst & Solvent
Temperature-140 °C (reflux)-
Time-5 h-

Step-by-Step Methodology:

  • Carefully add 5-Chloroisoquinoline-1-carbonitrile to a 70% aqueous solution of sulfuric acid in a round-bottom flask.

  • Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 5 hours.

  • Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice (100 g).

  • A precipitate of the carboxylic acid will form. Adjust the pH to ~3-4 with a concentrated NaOH solution to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Dry the product in a vacuum oven to afford 5-Chloroisoquinoline-1-carboxylic acid.

Reduction to (5-Chloroisoquinolin-1-yl)methanamine

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14][15][16]

Causality and Mechanistic Insight: With LiAlH₄, the reaction involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. Two successive hydride additions occur, leading to a di-anionic intermediate which, upon acidic or aqueous workup, is protonated to yield the primary amine.[14]

Protocol 5: LiAlH₄ Reduction of the Nitrile

Reagent/ParameterMolar Eq.AmountNotes
5-Chloroisoquinoline-1-carbonitrile1.01.89 g (10.0 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄)1.50.57 g (15.0 mmol)Reducing Agent
Tetrahydrofuran (THF, anhydrous)-100 mLSolvent
Temperature-0 °C to Reflux-
Time-4 h-

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Carefully and portion-wise, add the LiAlH₄ powder to the cold THF.

  • In a separate flask, dissolve 5-Chloroisoquinoline-1-carbonitrile in anhydrous THF (50 mL).

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction back down to 0 °C. CAUTION: The following quench must be done slowly and carefully behind a blast shield.

  • Sequentially and dropwise, add water (0.6 mL), then 15% aqueous NaOH (0.6 mL), and finally more water (1.8 mL) (Fieser workup).

  • Stir the resulting granular grey/white precipitate vigorously for 1 hour at room temperature.

  • Filter off the solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by column chromatography or by conversion to an HCl salt to yield (5-chloroisoquinolin-1-yl)methanamine.

References

  • CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Available at: [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123. Available at: [Link]

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemguide. reduction of nitriles. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [YouTube]. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Semantic Scholar. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Available at: [Link]

  • Chemguide. hydrolysing nitriles. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Isoquinoline. (n.d.). Scanned Document. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nitriles: reduction to amines [YouTube]. Available at: [Link]

  • Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [YouTube]. Available at: [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

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  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions [YouTube]. Available at: [Link]

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Method

5-Chloroisoquinoline-1-carbonitrile in the development of HER2 inhibitors

Application Note & Protocols Topic: 5-Chloroisoquinoline-1-carbonitrile: A Strategic Starting Material for the Development of Novel HER2 Inhibitors Audience: Researchers, scientists, and drug development professionals. I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 5-Chloroisoquinoline-1-carbonitrile: A Strategic Starting Material for the Development of Novel HER2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting HER2 with Precision

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[1] In approximately 15-20% of breast cancers, the ERBB2 gene is amplified, leading to HER2 protein overexpression.[2][3] This molecular subtype, known as HER2-positive breast cancer, is characterized by aggressive tumor growth, a higher rate of recurrence, and historically poor prognosis.[2][4] The advent of HER2-targeted therapies, such as the monoclonal antibody trastuzumab and small molecule tyrosine kinase inhibitors (TKIs), has dramatically improved patient outcomes.[2]

Small molecule TKIs offer distinct advantages, including oral bioavailability and the ability to inhibit the intracellular kinase domain, which is crucial for overcoming resistance mechanisms associated with antibody therapies.[5] Lapatinib, a dual EGFR/HER2 inhibitor, exemplifies the clinical success of targeting this kinase domain.[6][7][8] The development of next-generation inhibitors with improved selectivity and potency remains a critical goal in oncology research.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Its rigid framework and sites for functionalization make it an ideal starting point for designing kinase inhibitors that can precisely fit into the ATP-binding pocket. This guide focuses on 5-Chloroisoquinoline-1-carbonitrile , a highly functionalized and versatile starting material, and outlines its strategic application in the synthesis and evaluation of novel HER2 inhibitors. We will explore the underlying rationale for its use, provide detailed synthetic and biological testing protocols, and discuss the principles of structure-activity relationship (SAR) optimization.

Section 1: The HER2 Signaling Pathway: A Validated Oncogenic Driver

HER2 functions as a co-receptor, preferentially forming heterodimers with other ErbB family members, most notably HER3. This dimerization, which occurs even in the absence of a direct ligand for HER2, triggers the autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways that drive cancer cell proliferation and survival.[10][11]

Two major signaling axes are critical to HER2's oncogenic function:

  • The PI3K/Akt/mTOR Pathway: This is the dominant signaling route for HER2.[11] Upon activation, it promotes cell survival by inhibiting apoptosis, stimulates protein synthesis and cell growth (via mTOR), and is implicated in therapeutic resistance.[10][11]

  • The Ras/Raf/MEK/MAPK Pathway: This pathway is a central regulator of cell proliferation, and its activation by HER2 directly contributes to uncontrolled cell division.[10][12]

Targeting the ATP-binding site of the HER2 kinase domain with small molecules effectively blocks the initial autophosphorylation step, shutting down these downstream pro-tumorigenic signals.

Caption: Simplified HER2 signaling cascade leading to cell survival and proliferation.

Section 2: Rationale for 5-Chloroisoquinoline-1-carbonitrile in Inhibitor Design

5-Chloroisoquinoline-1-carbonitrile is an excellent starting scaffold for several strategic reasons:

  • C1-Chloro as a Reactive Handle: The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a substituted aniline moiety, a key structural feature in many Type I and Type II kinase inhibitors, including Lapatinib.[7] This aniline portion can be tailored to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.

  • Rigid Bicyclic Core: The isoquinoline core acts as a rigid scaffold, minimizing conformational entropy upon binding and properly orienting the substituents for optimal interaction with the target protein.

  • C5-Carbonitrile for SAR Exploration: The nitrile group at the C5 position serves as a versatile functional handle. It can be maintained as a potential hydrogen bond acceptor or chemically transformed (e.g., via reduction to an aminomethyl group or hydrolysis to a carboxylic acid) to explore deeper pockets of the binding site or to attach solubilizing groups.

Section 3: Synthetic Protocol: From Scaffold to Inhibitor Candidate

This section details a representative, two-step protocol for synthesizing a library of potential HER2 inhibitors starting from 5-Chloroisoquinoline-1-carbonitrile.

Synthesis_Workflow Start 5-Chloroisoquinoline-1-carbonitrile + Substituted Aniline Reaction Buchwald-Hartwig or S N Ar Reaction Start->Reaction Pd Catalyst, Base or Heat Crude Crude Product Mixture Reaction->Crude Purify Purification (Flash Chromatography) Crude->Purify Silica Gel QC Characterization & QC (NMR, MS, HPLC) Purify->QC Final Pure Inhibitor Candidate QC->Final Purity >95%

Caption: General workflow for the synthesis and purification of inhibitor candidates.
Protocol 3.1: Synthesis of N-Aryl-isoquinoline-1-amine Derivatives

Objective: To couple various substituted anilines to the C1 position of the isoquinoline core via a nucleophilic aromatic substitution reaction.

Materials:

  • 5-Chloroisoquinoline-1-carbonitrile (1.0 eq)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 5-Chloroisoquinoline-1-carbonitrile (1.0 eq).

  • Reagent Addition: Add the selected substituted aniline (1.2 eq) followed by the solvent (NMP or DMSO, to make a ~0.5 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Experimental Rationale: High temperatures are required to overcome the activation energy for the SNAr reaction. NMP and DMSO are suitable high-boiling polar aprotic solvents that can solvate the reactants and facilitate the reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3.2: Purification and Analytical Characterization

Objective: To purify the synthesized compound and verify its structure and purity.

Part A: Purification by Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase and load it onto the column.

  • Elution: Run the column with the chosen solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified compound.

Part B: Quality Control and Characterization

  • Trustworthiness Check: The following analytical methods are essential to validate the identity and purity of the final compound, ensuring data reproducibility.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: To confirm the proton environment of the molecule. Expect to see the disappearance of the chloro-substituted isoquinoline protons and the appearance of signals corresponding to the newly added aniline moiety, along with characteristic aromatic signals.

    • ¹³C NMR: To confirm the carbon skeleton of the final product.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by obtaining a precise mass that matches the calculated molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. The goal is to achieve >95% purity for use in biological assays.[13]

Section 4: Biological Evaluation of Novel Inhibitors

Once synthesized and purified, the compounds must be evaluated for their biological activity.

Bio_Evaluation_Workflow Compound Pure Inhibitor (from Sec. 3) KinaseAssay In Vitro Kinase Assay (HER2, EGFR) Compound->KinaseAssay CellAssay Cell Proliferation Assay (SKBR3, A431, MCF-7) Compound->CellAssay Data IC 50 & GI 50 Data KinaseAssay->Data WB Western Blot Analysis (pHER2, pAkt) CellAssay->WB Confirm Mechanism CellAssay->Data SAR SAR Analysis & Lead Optimization WB->SAR Data->SAR

Caption: Tiered workflow for the biological evaluation of synthesized HER2 inhibitors.
Protocol 4.1: In Vitro HER2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the HER2 enzyme.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction. Inhibition of HER2 results in a lower ADP signal.

  • Procedure: a. In a 384-well plate, add recombinant human HER2 enzyme, the specific peptide substrate, and ATP. b. Add the synthesized compounds across a range of concentrations (e.g., 1 nM to 10 µM). Include a known inhibitor like Lapatinib as a positive control and DMSO as a negative control. c. Incubate at room temperature for 1 hour. d. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. f. Read luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

  • Selectivity: To assess selectivity, run a parallel assay using the EGFR kinase to determine the IC₅₀ for this off-target enzyme.[5] The selectivity ratio (IC₅₀ EGFR / IC₅₀ HER2) is a key parameter for guiding optimization.[5]

Protocol 4.2: Cell Proliferation Assay

Objective: To measure the growth inhibition (GI₅₀) effect of the compounds on HER2-dependent cancer cells.

  • Cell Lines:

    • HER2-Overexpressing: SKBR3 or BT-474 (breast cancer).

    • EGFR-Overexpressing (for selectivity): A431 (epidermoid carcinoma).

    • HER2-Negative Control: MCF-7 (breast cancer).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. c. After incubation, add a viability reagent such as Resazurin or CellTiter-Glo®. d. Measure fluorescence or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated controls. Plot the data to determine the GI₅₀ value for each cell line.

    • Expert Insight: Potent activity in SKBR3 cells but weak activity in MCF-7 cells suggests on-target HER2 inhibition. Comparing SKBR3 and A431 activity provides insight into cellular HER2 vs. EGFR selectivity.

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from the synthetic and biological protocols allows for a systematic exploration of the SAR. By synthesizing a matrix of analogs with different substitutions on the aniline ring, researchers can deduce which chemical features enhance potency and selectivity.

Table 1: Hypothetical Data for a Series of N-Aryl-isoquinoline-1-amine Analogs

Compound IDAniline Substituent (R)HER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)SKBR3 GI₅₀ (nM)
Ref-L (Lapatinib)9101.123
IZQ-01 3-Cl, 4-F151501045
IZQ-02 3-Ethynyl81201530
IZQ-03 4-((Methylsulfonyl)methyl)258003290
IZQ-04 3-Cl, 4-OH50120024200

Data are hypothetical for illustrative purposes.

SAR Insights from Hypothetical Data:

  • Hinge Binding: The activity of IZQ-01 suggests that the isoquinoline core can successfully replace the quinazoline in Lapatinib, likely maintaining hinge-binding interactions.

  • Selectivity: The introduction of different groups at the 3- and 4-positions of the aniline ring significantly impacts selectivity over EGFR. The 10-fold selectivity of IZQ-01 over the reference compound is a promising starting point.[5]

  • Potency Enhancement: Replacing the fluorine in IZQ-01 with a small, hydrophobic ethynyl group (IZQ-02 ) may improve interactions within a specific pocket, enhancing both potency and selectivity.

  • Exploring the Solvent Front: Adding a polar group like in IZQ-03 decreases potency slightly but dramatically improves selectivity, suggesting this modification extends towards the solvent-exposed region of the active site and is less tolerated by EGFR.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a high-value, strategically designed starting material for the efficient development of novel HER2 kinase inhibitors. Its activated C1 position allows for the facile introduction of key pharmacophoric elements, while the C5-nitrile provides an avenue for further optimization. By employing the robust synthetic and biological evaluation workflows detailed in this guide, research teams can systematically generate and test new chemical entities. This structured approach, grounded in a deep understanding of the target biology and medicinal chemistry principles, accelerates the discovery of next-generation therapeutics for HER2-positive cancers.

References

  • Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. (n.d.). MDPI. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). National Center for Biotechnology Information. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). ResearchGate. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed. [Link]

  • High-yield synthesis method of 5-iodoisoquinoline compounds. (2021).
  • Synthetic method of lapatinib. (2013).
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (2002). PubMed. [Link]

  • The HER2 Receptor in Breast Cancer: Pathophysiology, Clinical Use, and New Advances in Therapy. (2012). National Center for Biotechnology Information. [Link]

  • Lapatinib. (n.d.). PubChem. [Link]

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  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (2008). PubMed Central. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]

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  • HER2 signaling pathway. HER2 as well as the other members of the EGFR... (n.d.). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2023). MDPI. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 5-Chloroisoquinoline-1-carbonitrile for Advanced Fluorescent Probe Development

Introduction: The Strategic Advantage of the Isoquinoline Scaffold in Fluorescence Imaging In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Isoquinoline Scaffold in Fluorescence Imaging

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular reporters is paramount to achieving high sensitivity, selectivity, and photostability. The isoquinoline core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in the development of novel fluorophores. Its rigid structure and extensive π-conjugated system provide a robust framework for creating probes with desirable photophysical properties.

This guide focuses on a particularly versatile building block: 5-chloroisoquinoline-1-carbonitrile . The presence of a nitrile group at the 1-position and a chlorine atom at the 5-position offers strategic handles for chemical modification, allowing for the fine-tuning of the probe's spectroscopic characteristics and its targeting capabilities. The electron-withdrawing nature of these substituents can be harnessed to modulate the intramolecular charge transfer (ICT) properties of the resulting fluorophore, a key mechanism for designing "turn-on" or ratiometric fluorescent probes.[1]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and practical considerations for utilizing 5-chloroisoquinoline-1-carbonitrile in the development of next-generation fluorescent probes for bioimaging.

Core Principles: Designing Probes with 5-Chloroisoquinoline-1-carbonitrile

The successful design of a fluorescent probe hinges on several key factors:

  • High Quantum Yield and Molar Extinction Coefficient: These parameters dictate the brightness of the probe, ensuring a strong signal-to-noise ratio.[2]

  • Selective Recognition: The probe must interact specifically with the target analyte or cellular component of interest.

  • Favorable Photophysical Response: Binding to the target should elicit a measurable change in the probe's fluorescence, such as an increase in intensity ("turn-on"), a shift in the emission wavelength (ratiometric), or a change in fluorescence lifetime.

  • Biocompatibility and Cell Permeability: For live-cell imaging, the probe must be non-toxic and able to cross the cell membrane to reach its target.

5-Chloroisoquinoline-1-carbonitrile serves as an excellent starting material for crafting probes that meet these criteria. The chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr) with various recognition moieties, while the nitrile group can be hydrolyzed or transformed into other functional groups to further modulate the probe's properties.

Hypothetical Probe Synthesis: "Lyso-IQN" for Lysosomal Imaging

To illustrate the practical application of 5-chloroisoquinoline-1-carbonitrile, we will outline the synthesis of a hypothetical "turn-on" fluorescent probe, "Lyso-IQN," designed for selective imaging of lysosomes in living cells. The design strategy involves appending a morpholine group, a known lysosome-targeting moiety, to the isoquinoline core.

Reaction Scheme:

Caption: Synthetic route for the hypothetical lysosomal probe "Lyso-IQN".

Rationale for Experimental Choices:

The choice of morpholine as the nucleophile is twofold. Firstly, its secondary amine readily participates in SNAr reactions. Secondly, and more critically for its biological application, the morpholine moiety has a pKa value that leads to its protonation within the acidic environment of the lysosome (pH 4.5-5.0). This protonation enhances the probe's accumulation in this organelle and can contribute to a "turn-on" fluorescence response due to modulation of the ICT process. The use of a polar aprotic solvent like DMSO and a base such as potassium carbonate facilitates the nucleophilic substitution reaction.

Detailed Synthesis Protocol for "Lyso-IQN"

Materials:

  • 5-Chloroisoquinoline-1-carbonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloroisoquinoline-1-carbonitrile (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (10 mL).

  • Add morpholine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, "Lyso-IQN".

Characterization:

The structure of the synthesized "Lyso-IQN" probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Its photophysical properties, including absorption and emission spectra, quantum yield, and molar extinction coefficient, should be determined in various solvents and at different pH values to evaluate its potential as a pH-sensitive fluorescent probe.

Parameter Expected Value
Molecular Formula C₁₄H₁₃N₃O
Molecular Weight 239.27 g/mol
Excitation Max (pH 7.4) ~350 nm
Emission Max (pH 7.4) ~450 nm (weak)
Excitation Max (pH 5.0) ~360 nm
Emission Max (pH 5.0) ~520 nm (strong)
Quantum Yield (pH 5.0) > 0.5

Table 1: Expected Physicochemical and Spectroscopic Properties of "Lyso-IQN".

Application Protocol: Live-Cell Imaging of Lysosomes with "Lyso-IQN"

This protocol describes the use of the newly synthesized "Lyso-IQN" probe for imaging lysosomes in cultured mammalian cells.

Workflow Summary:

G A Cell Seeding B Probe Incubation (Lyso-IQN) A->B C Washing B->C D Live-Cell Imaging (Confocal Microscopy) C->D

Caption: Workflow for live-cell imaging using the "Lyso-IQN" probe.

Materials:

  • "Lyso-IQN" stock solution (1 mM in DMSO)

  • Cultured mammalian cells (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Seed the cells in a glass-bottom dish or chamber slide and culture them in a CO₂ incubator at 37 °C until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of "Lyso-IQN" by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 5 µM.

  • Remove the culture medium from the cells and add the "Lyso-IQN" working solution.

  • Incubate the cells for 30 minutes at 37 °C in the CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS (pH 7.4) to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a confocal microscope equipped with a 405 nm laser for excitation and collect the emission signal between 500-550 nm.

Expected Results:

Upon excitation, distinct punctate fluorescent signals should be observed within the cytoplasm of the cells, corresponding to the acidic lysosomes where the "Lyso-IQN" probe has accumulated and become highly fluorescent. Co-localization studies with a commercially available lysosomal marker (e.g., LysoTracker™ Red) can be performed to confirm the probe's specificity.

Troubleshooting and Advanced Applications

  • Low Signal: If the fluorescence signal is weak, the incubation time or the probe concentration can be optimized.

  • High Background: Ensure thorough washing to remove extracellular probe.

  • Phototoxicity: Minimize laser exposure time and intensity to prevent cell damage.

The versatility of the 5-chloroisoquinoline-1-carbonitrile scaffold allows for the development of a wide array of probes beyond lysosomal imaging. By judiciously selecting the nucleophile, probes can be designed to target other organelles, specific enzymes, or even metal ions. Furthermore, the nitrile group can be derivatized to introduce other functionalities, such as reactive groups for covalent labeling of proteins.

Conclusion

5-Chloroisoquinoline-1-carbonitrile is a valuable and versatile starting material for the synthesis of novel fluorescent probes. Its chemical reactivity allows for the straightforward introduction of various functional and targeting moieties, enabling the rational design of probes for a multitude of biological applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this promising scaffold in their own investigations, contributing to the advancement of chemical biology and drug discovery.

References

  • MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved from [Link]

  • Gzella, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(10), 2533. [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • Mafina, M. K., et al. (2013). Development of Novel Fluorescent Probes for the Analysis of Protein Interactions Under Physiological Conditions With Medical Devices. Langmuir, 29(5), 1420-1426. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 1. [Link]

  • Pérez-Mora, V., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(1), 1234-1244. [Link]

  • Nagano, T. (2010). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Journal of Health Science, 56(2), 125-134. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Properties and Applications of 1-Chloroisoquinoline-5-carboxylic Acid for Chemical Research. Retrieved from [Link]

  • Lankalapalli, S., et al. (2021). Lessons in Organic Fluorescent Probe Discovery. ACS Omega, 6(45), 30263-30277. [Link]

  • Li, Z., et al. (2012). A ratiometric fluorescent probe for zinc ions based on the quinoline fluorophore. Dalton Transactions, 41(2), 438-443. [Link]

  • Kele, P., et al. (2024). Bioorthogonal Reactions in Bioimaging. Accounts of Chemical Research, 57(5), 637-649. [Link]

  • Nam, G. S., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 9(1), 117-125. [Link]

Sources

Method

Role of Isoquinoline Scaffolds in Targeting DNA Gyrase

Application Note: AN-ISO-GYR-026 Advanced Strategies for Antimicrobial Discovery Strategic Overview The emergence of fluoroquinolone-resistant bacteria has necessitated the exploration of novel chemical scaffolds that ta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-GYR-026

Advanced Strategies for Antimicrobial Discovery

Strategic Overview

The emergence of fluoroquinolone-resistant bacteria has necessitated the exploration of novel chemical scaffolds that target bacterial Type II topoisomerases (DNA Gyrase and Topoisomerase IV) without cross-resistance. The isoquinoline scaffold has emerged as a privileged structure in this domain, offering versatility that allows it to access distinct binding modes:

  • GyrB ATPase Inhibition: Tetrahydroisoquinoline (THIQ) derivatives often target the ATP-binding pocket of the GyrB subunit, acting as catalytic inhibitors.

  • GyrA Allosteric Inhibition: Recent discoveries (e.g., LEI-800) indicate that specific isoquinoline sulfonamides bind to a novel "orphan" pocket in GyrA, distinct from the fluoroquinolone binding site.[1]

  • Intercalative Poisoning: Fused isoquinoline alkaloids (e.g., protoberberines) can act as topoisomerase poisons, stabilizing the DNA-enzyme cleavage complex similarly to doxorubicin or etoposide in eukaryotic systems.[2]

This guide provides a technical roadmap for evaluating isoquinoline-based candidates, distinguishing their specific modes of action (MoA) through rigorous biochemical assays.

Mechanistic Logic & Signaling

To rationally design and test these compounds, one must understand where they intercept the gyrase catalytic cycle.

The Gyrase Catalytic Cycle & Inhibition Points
  • Step 1: Gyrase binds DNA (G-segment).

  • Step 2: ATP binding induces dimerization of the N-terminal domains (N-gate closure), capturing the T-segment.

  • Step 3: Hydrolysis of ATP drives strand passage (supercoiling).

Isoquinoline Intervention:

  • THIQs typically compete with ATP at the N-gate (Step 2).

  • Protoberberines stabilize the covalent phosphotyrosyl bond after strand cleavage (Post-Step 1), preventing religation.

GyraseMechanism Start Relaxed DNA + Gyrase Complex DNA-Gyrase Complex (G-Segment Bound) Start->Complex ATP_Bind ATP Binding & N-Gate Closure Complex->ATP_Bind Cleavage Strand Cleavage & T-Segment Passage ATP_Bind->Cleavage Hydrolysis ATP Hydrolysis & Reset Cleavage->Hydrolysis Hydrolysis->Complex Enzyme Turnover Supercoiled Negatively Supercoiled DNA Hydrolysis->Supercoiled Iso_Sulf Isoquinoline Sulfonamides (Allosteric GyrA Block) Iso_Sulf->Complex Locks Conformational Change THIQ Tetrahydroisoquinolines (GyrB ATPase Inhibitors) THIQ->ATP_Bind Competes with ATP Proto Protoberberines (Cleavage Complex Poisons) Proto->Cleavage Stabilizes Cleavable Complex (Prevents Religation)

Figure 1: Intervention points of isoquinoline-based ligands within the DNA Gyrase catalytic cycle.[3]

Experimental Protocols
Protocol A: High-Throughput ATPase Inhibition Screen (GyrB Focus)

Target: Determines if the isoquinoline candidate acts as a catalytic inhibitor by blocking ATP hydrolysis. Method: Colorimetric detection of inorganic phosphate (Pi) using Malachite Green.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 2 mM DTT, 10% Glycerol.

  • Substrate: Linear pBR322 or Salmon Sperm DNA (DNA stimulates GyrB ATPase activity).

  • Enzyme: Recombinant E. coli or S. aureus Gyrase (A₂B₂ heterotetramer).

  • Detection: Malachite Green Reagent (Acidified Ammonium Molybdate).

Workflow:

  • Preparation: Dilute isoquinoline compounds in DMSO. Final DMSO concentration should be <1% to avoid enzyme denaturation.

  • Pre-Incubation: Mix 1 U Gyrase + Test Compound in Assay Buffer (20 µL). Incubate for 10 min at 25°C .

    • Why? Allows slow-binding inhibitors to access the pocket before ATP competition begins.

  • Activation: Add 10 µL of ATP/DNA Mix (Final conc: 500 µM ATP, 10 µg/mL DNA).

  • Reaction: Incubate at 37°C for 60 min .

  • Termination: Add 100 µL Malachite Green reagent.

  • Readout: Incubate 10 min for color development. Measure Absorbance at 620–650 nm .

Validation Criteria:

  • Z-Factor: Must be >0.5 for HTS.

  • Reference Control: Novobiocin (IC₅₀ ~0.1–0.5 µM).

Protocol B: Gel-Based Supercoiling Inhibition (The "Gold Standard")

Target: Confirms total enzyme inhibition regardless of mechanism (ATPase block or Poison). Method: Electrophoretic separation of relaxed vs. supercoiled plasmid topoisomers.

Reagents:

  • Substrate: Relaxed pBR322 plasmid (commercially available or prepared via Topo I treatment).

  • Stop Solution: 40% Sucrose, 100 mM Tris (pH 8.0), 100 mM EDTA, 0.5% SDS, Bromophenol Blue.

Step-by-Step:

  • Assembly: In a 30 µL reaction, combine:

    • Assay Buffer (as above).[4][5][6]

    • Relaxed pBR322 (0.5 µg).

    • Test Compound (Titration: 0.1 µM – 100 µM).

  • Initiation: Add 1 U DNA Gyrase. Add 1 mM ATP last to start the reaction.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 10 µL Stop Solution.

    • Critical: The SDS/EDTA immediately halts the enzyme and dissociates non-covalent complexes.

  • Electrophoresis:

    • Load samples on a 1% agarose gel.

    • Run Condition: 3–4 hours at 50V (low voltage improves topoisomer resolution).

    • Staining: Post-stain with Ethidium Bromide (1 µg/mL) or SYBR Safe. Do not include EtBr in the gel during the run as it alters supercoiling migration.

Interpretation:

  • Active Gyrase: Fast-migrating supercoiled band.[4]

  • Inhibited Gyrase: Slow-migrating relaxed bands (ladder).

Protocol C: Cleavage Complex Stabilization (Poison Assay)

Target: Distinguishes "Poisons" (like Protoberberines) from "Catalytic Inhibitors" (like THIQs). Principle: Poisons trap the enzyme covalently bound to DNA. SDS denatures the enzyme, revealing a double-strand break (linear DNA).

Workflow:

  • Reaction: Set up standard supercoiling reaction (Protocol B).

  • Incubation: 37°C for 30 minutes.

  • Trapping: Add 1% SDS and 0.2 mg/mL Proteinase K .

  • Digestion: Incubate at 37°C for 30 minutes.

    • Mechanism:[3][7][8][9][10][11][12][13][14] Proteinase K digests the GyrA protein covalently linked to the DNA ends, releasing linear DNA.

  • Analysis: Run on agarose gel containing 0.5 µg/mL Ethidium Bromide .

    • Note: EtBr is included here to separate linear DNA (break) from open circular (nicked) and supercoiled DNA.[4]

Result Interpretation:

  • Catalytic Inhibitor (e.g., Novobiocin/THIQ): Shows relaxed DNA (no breaks).

  • Poison (e.g., Ciprofloxacin/Protoberberine): Shows a distinct Linear DNA band.

Data Presentation & SAR Summary

When reporting results for isoquinoline scaffolds, structure the data to highlight the mechanistic distinction.

Table 1: Comparative Efficacy of Isoquinoline Scaffolds vs. Standards

Compound ClassRep. StructureTarget SiteATPase IC₅₀ (µM)Supercoiling IC₅₀ (µM)Cleavage Complex?
Fluoroquinolone CiprofloxacinGyrA/DNA Interface>100 (Inactive)0.5Yes (Linear DNA)
Aminocoumarin NovobiocinGyrB ATP Pocket0.20.3No
THIQ Derivative Compound 8d [1]GyrB ATP Pocket1.52.1No
Isoquinoline Sulfonamide LEI-800 [2]GyrA AllostericInactive0.6No
Protoberberine Berberrubine [3]DNA Intercalator>505.0Yes (Weak)
Screening Workflow Diagram

This logic flow ensures no false negatives and correctly categorizes the hit.

ScreeningWorkflow Library Isoquinoline Library (THIQ, Sulfonamides, Alkaloids) Screen1 Primary Screen: Supercoiling Inhibition (Gel) Library->Screen1 Decision1 Inhibition Observed? Screen1->Decision1 Discard Discard / Resynthesize Decision1->Discard No Screen2 Secondary Screen: ATPase Assay (Malachite Green) Decision1->Screen2 Yes Decision2 Inhibits ATPase? Screen2->Decision2 Class_Cat Class: Catalytic Inhibitor (Likely GyrB Target) Decision2->Class_Cat Yes (IC50 < 10µM) Screen3 Tertiary Screen: Cleavage Complex Assay Decision2->Screen3 No Decision3 Linear DNA Produced? Screen3->Decision3 Class_Pois Class: Topo Poison (Intercalator/GyrA) Decision3->Class_Pois Yes Class_Allo Class: Allosteric Inhibitor (Novel GyrA Pocket) Decision3->Class_Allo No

Figure 2: Hierarchical screening workflow for classifying isoquinoline-based gyrase inhibitors.

References
  • GyrB Inhibitors (THIQ): Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. Link

  • GyrA Allosteric Inhibitors: Ghilarov, D., et al. "Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria." Nature Chemistry, 2024. Link

  • Protoberberine Poisons: Pilch, D.S., et al. "Human topoisomerase I poisoning by protoberberines: potential roles for both drug-DNA and drug-enzyme interactions." Biochemistry, 2000.[5] Link

  • Assay Protocols: Inspiralis. "Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol." Link

  • Malachite Green Method: EUbOPEN. "Protocol for Malachite Green ATPase Assay." Link

Sources

Application

Synthetic modifications of the nitrile group on the isoquinoline ring

Topic: Synthetic Modifications of the Nitrile Group on the Isoquinoline Ring Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists and Process Development Scientists Executive Summary The isoqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Modifications of the Nitrile Group on the Isoquinoline Ring Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists and Process Development Scientists

Executive Summary

The isoquinoline scaffold is ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., Fasudil). The introduction of a nitrile group (


) onto the isoquinoline ring—particularly at the C1, C3, or C4 positions—creates a versatile "synthetic handle." However, the electron-deficient nature of the isoquinoline heterocycle presents unique challenges compared to standard benzonitriles.

This guide details three high-value transformations of the isoquinoline nitrile group:

  • Controlled Hydrolysis to primary amides (avoiding ring cleavage).

  • Chemoselective Reduction to primary amines (preserving ring aromaticity).

  • Bioisostere Synthesis (Tetrazole formation) using "Click" chemistry principles.

The Chemical Landscape: Reactivity & Regiochemistry

Before attempting synthesis, one must understand the electronic bias of the substrate. The isoquinoline ring is a


-deficient heteroaromatic system.
  • The C1-Position (The "Activated" Nitrile): A nitrile at C1 is highly electrophilic due to the adjacent ring nitrogen (

    
    -position). It mimics the reactivity of 2-cyanopyridine. It is susceptible to rapid nucleophilic attack but also prone to over-hydrolysis or displacement.
    
  • The C3/C4-Positions: These behave more like typical electron-poor benzonitriles.

  • The N-Oxide Trap: Oxidative conditions (e.g.,

    
     for hydrolysis) carry the risk of forming Isoquinoline-
    
    
    
    -oxide. Protocols must be selected to mitigate this side reaction.
Decision Tree: Selecting the Transformation

G Start Start: Isoquinoline-CN Target Select Target Moiety Start->Target Amide Primary Amide (-CONH2) Target->Amide Hydrolysis Amine Primary Amine (-CH2NH2) Target->Amine Reduction Tetrazole Tetrazole (Bioisostere) Target->Tetrazole Cyclization Method1 Radziszewski Reaction (Urea-H2O2) Amide->Method1 Preferred Method2 Raney Ni Hydrogenation (Ammoniacal MeOH) Amine->Method2 High Selectivity Method3 Sharpless Condensation (NaN3 / ZnBr2) Tetrazole->Method3 Green/Safe

Figure 1: Strategic decision tree for isoquinoline nitrile functionalization.

Protocol A: Controlled Hydrolysis to Primary Amides

Challenge: Acidic hydrolysis often requires harsh conditions that can protonate the isoquinoline nitrogen, deactivating the system or causing ring degradation. Solution: The Radziszewski Reaction using Urea-Hydrogen Peroxide (UHP) adduct. This method is mild, operates under basic conditions, and minimizes


-oxide formation compared to liquid 

.
Materials
  • Substrate: 1-Cyanoisoquinoline (or 3/4-isomer).

  • Reagent: Urea-Hydrogen Peroxide (UHP) adduct.[1]

  • Base:

    
     (Potassium Carbonate).
    
  • Solvent: Acetone/Water (1:1 v/v).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of cyanoisoquinoline in Acetone/Water (0.2 M concentration).

  • Addition: Add 4.0 equiv of

    
     followed by 1.2 equiv of UHP.
    
    • Note: The UHP provides a controlled release of the hydroperoxide anion (

      
      ), which is a super-nucleophile compared to 
      
      
      
      .
  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Check TLC every 30 mins. C1-nitriles react very fast (<1 hour); C3/C4 may take 4–6 hours.

  • Quench: Once starting material is consumed, add water to dissolve excess carbonate.

  • Isolation:

    • If the amide precipitates (common for isoquinolines): Filter and wash with cold water.

    • If soluble: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH usually yields analytical purity.

Troubleshooting:

  • Issue: Formation of Isoquinoline-

    
    -oxide (M+16 peak in MS).
    
  • Fix: Switch solvent to DMSO and use catalytic

    
     without peroxide, or ensure temperature is strictly 
    
    
    
    °C.
Protocol B: Chemoselective Reduction to Primary Amines

Challenge: Standard hydrogenation (


, Pd/C) often reduces the electron-deficient isoquinoline ring to 1,2,3,4-tetrahydroisoquinoline. Furthermore, reduction of nitriles often yields secondary amines (dimers) via imine intermediates.
Solution: Raney Nickel Hydrogenation in Ammoniacal Methanol . The ammonia suppresses secondary amine formation, and Raney Ni is less active toward the heteroaromatic ring than Platinum/Palladium catalysts under mild pressure.
Materials
  • Substrate: Cyanoisoquinoline.

  • Catalyst: Raney Nickel (Active slurry in water/ethanol).

  • Solvent: 7N

    
     in Methanol (Commercial).
    
  • Hydrogen Source:

    
     balloon or Parr shaker (30–50 psi).
    
Step-by-Step Methodology
  • Safety Prep: Raney Nickel is pyrophoric. Weigh it as a wet slurry. Do not let it dry.

  • Setup: In a pressure vessel or heavy-walled flask, dissolve the nitrile (1.0 equiv) in 7N

    
    /MeOH (0.1 M).
    
  • Catalyst Addition: Carefully add Raney Nickel (approx. 20–50 wt% relative to substrate) under an Argon blanket.

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Stir under

      
       (balloon is sufficient for C1-nitriles; 50 psi for C3/C4) at Room Temperature.
      
  • Workup:

    • Critical: Filter the mixture through a pad of Celite under an inert atmosphere (keep the catalyst wet with solvent to prevent fire).

    • Rinse the pad with MeOH.

  • Purification: Concentrate the filtrate. The residue is the primary amine. If necessary, convert to the HCl salt immediately to prevent oxidation/polymerization.

Data Comparison: Reduction Agents

ReagentSelectivity (Nitrile vs. Ring)Secondary Amine ByproductSafety Profile
Raney Ni / NH3 High Low Caution (Pyrophoric)

/ Pd/C
Low (Reduces Ring)MediumModerate

MediumLowHigh (Reactive)

HighMediumModerate
Protocol C: Tetrazole Synthesis (The "Click" Bioisostere)

Challenge: Classic tetrazole synthesis uses toxic organotin reagents (e.g.,


) or highly explosive hydrazoic acid (

). Solution: The Sharpless-Demko Protocol using Zinc Bromide (

). The Zinc acts as a Lewis acid to activate the nitrile, allowing the azide to attack without generating free

.
Mechanism & Workflow

Tetrazole SM Isoquinoline-CN Complex Zn-Nitrile Complex SM->Complex + ZnBr2 (Lewis Acid) Cycliz [3+2] Cycloaddition Complex->Cycliz + NaN3 (Nucleophile) Product Tetrazole-Isoquinoline Cycliz->Product Acidic Workup (HCl)

Figure 2: Zinc-mediated [3+2] cycloaddition mechanism.

Step-by-Step Methodology
  • Reaction Assembly: In a pressure vial, combine:

    • Cyanoisoquinoline (1.0 equiv).

    • Sodium Azide (

      
      , 1.1 equiv).
      
    • Zinc Bromide (

      
      , 1.0 equiv).[2]
      
    • Solvent: Water/Isopropanol (2:1) or pure Water (if substrate is slightly polar).

  • Heating: Seal the vial and heat to reflux (or 100 °C) for 12–24 hours.

    • Note: The reaction forms a Zinc-Tetrazolate intermediate which precipitates, driving the reaction forward.

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Add 3N

      
       until pH < 2. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole (
      
      
      
      ).
    • Safety: Perform this in a fume hood; trace

      
       may be released.
      
  • Isolation: The free tetrazole is usually less soluble in acidic water and will precipitate. Filter and dry.

    • If no precipitate: Extract with EtOAc (

      
      ). The tetrazole will be in the organic layer.
      
References
  • Radziszewski Reaction (Hydrolysis)

    • McKillop, A., & Kemp, D. (1989).[4] Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306.

  • Tetrazole Synthesis (Sharpless Protocol)

    • Demko, Z. P., & Sharpless, K. B. (2001).[2][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Nitrile Reduction Strategies

    • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168.
    • Gould, F. et al. (1960). Catalytic Hydrogenation of Nitriles. Journal of Organic Chemistry, 25(10), 1658.
  • Isoquinoline Reactivity Reviews

    • Alvarez, M., & Joule, J. A. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Georg Thieme Verlag.

Sources

Method

Application Notes and Protocols: 5-Chloroisoquinoline-1-carbonitrile as a Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Biochemical Assays

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds, exhibiting a broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1] 5-Chloroisoquinoline-1-carbonitrile, in particular, emerges as a highly versatile starting material for the generation of diverse heterocyclic libraries. Its strategic functionalization—a reactive nitrile group at the electron-deficient C1 position and a chloro-substituent on the benzene ring—offers orthogonal handles for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of 5-chloroisoquinoline-1-carbonitrile and the subsequent application of its derivatives in relevant biochemical assays.

Chemical Properties and Reactivity

The reactivity of 5-chloroisoquinoline-1-carbonitrile is dictated by the electronic nature of the isoquinoline ring system. The electron-withdrawing effect of the nitrogen atom renders the C1 position highly susceptible to nucleophilic attack.[3] This inherent reactivity of the carbonitrile group at this position makes it an excellent electrophilic partner for the construction of various heterocyclic rings. Concurrently, the chlorine atom at the C5 position can be displaced through nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups to modulate the biological activity and physicochemical properties of the final compounds.

Synthesis of Fused Heterocyclic Compounds

The dual reactivity of 5-chloroisoquinoline-1-carbonitrile allows for a modular approach to the synthesis of novel heterocyclic compounds. Below are detailed protocols for the synthesis of triazolo-isoquinolines, a class of compounds with recognized therapeutic potential.

Protocol 1: Synthesis of 1,2,4-Triazolo[5,1-a]isoquinoline Derivatives

This protocol outlines a copper-catalyzed [3+2] cycloaddition reaction between the nitrile group of 5-chloroisoquinoline-1-carbonitrile and an azinium-N-imine, generated in situ. This method provides a direct and efficient route to 1,2,4-triazolo fused isoquinolines.

Reaction Scheme:

G start 5-Chloroisoquinoline-1-carbonitrile + Azinium Salt reagents Cu(I) catalyst, Base Solvent, Heat start->reagents 1. intermediate In situ generation of Azinium-N-imine reagents->intermediate 2. cycloaddition [3+2] Cycloaddition intermediate->cycloaddition 3. product 5-Chloro-1,2,4-triazolo[5,1-a]isoquinoline derivative cycloaddition->product 4.

A proposed workflow for the synthesis of 1,2,4-triazolo[5,1-a]isoquinoline derivatives.

Materials:

  • 5-Chloroisoquinoline-1-carbonitrile

  • Substituted Pyridine or other Azine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent

  • Copper(I) Iodide (CuI)

  • A suitable base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In situ generation of Azinium-N-imine:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted pyridine (1.2 equivalents) in the chosen anhydrous solvent.

    • Add the aminating agent (e.g., MSH) (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding N-aminoazinium salt.

  • Cycloaddition Reaction:

    • To the mixture containing the in situ generated N-aminoazinium salt, add 5-chloroisoquinoline-1-carbonitrile (1.0 equivalent), the copper(I) catalyst (e.g., CuI, 10 mol%), and the base (e.g., K2CO3, 2.0 equivalents).

    • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 1,2,4-triazolo[5,1-a]isoquinoline derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst and potential side reactions with atmospheric moisture.

  • Anhydrous Solvent: Water can interfere with the formation of the N-aminoazinium salt and the catalytic cycle.

  • Base: The base is crucial for the deprotonation of the N-aminoazinium salt to form the reactive azinium-N-imine intermediate.

  • Copper(I) Catalyst: The copper catalyst facilitates the [3+2] cycloaddition between the nitrile and the azinium-N-imine, lowering the activation energy for the reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the C5-Position

The chloro-substituent at the C5 position can be displaced by various nucleophiles, allowing for further diversification of the synthesized heterocyclic compounds. This protocol details a general procedure for the SNAr reaction with an amine nucleophile.

Reaction Scheme:

G start 5-Chloro-heterocyclic isoquinoline derivative reagents Nucleophile (e.g., R-NH2) Base, Solvent, Heat start->reagents 1. snar Nucleophilic Aromatic Substitution (SNAr) reagents->snar 2. product 5-Substituted-heterocyclic isoquinoline derivative snar->product 3.

A generalized workflow for the nucleophilic aromatic substitution at the C5-position.

Materials:

  • 5-Chloro-substituted isoquinoline derivative (from Protocol 1 or other synthesis)

  • Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)

  • A suitable base (e.g., K2CO3, DIPEA)

  • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve the 5-chloro-substituted isoquinoline derivative (1.0 equivalent) in the chosen solvent.

    • Add the nucleophile (1.5-2.0 equivalents) and the base (2.0-3.0 equivalents).

    • Seal the vessel and heat the reaction mixture to 100-150 °C. The reaction time can vary from a few hours to overnight.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous work-up as described in Protocol 1.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted isoquinoline derivative.

Application in Biochemical Assays

Derivatives of 5-chloroisoquinoline-1-carbonitrile are prime candidates for screening in various biochemical assays due to the established biological activities of the isoquinoline scaffold. Below are protocols for common assays used to evaluate the potential of these novel compounds.

Protocol 3: In Vitro Antiproliferative Assay (MTT/MTS Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in the evaluation of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized isoquinoline derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl for MTT)

  • 96-well cell culture plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT/MTS Assay:

    • Add 10-20 µL of the MTT or MTS reagent to each well and incubate for 2-4 hours at 37 °C.

    • If using MTT, add 100 µL of the solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Kinase Inhibition Assay

Many isoquinoline derivatives are known to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. This protocol provides a general framework for an in vitro kinase inhibition assay.

Materials:

  • Recombinant purified kinase (e.g., HER2, EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized isoquinoline derivatives

  • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation, or a phosphospecific antibody for ELISA-based detection)

  • 384-well plates

  • A plate reader capable of luminescence or absorbance measurements

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the synthesized compounds at various concentrations.

    • Add the kinase and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation:

    • Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and proceed with the detection method according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

The quantitative data from the biochemical assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.

Compound IDStructure ModificationAntiproliferative IC50 (µM) (MCF-7)Kinase Inhibition IC50 (µM) (Target Kinase)
Lead-Cl 5-Chloroisoquinoline-1-carbonitrile>100>100
Derivative 1 Triazolo-fused at C115.28.5
Derivative 2 Amine substitution at C55.82.1
Derivative 3 Combined modification0.90.4
Positive Control Known Inhibitor0.50.1

Conclusion and Future Directions

5-Chloroisoquinoline-1-carbonitrile is a powerful and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The strategic positioning of the chloro and nitrile groups allows for a wide range of chemical modifications, leading to the rapid generation of compound libraries with diverse structures and functionalities. The protocols outlined in this guide provide a solid foundation for the synthesis of these derivatives and their subsequent evaluation in key biochemical assays. Future research should focus on expanding the library of heterocyclic compounds derived from this scaffold and exploring their activity against a broader range of biological targets, including other enzyme families and protein-protein interactions.

References

  • Reactions of Isoquinoline - YouTube. (2020). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved from [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - Dove Medical Press. (2017). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The synthesis of 1,2,4‐triazolo[5,1‐a]‐isoquinoline.[a] - ResearchGate. (n.d.). Retrieved from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

Sources

Application

Application Note: In Vitro Screening Protocols for Isoquinoline-Based Compounds

Introduction: The Isoquinoline Challenge Isoquinoline alkaloids (e.g., berberine, sanguinarine, emetine) and their synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Challenge

Isoquinoline alkaloids (e.g., berberine, sanguinarine, emetine) and their synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and neuroprotective activities. However, they present unique physicochemical challenges that frequently lead to false positives or false negatives in standard high-throughput screening (HTS) campaigns.

The "Fluorescence Trap"

Many isoquinolines possess intrinsic fluorescence due to their conjugated planar ring systems. This optical property interferes with common homogeneous assays:

  • Resazurin/Alamar Blue: Isoquinoline fluorescence can overlap with the resorufin emission signal.

  • MTT/MTS: Some isoquinolines can directly reduce tetrazolium salts without cellular enzymatic activity, leading to false viability signals.

This guide prioritizes wash-based and biophysical protocols specifically selected to mitigate these interferences.

Pre-Screening Validation: Solubility & Stability

Isoquinolines often exist as quaternary ammonium salts (hydrophilic) or free bases (lipophilic). Mismatched solvent systems cause micro-precipitation, rendering IC50 data useless.

Protocol: The DMSO "Spike" Test

Do not assume solubility based on visual inspection.

  • Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Dilution: Dilute 1:100 into the specific assay media (e.g., RPMI-1640 + 10% FBS) to reach 100 µM.

  • Centrifugation: Spin at 13,000 x g for 10 minutes.

  • Verification: Measure the UV-Vis absorbance of the supernatant against a standard curve. If recovery is <90%, the compound has precipitated.

    • Corrective Action: Use a co-solvent system (e.g., 0.5% Tween-80 or Cyclodextrin) for the assay.

Module 1: Cytotoxicity Screening (The SRB Standard)

Why this assay? Unlike MTT or Resazurin, the Sulforhodamine B (SRB) assay measures total protein content. Crucially, it includes a fixation and wash step that removes the test compound before the readout. This eliminates interference from the isoquinoline's intrinsic fluorescence or color.

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[1]

  • Stain: 0.4% (w/v) SRB in 1% acetic acid.

  • Wash Solution: 1% acetic acid.[1][2]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol
  • Seeding: Seed cells (e.g., A549, HeLa) in 96-well plates (3,000–5,000 cells/well). Incubate 24h.

  • Treatment: Add isoquinoline compounds (0.1 nM – 100 µM). Include a Day 0 control plate (fixed immediately before treatment) to calculate GI50 (Growth Inhibition).

  • Fixation (Critical Step):

    • Remove media? NO. Gently layer 50 µL of cold 50% TCA directly onto the 200 µL growth media (Final TCA ~10%).

    • Incubate at 4°C for 1 hour. This fixes the cell monolayer.

  • Washing: Wash 5x with tap water to remove TCA, media, and test compounds . Air dry.

  • Staining: Add 100 µL SRB solution. Incubate 15 min at Room Temp.[3]

  • De-staining: Wash 4x with 1% acetic acid to remove unbound dye.[1] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm.

Data Visualization: SRB Workflow

SRB_Workflow Seed Cell Seeding (Day -1) Treat Compound Treatment (Day 0) Seed->Treat Fix TCA Fixation (Immobilizes Proteins) Treat->Fix Wash1 Water Wash (REMOVES COMPOUND) Fix->Wash1 Stain SRB Staining Wash1->Stain Wash2 Acid Wash (Removes Unbound Dye) Stain->Wash2 Read OD 510nm Readout Wash2->Read

Caption: The SRB workflow highlights the critical "Water Wash" step which physically removes the fluorescent isoquinoline compound before the optical readout, preventing signal interference.

Module 2: Biophysical Mechanism (DNA Intercalation)

Context: Many isoquinolines (e.g., Berberine) act by intercalating into DNA or inhibiting Topoisomerase. The Ethidium Bromide (EtBr) Displacement Assay is the gold standard for verifying this mechanism in vitro.

Principle

EtBr is highly fluorescent when intercalated into DNA.[4] If an isoquinoline displaces EtBr, fluorescence decreases.

Protocol
  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Setup:

    • Add Calf Thymus DNA (ctDNA) to buffer (Final: 10 µM base pairs).

    • Add EtBr (Final: 5 µM). Note: The 2:1 DNA:EtBr ratio ensures all dye is bound.

    • Equilibrate for 10 min. Measure Baseline Fluorescence (

      
      ) (Ex: 520nm / Em: 600nm).
      
  • Titration: Add isoquinoline compound in increments (0 to 50 µM).

  • Readout: Measure fluorescence after each addition (

    
    ).
    
  • Control: Titrate compound into EtBr without DNA to check for direct quenching (False Positive check).

Calculation

Calculate the apparent binding constant (


) using the equation:


Where

is the concentration of isoquinoline required to reduce EtBr fluorescence by 50%.[3]

Module 3: Antimicrobial Synergy (Checkerboard Assay)

Context: Isoquinolines often fail as standalone antibiotics but excel as Efflux Pump Inhibitors (EPIs) . They restore the potency of standard antibiotics (e.g., Ciprofloxacin) against resistant strains (e.g., MRSA).

Protocol
  • Plate Layout: 96-well plate.

    • X-axis: Serial dilution of Antibiotic (e.g., Ciprofloxacin).

    • Y-axis: Serial dilution of Isoquinoline.

  • Inoculum:

    
     CFU/mL (standardized via OD600 0.08-0.1).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

Data Analysis: FICI Calculation

The Fractional Inhibitory Concentration Index (FICI) determines synergy.[5][6][7][8]



FICI ValueInterpretationClinical Significance
≤ 0.5 Synergy Isoquinoline effectively blocks efflux, restoring antibiotic sensitivity.
0.5 – 4.0 Indifference No interaction.[7]
> 4.0 Antagonism The combination is worse than the single drug (Avoid).
Data Visualization: Synergy Logic

Synergy_Logic cluster_mechanism Synergistic Mechanism Iso Isoquinoline (Efflux Inhibitor) Pump Bacterial Efflux Pump Iso->Pump Blocks Abx Antibiotic (Substrate) Cell Bacterial Cell Abx->Cell Accumulates & Kills Pump->Abx Expels

Caption: Mechanism of Synergy. The isoquinoline inhibits the efflux pump, preventing the expulsion of the antibiotic, thereby allowing the antibiotic to accumulate and kill the cell.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1, 1112–1116. Link

  • NCI-60 Screening Methodology. National Cancer Institute (NCI) Developmental Therapeutics Program. Standard protocol for SRB assays.Link

  • Boguszewska-Czubara, A., et al. (2019). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Methods in Molecular Biology. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

Sources

Method

Application Note: Development of Isoquinoline-Based Compounds for Treating HER2-Positive Cancers

[1] Executive Summary & Strategic Rationale The Clinical Challenge: Human Epidermal Growth Factor Receptor 2 (HER2) overexpression drives approximately 20-25% of breast cancers. While quinazoline-based inhibitors like La...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The Clinical Challenge: Human Epidermal Growth Factor Receptor 2 (HER2) overexpression drives approximately 20-25% of breast cancers. While quinazoline-based inhibitors like Lapatinib and chemical antibodies like Trastuzumab have revolutionized treatment, acquired resistance remains a critical failure point. Resistance mechanisms often involve truncated HER2 forms (p95HER2) that lack the extracellular trastuzumab binding site or mutations in the kinase domain.

The Isoquinoline Solution: The isoquinoline scaffold represents a privileged structure in medicinal chemistry, offering a bioisosteric alternative to the traditional quinoline core found in many kinase inhibitors. Recent studies indicate that isoquinoline-tethered quinazolines or 1,3-disubstituted isoquinolines can offer:

  • Enhanced Selectivity: Superior HER2 vs. EGFR selectivity profiles (up to 12-fold improvement over Lapatinib), reducing EGFR-related toxicity (e.g., skin rash).

  • Improved Physicochemical Properties: Altered pKa and lipophilicity profiles that enhance metabolic stability and solubility.

  • Dual Mechanisms: Certain isoquinoline alkaloids (e.g., berberine derivatives) not only inhibit kinase activity but also induce HER2 protein downregulation via HSP90 inhibition.

This guide outlines a validated workflow for developing these compounds, moving from rational SAR (Structure-Activity Relationship) design to rigorous biochemical and cellular validation.

Rational Drug Design: The Isoquinoline Scaffold

When designing HER2 inhibitors, the isoquinoline core serves as the anchor for the ATP-binding pocket.

Key SAR Considerations:
  • The "Head" (Hinge Binder): The nitrogen at position 2 of the isoquinoline ring (or adjacent substituents) often interacts with the hinge region of the kinase (Met793 in HER2).

  • The "Tail" (Solvent Front): Tethering a bulky group (e.g., a substituted quinazoline or heterocyclic tail) at the C-1 or C-3 position allows the molecule to extend into the solvent-accessible region, improving specificity.

  • The "Warhead" (Optional): For irreversible inhibition, an acrylamide Michael acceptor is attached to target Cys805.

Experimental Workflow Visualization

The following diagram illustrates the critical path from library synthesis to lead candidate selection.

G Synthesis Library Synthesis (Isoquinoline Scaffolds) Biochem Biochemical Screen (TR-FRET Kinase Assay) Synthesis->Biochem 100-1000 cmpds Cellular Cellular Profiling (SK-BR-3 vs. MCF-7) Biochem->Cellular Hits (IC50 < 100nM) Mechanism Mechanistic Proof (Western Blot: p-HER2) Cellular->Mechanism Confirmed Actives Lead Lead Candidate Selection Mechanism->Lead Validated MoA

Figure 1: Critical path workflow for HER2 inhibitor development. Colors indicate distinct experimental phases.

Protocol 1: High-Throughput Kinase Screening (TR-FRET)

Objective: Determine the intrinsic enzymatic inhibitory activity (


) of isoquinoline derivatives against the HER2 kinase domain.
Methodology:  LanthaScreen™ Eu Kinase Binding Assay. This homogeneous assay uses a Europium-labeled anti-tag antibody and a kinase tracer. Displacement of the tracer by the inhibitor results in a loss of FRET signal.
Materials:
  • Recombinant HER2 (ERBB2) Kinase domain (cytoplasmic).

  • LanthaScreen™ Eu-anti-GST Antibody (if kinase is GST-tagged).

  • Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • White 384-well low-volume microplates.[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare 100x stocks of isoquinoline derivatives in 100% DMSO.

    • Perform a 1:3 serial dilution (10 points) starting at 10 µM.

    • Dilute compounds 1:100 into Kinase Buffer (Final DMSO = 1%).

  • Master Mix Preparation:

    • Prepare a mix containing HER2 enzyme (5 nM final) and Eu-antibody (2 nM final) in Kinase Buffer.

    • Prepare Tracer 236 solution (50 nM final).

  • Assay Reaction:

    • Add 5 µL of diluted compound to the 384-well plate.

    • Add 5 µL of Kinase/Antibody Master Mix.

    • Add 5 µL of Tracer 236 solution.

    • Total Volume: 15 µL.

  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar).[2]

    • Excitation: 337 nm. Emission: 665 nm (Tracer) and 620 nm (Europium).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation to determine

      
      .
      

Self-Validation Check:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Include Lapatinib or Staurosporine on every plate. Expected

    
     for Lapatinib should be ~10-20 nM.
    

Protocol 2: Cellular Selectivity Profiling

Objective: Validate that biochemical potency translates to cellular efficacy and assess selectivity (HER2+ vs. HER2-).

Cell Line Selection:
Cell LineHER2 StatusEGFR StatusPurpose
SK-BR-3 High (Overexpressed)ModeratePrimary efficacy model (HER2 dependent).
BT-474 HighLowSecondary efficacy model (Luminal B).
MCF-7 LowLowSelectivity control (General toxicity).
A431 LowHighEGFR selectivity control.
Methodology (CellTiter-Glo® Luminescent Viability Assay):
  • Seeding:

    • Seed SK-BR-3 cells at 3,000 cells/well in 96-well white-walled plates in McCoy’s 5A medium + 10% FBS.

    • Allow attachment overnight (16-24 hours).

  • Treatment:

    • Add compounds (serial dilutions) to cells.[1][3] Ensure final DMSO < 0.5%.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Measurement:

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with culture volume).

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence.

  • Calculation:

    • Calculate Selectivity Index (SI):

      
      .
      
    • Target: SI > 10 is desired for a lead candidate.

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that cell death is driven by the inhibition of HER2 autophosphorylation and downstream PI3K/AKT signaling.

Visualizing the Pathway: The diagram below details the signaling cascade. The isoquinoline inhibitor should block the top node (HER2), extinguishing signals downstream.

HER2_Pathway Inhibitor Isoquinoline Compound HER2 HER2 (p-Tyr1248) Inhibitor->HER2 Inhibits PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates AKT AKT (p-Ser473) PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK/ERK (p-Thr202/Tyr204) RAS->MAPK MAPK->Survival

Figure 2: HER2 Signaling Cascade. Successful inhibition results in loss of phosphorylation at Tyr1248, Ser473, and Thr202/Tyr204.

Step-by-Step Procedure:
  • Lysate Preparation (Critical Step):

    • Treat SK-BR-3 cells with compound (at 5x IC50) for 6 hours.

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

    • Expert Tip: Do NOT use milk for blocking if probing for phosphoproteins (casein in milk interferes). Use 5% BSA in TBST .

  • Electrophoresis & Transfer:

    • Load 20-30 µg protein per lane on 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for stripping/re-probing).[4]

  • Antibody Incubation:

    • Primary: Anti-p-HER2 (Tyr1248) [Rabbit, 1:1000] in 5% BSA/TBST. Overnight at 4°C.

    • Secondary: HRP-conjugated Anti-Rabbit [1:5000]. 1 hour at RT.

  • Detection:

    • Use ECL Prime (high sensitivity substrate).

  • Normalization:

    • Strip membrane and re-probe for Total HER2 and GAPDH (Loading Control).

    • Success Criterion: Significant reduction in p-HER2 band intensity relative to Total HER2, compared to DMSO control.

References

  • Kim, J., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.[5][6] RSC Medicinal Chemistry.[5] Link

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for ERBB2 (HER2). Application Note. Link

  • BenchChem. Western Blot Analysis of HER2 Phosphorylation (p-HER2) Following Neratinib Treatment. Application Note. Link

  • Mello, A.A., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.[7] Link

  • Cisbio/PerkinElmer. TR-FRET Assay for HER2/EGFR Dimerization. Journal of Biological Chemistry. Link

Sources

Application

Application Note: Utilizing 5-Chloroisoquinoline-1-carbonitrile in Fragment-Based Drug Design

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, providing a powerful alternative to traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind with low affinity but high efficiency to a biological target.[2][3][4] These initial fragment hits serve as highly qualified starting points, which are then strategically optimized and grown into potent, selective, and drug-like lead compounds.[5][6] The key advantage of this bottom-up approach is its ability to more effectively sample chemical space, often yielding hits for challenging targets where HTS has failed.[7]

Within the vast universe of possible fragments, halogenated heterocyclic scaffolds represent a particularly valuable class. The isoquinoline core is a well-recognized privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The strategic inclusion of a chlorine atom and a nitrile group, as seen in 5-Chloroisoquinoline-1-carbonitrile, provides researchers with critical tools for both initial target interaction and subsequent lead optimization. This application note provides a comprehensive guide to leveraging the unique properties of 5-Chloroisoquinoline-1-carbonitrile within an FBDD workflow, from initial screening to hit-to-lead strategy.

Fragment Profile: 5-Chloroisoquinoline-1-carbonitrile

5-Chloroisoquinoline-1-carbonitrile is an excellent candidate for inclusion in a fragment library. Its rigid bicyclic core presents a well-defined shape for probing protein binding pockets, while its functional groups offer versatile interaction capabilities and synthetic handles.

Key Attributes for FBDD:

  • The Isoquinoline Scaffold: Provides a rigid framework that reduces conformational entropy upon binding, a favorable thermodynamic characteristic. It is frequently found in kinase inhibitors and other targeted therapies.[8]

  • The Chlorine Atom: Serves as a valuable interaction partner. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a key vector for synthetic elaboration, allowing chemists to explore the surrounding pocket through reactions like Suzuki or Buchwald-Hartwig coupling.

  • The Nitrile Group: This functional group is a versatile pharmacophore.[9] It is a potent hydrogen bond acceptor and its linear geometry allows it to probe narrow, sterically congested clefts within a binding site.[10][11] The nitrile's strong dipole can also engage in favorable polar interactions and can act as a bioisostere for groups like carbonyls or halogens.[12][13] Furthermore, it can be synthetically transformed into other key functional groups, such as amines or carboxylic acids.

Physicochemical Properties Summary

PropertyValueSignificance in FBDD
Molecular Weight188.61 g/mol [14]Complies with the "Rule of Three" (MW < 300), ensuring it is a true fragment.
FormulaC₁₀H₅ClN₂[14]Low complexity allows for efficient exploration of chemical space.
XLogP32.8Appropriate lipophilicity for a fragment, balancing solubility and binding potential.
Hydrogen Bond Donors0Simplicity reduces the likelihood of non-specific interactions.
Hydrogen Bond Acceptors2 (N in isoquinoline, N in nitrile)[15]Provides specific points for directed interactions with the protein target.
Rotatable Bonds0Rigidity is desirable in a fragment, providing a well-defined vector for growth.

FBDD Workflow Overview

The journey from a fragment library to a lead candidate is a multi-step process. The following diagram outlines a typical workflow starting with a library that includes 5-Chloroisoquinoline-1-carbonitrile.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (Containing 5-Chloro-isoquinoline-1-carbonitrile) PrimScreen Primary Screen (e.g., Thermal Shift Assay) FragLib->PrimScreen Screening HitList Initial Hit List PrimScreen->HitList Data Analysis HitVal Hit Validation (e.g., SPR) HitList->HitVal Confirmation StructBio Structural Biology (X-ray Crystallography / NMR) HitVal->StructBio Characterization ConfirmedHits Validated Hits with Binding Mode StructBio->ConfirmedHits MedChem Medicinal Chemistry (Fragment Growing/Linking) ConfirmedHits->MedChem Optimization Cycles SAR SAR Analysis MedChem->SAR Testing SAR->MedChem LeadCand Lead Candidate SAR->LeadCand Selection

Caption: High-level workflow for a Fragment-Based Drug Design campaign.

Experimental Protocols

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[16][17] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[18][19]

Objective: To identify fragments from a library that cause a statistically significant thermal shift (ΔTm) in the target protein.

Materials:

  • Target protein (≥95% purity) at a stock concentration of 1 mg/mL.

  • 5-Chloroisoquinoline-1-carbonitrile and other library fragments prepared as 100 mM stocks in 100% DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • Real-Time PCR (qPCR) instrument with melt-curve capability.

  • 96- or 384-well qPCR plates.

Methodology:

  • Assay Preparation:

    • On ice, prepare a master mix containing the target protein and fluorescent dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the dye dilution is 5x.

    • Scientist's Note: The optimal protein and dye concentrations must be empirically determined for each new target to ensure a robust signal-to-noise ratio.

  • Fragment Dispensing:

    • Using an acoustic dispenser or manual pipette, add 100 nL of each 100 mM fragment stock solution to individual wells of the qPCR plate. This results in a final fragment concentration of 200 µM in a 50 µL final reaction volume.

    • Include control wells: "No Fragment" (DMSO only) and a known binder if available (positive control).

  • Reaction Assembly:

    • Dispense 49.9 µL of the protein/dye master mix into each well containing the pre-spotted fragments.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g) to collect the contents, and incubate at room temperature for 15 minutes to allow for binding.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/sec

    • Monitor fluorescence continuously during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Calculate the first derivative (-dF/dT) to determine the Tm for each well.

    • Calculate the ΔTm for each fragment: ΔTm = Tm(fragment) - Tm(DMSO).

    • A common hit threshold is a ΔTm ≥ 3 standard deviations above the mean ΔTm of the DMSO controls, or a fixed cutoff (e.g., ΔTm > 1.5 °C).

Protocol 2: Hit Validation and Affinity Measurement via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for validating hits from a primary screen.[20][21] It provides real-time kinetic and affinity data, confirming direct binding and helping to triage false positives.[22]

Objective: To confirm the binding of 5-Chloroisoquinoline-1-carbonitrile and other primary hits to the target protein and determine their binding affinity (KD).

SPR_Workflow cluster_0 SPR Experiment Phases Prep 1. Immobilization Target protein covalently coupled to sensor chip Inject 2. Injection Fragment solution flows over surface (Association) Prep->Inject Binding Wash 3. Dissociation Buffer flows over surface (Dissociation) Inject->Wash Kinetics Regen 4. Regeneration Surface stripped of bound fragment Wash->Regen Cleanup

Caption: Key phases of a single Surface Plasmon Resonance cycle.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity) in a suitable low-salt buffer (e.g., 10 mM Acetate, pH 5.0).

  • Primary hits (e.g., 5-Chloroisoquinoline-1-carbonitrile) dissolved in running buffer.

  • Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Scientist's Note: A reference flow cell should be prepared simultaneously (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

  • Affinity Screening:

    • Prepare a concentration series for each fragment hit (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in running buffer.

    • Inject each concentration over the target and reference flow cells for a set contact time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between different fragments if necessary (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • For each concentration, plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model (R = (Rmax * [A]) / (KD + [A])) to determine the dissociation constant (KD).

    • Trustworthiness Check: The binding response should be dose-dependent and saturable. Poorly behaved fragments (aggregators, non-specific binders) will often show non-saturable or unusual sensorgram shapes and should be deprioritized.

From Hit to Lead: A Strategic Guide for 5-Chloroisoquinoline-1-carbonitrile

Once 5-Chloroisoquinoline-1-carbonitrile is confirmed as a binder with a determined crystal structure, the hit-to-lead phase begins.[23] The goal is to increase affinity and selectivity while maintaining favorable drug-like properties. This is achieved through a process called "fragment growing," where chemical modifications are added to the core scaffold to make new, favorable interactions with the protein.[24][25][26]

The chlorine and nitrile groups on the scaffold are ideal starting points for this optimization process.

Hit_to_Lead cluster_Cl Vector 1: C5-Position (Cl) cluster_CN Vector 2: C1-Position (CN) cluster_Combined Lead Optimization Core Initial Hit 5-Chloroisoquinoline-1-carbonitrile (KD = 500 µM) Cl_Mod Suzuki Coupling: Add Phenyl Ring Core->Cl_Mod Explore Pocket 'A' CN_Mod Reduction to Amine: Form Amide with Acid Core->CN_Mod Explore Pocket 'B' Cl_Result Improved Affinity (KD = 50 µM) Explores hydrophobic pocket Cl_Mod->Cl_Result Combined Combine Modifications Cl_Result->Combined Synthesize Dual-Modified Library CN_Result Improved Affinity & Specificity (KD = 75 µM) Forms new H-bond CN_Mod->CN_Result CN_Result->Combined Synthesize Dual-Modified Library Lead Lead Compound (KD = 500 nM) High Affinity & Selectivity Combined->Lead

Caption: Strategic hit-to-lead optimization path for the core scaffold.

Vector 1: C5-Position (Chlorine)

  • Strategy: The chlorine atom acts as a "synthetic handle." Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append new functional groups.

  • Rationale: The crystal structure will reveal the solvent-exposed region around the C5 position. If this area contains a hydrophobic pocket, adding a small aryl or alkyl group via a Suzuki coupling can significantly increase affinity through favorable van der Waals interactions.

Vector 2: C1-Position (Nitrile)

  • Strategy: The nitrile can be chemically transformed. For example, it can be reduced to a primary amine (CH₂NH₂). This new amine can then be used to form amides, sulfonamides, or ureas.

  • Rationale: The nitrile nitrogen may be accepting a hydrogen bond. Transforming it into an aminomethyl group allows for the formation of a new amide bond that can reach a nearby hydrogen bond donor or acceptor on the protein backbone, adding a strong, specific interaction and improving both affinity and selectivity.

By systematically exploring the chemical space around these two vectors, separately and in combination, a medicinal chemist can rapidly generate a structure-activity relationship (SAR) profile and evolve the initial micromolar fragment hit into a potent nanomolar lead compound.

References

  • de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved from [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Retrieved from [Link]

  • Zhao, H., & Caflisch, A. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Retrieved from [Link]

  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. Retrieved from [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Read, K. D., et al. (2018). Coupled Enzyme Activity and Thermal Shift Screening of the Maybridge Rule of 3 Fragment Library Against Trypanosoma brucei Choline Kinase; A Genetically Validated Drug Target. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • Bentzien, J., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. AAPS PharmSciTech. Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Lead compounds generation by fragment growing strategy. Retrieved from [Link]

  • StudySmarter. (n.d.). Fragment-Based Drug Design: Techniques & Examples. Retrieved from [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Molecular Biology. Retrieved from [Link]

  • MedChemExpress. (n.d.). Decomposition of Small Molecules for Fragment-Based Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fragment Based Drug Design: From Experimental to Computational Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]

  • Iktos. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Retrieved from [Link]

  • PLOS One. (2016). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Retrieved from [Link]

  • Frontiers. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chapter 9: Mass Spectrometry in Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloroisoquinoline-1-carbonitrile

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.

Introduction

5-Chloroisoquinoline-1-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] The synthesis, while achievable, can present challenges that impact yield and purity. This guide provides a comprehensive resource to address these challenges, grounded in established chemical principles and practical laboratory experience.

The most common and reliable synthetic route involves a two-step process starting from 1-chloro-5-nitroisoquinoline:

  • Reduction of the nitro group to an amine, yielding 5-amino-1-chloroisoquinoline.

  • Sandmeyer cyanation of the amino group to afford the target compound, 5-Chloroisoquinoline-1-carbonitrile.

An alternative, though often more challenging, approach is the Reissert-Henze reaction on 5-chloroisoquinoline. This guide will focus primarily on the more prevalent two-step synthesis.

Visualized Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Cyanation A 1-Chloro-5-nitroisoquinoline B SnCl2·2H2O, EtOAc, Reflux A->B Reactant C 5-Amino-1-chloroisoquinoline B->C Product D 5-Amino-1-chloroisoquinoline E 1. NaNO2, HCl, 0-5 °C 2. CuCN, KCN, heat D->E Reactant F 5-Chloroisoquinoline-1-carbonitrile E->F Final Product

Caption: Overall workflow for the synthesis of 5-Chloroisoquinoline-1-carbonitrile.

Troubleshooting Guide: The Sandmeyer Cyanation Step

Low yields in the Sandmeyer reaction are a common hurdle. This section breaks down the most frequent issues, their underlying causes, and actionable solutions.

Issue "Why It Happens" (Causality) "What to Do" (Actionable Solutions)
Low or No Product Formation Incomplete Diazotization: The initial formation of the diazonium salt is temperature-sensitive and requires precise stoichiometric control.[2] If the temperature is too high, the diazonium salt can decompose prematurely. Insufficient acid can lead to incomplete reaction of the amine with nitrous acid.- Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better control. - Acid Concentration: Ensure a sufficient excess of a strong acid like HCl is present to fully protonate the amine and generate nitrous acid in situ.[3] - Slow Addition: Add the sodium nitrite solution dropwise to prevent localized warming and uncontrolled decomposition.
Premature Decomposition of Diazonium Salt: Heteroaromatic diazonium salts can be less stable than their aniline counterparts.[4] The presence of the electron-withdrawing chloro group can further destabilize the diazonium salt.- Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it. - Catalyst Temperature: Ensure the copper(I) cyanide solution is also cooled before the addition of the diazonium salt.
Formation of Dark, Tarry Byproducts Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[5] Uncontrolled radical reactions can lead to polymerization and the formation of complex, insoluble materials. This can be exacerbated by elevated temperatures or the presence of impurities.- Degas Solvents: While not always necessary, using degassed solvents can minimize side reactions with oxygen. - Purity of Starting Material: Ensure the 5-amino-1-chloroisoquinoline is pure. Impurities can initiate unwanted radical pathways.[6] - Controlled Heating: When heating the reaction mixture after the addition of the diazonium salt, do so gradually and monitor the reaction closely.
Presence of 5-Chloro-isoquinolin-1-ol as a Major Impurity Reaction with Water: The diazonium salt can react with water to form a phenol-like compound, in this case, 5-chloro-isoquinolin-1-ol. This is a common side reaction in Sandmeyer chemistry, especially if the reaction is allowed to warm for extended periods before the addition of the cyanide source.[7]- Minimize Water: While aqueous solutions are necessary for diazotization, avoid excessive amounts of water. - Efficient Cyanide Addition: Ensure the cyanide nucleophile is readily available to react with the diazonium salt as it is formed. A well-stirred, homogenous solution of CuCN is crucial.
Difficulty in Product Isolation/Purification Product Solubility and Impurity Profile: The product may be soluble in both aqueous and organic phases, leading to losses during workup. Tarry byproducts can complicate extraction and purification.- Thorough Extraction: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[8] - Filtration: If significant solid byproducts are present, filter the crude reaction mixture through a pad of celite before extraction. - Column Chromatography: Use a well-chosen solvent system for column chromatography. A gradient of hexane/ethyl acetate is a good starting point for purification.[6]
Visual Troubleshooting Decision Tree

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Step TLC Analyze Crude Reaction by TLC Start->TLC NoProduct No Product Spot, Only Starting Material TLC->NoProduct Problem Tarry Streaky, Tarry Mixture TLC->Tarry Problem SideProduct Product and Side Product Spots TLC->SideProduct Problem Sol_Diazotization Optimize Diazotization: - Check Temperature (0-5 °C) - Ensure Slow NaNO2 Addition - Verify Acid Concentration NoProduct->Sol_Diazotization Solution Sol_Radical Control Radical Reactions: - Use Pure Starting Material - Degas Solvents (Optional) - Control Heating Rate Tarry->Sol_Radical Solution Sol_Hydrolysis Minimize Hydrolysis: - Use Diazonium Salt Immediately - Ensure Efficient Mixing with CuCN - Avoid Excessive Water SideProduct->Sol_Hydrolysis Solution

Sources

Optimization

Technical Support Center: Purification of Crude 5-Chloroisoquinoline-1-carbonitrile by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chloroisoquinoline-1-carbonitrile. Column chromatography is a principal meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chloroisoquinoline-1-carbonitrile. Column chromatography is a principal method for this process, yet the unique chemical properties of this compound—namely its polarity and the basicity of the isoquinoline nitrogen—present specific challenges. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Chloroisoquinoline-1-carbonitrile?

A1: The impurity profile is highly dependent on the synthetic pathway. However, common synthetic routes may lead to impurities such as unreacted starting materials, regioisomers (e.g., other chlorinated isoquinoline species), and over-chlorinated byproducts. In syntheses involving direct chlorination, byproducts like 5,8-dichloroisoquinoline can be a significant impurity.[1] It is also possible to find residual starting materials from earlier steps, such as isoquinoline itself.[2]

Q2: Which stationary phase is optimal for purifying this compound?

A2: Standard silica gel (60–120 or 230–400 mesh) is the most common and effective stationary phase for this application.[3] 5-Chloroisoquinoline-1-carbonitrile is a polar molecule, and silica gel, a polar adsorbent, allows for separation based on polarity differences between the target compound and its impurities.[3] However, the acidic nature of silica can lead to issues like peak tailing due to interaction with the basic nitrogen of the isoquinoline ring.

Q3: How should I approach selecting a mobile phase (eluent)?

A3: Mobile phase selection is critical and should always begin with Thin-Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the 5-Chloroisoquinoline-1-carbonitrile.[4] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. A common starting point for normal-phase TLC is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q4: My TLC plate shows good separation, but the column chromatography results in broad, tailing bands. What is the cause?

A4: This is a classic problem when purifying basic compounds like isoquinolines on acidic silica gel. The basic nitrogen atom on your target molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, interaction slows down a portion of the molecules, leading to a "tail" behind the main elution band. While visible on a column, this effect is often less pronounced on a TLC plate due to the smaller scale and shorter run time.

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My target compound is eluting from the column mixed with impurities, even though they appeared separate on the TLC plate. How can I improve the resolution?

A: This issue often stems from a mobile phase with either too high or too low eluting strength, or from improper column packing.

  • Causality: A solvent system that is too polar will move all components, including your target and its impurities, too quickly through the column, preventing effective separation. Conversely, a system that is too non-polar will lead to broad bands and long elution times, increasing the chance of overlap. Poorly packed columns contain channels or cracks, which lead to an uneven solvent front and ruin separation.

  • Solutions:

    • Optimize Mobile Phase Polarity: Re-evaluate your TLC results. If the Rf of your target compound is greater than 0.4, decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is less than 0.2, increase the polarity.

    • Employ a Gradient Elution: Start the chromatography with a lower polarity mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase over time to elute your more polar target compound, leaving the most polar impurities behind.[5]

    • Try an Alternative Solvent System: If a hexane/ethyl acetate system fails, consider a different solvent combination. A dichloromethane/methanol system can offer different selectivity for polar heterocyclic compounds.

    • Ensure Proper Column Packing: Use the slurry packing method (see Protocol 2) to create a homogenous, dense, and stable stationary phase bed. This minimizes the risk of channeling.

Issue 2: Severe Peak Tailing and Low Yield

Q: The band corresponding to my product is extremely broad and streaked (tailing), and my final yield is much lower than expected. What's happening?

A: This is a strong indication of an adverse interaction between your basic compound and the acidic silica gel.

  • Causality: The lone pair of electrons on the isoquinoline nitrogen interacts strongly with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption for a portion of your compound, resulting in both tailing and a significant loss of material on the column.[4]

  • Solutions:

    • Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (TEA) or ammonia into your eluent will neutralize the most acidic sites on the silica gel. The modifier molecules will preferentially bind to these sites, allowing your target compound to pass through with minimal interaction, resulting in sharper peaks and improved recovery.[6]

    • Pre-treat the Column: Before loading your sample, flush the packed column with 2-3 column volumes of the mobile phase containing the basic modifier.[4] This ensures the entire silica bed is deactivated before the sample is introduced.

    • Consider Alumina: If tailing persists, neutral or basic alumina can be used as an alternative stationary phase. However, its separation characteristics differ from silica, so new mobile phase screening via TLC on alumina plates would be required.

Issue 3: The Target Compound Will Not Elute from the Column

Q: I've run many column volumes of my mobile phase, but I cannot detect my product in the collected fractions. Where is it?

A: This situation arises when the mobile phase is too non-polar or the compound has decomposed on the column.

  • Causality: The mobile phase may lack sufficient polarity to displace your highly polar compound from the active sites of the silica gel. In a more severe scenario, the acidic nature of the silica may have catalyzed the degradation of your compound, meaning it will never elute.

  • Solutions:

    • Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30%, then 40%, and so on, while monitoring the eluent with TLC.

    • Perform a "Flush": If your compound is still retained after significantly increasing polarity, a stronger solvent like 5-10% methanol in dichloromethane can be used to "flush" the column and recover the material.

    • Assess Compound Stability: Before running a large-scale column, test your compound's stability on silica. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a significant streak from the baseline, your compound is likely degrading on silica, and deactivation with a base (as in Issue 2) is mandatory.[5]

Troubleshooting Summary
Issue
Poor Separation / Co-elution
Probable Cause
- Improper mobile phase polarity- Poorly packed column
Recommended Solution
- Optimize Rf to 0.2-0.3 via TLC- Use a gradient elution- Ensure homogenous slurry packing
Issue
Severe Peak Tailing / Low Yield
Probable Cause
- Interaction of basic nitrogen with acidic silica
Recommended Solution
- Add 0.5-2% triethylamine to the mobile phase- Pre-treat the column with the modified eluent
Issue
Compound Stuck on Column
Probable Cause
- Mobile phase is too non-polar- Compound degradation
Recommended Solution
- Gradually increase mobile phase polarity- Test compound stability on a silica TLC plate

Experimental Protocols & Visual Workflows

Protocol 1: TLC Method Development for Mobile Phase Selection
  • Preparation: Dissolve a small amount of the crude 5-Chloroisoquinoline-1-carbonitrile in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, keeping the spot small and about 1 cm from the bottom edge.

  • Chamber Equilibration: Pour a candidate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure the chamber atmosphere is saturated with solvent vapor. Seal the chamber and wait for at least 15-20 minutes.[7]

  • Development: Place the spotted TLC plate into the equilibrated chamber and seal it. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio and repeat the process until an Rf value of ~0.2-0.3 is achieved, with good separation from major impurities.

Protocol 2: Column Packing via the Slurry Method
  • Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[8]

  • Slurry Creation: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir gently to create a homogenous slurry that is free of air bubbles and has a consistency similar to a milkshake.

  • Packing: Fill the column about one-third full with the initial mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid this process.

  • Settling: Open the stopcock at the bottom of the column to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing and remove any air bubbles. Continuously add more mobile phase to the top so that the silica bed never runs dry.

  • Equilibration: Once the entire slurry is added and has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition.[8] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Visual Workflow for Purification

PurificationWorkflow cluster_prep Preparation & Method Development cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Target Rf ≈ 0.2-0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimized Solvent System Load 3. Load Crude Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or HPLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Final Evaporate->Final Pure Compound

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting cluster_sep cluster_tail cluster_elute Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing NoElution No Elution? Start->NoElution SolventTooPolar Is Rf > 0.4? PoorSep->SolventTooPolar Yes AddBase Add 1% Triethylamine to Mobile Phase Tailing->AddBase Yes IncreasePolarity Increase % of Polar Solvent NoElution->IncreasePolarity Yes Gradient Use Gradient Elution SolventTooPolar->Gradient Yes CheckStab Check Stability on TLC IncreasePolarity->CheckStab If still no elution

Caption: Decision tree for troubleshooting common issues.

References

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved January 29, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved January 29, 2026, from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved January 29, 2026, from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved January 29, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 29, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 29, 2026, from [Link]

  • PubMed. (2018, February 20). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved January 29, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved January 29, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved January 29, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. Retrieved January 29, 2026, from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting

Side reactions in the synthesis of substituted isoquinolines

Status: Operational | Tier: Advanced Chemical Troubleshooting Ticket Subject: Mitigating Side Reactions in Substituted Isoquinoline Scaffolds Welcome to the Technical Support Center You have reached the specialized suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Troubleshooting Ticket Subject: Mitigating Side Reactions in Substituted Isoquinoline Scaffolds

Welcome to the Technical Support Center

You have reached the specialized support unit for heterocyclic construction. This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist witnessing a failing reaction. We address the three dominant architectures for isoquinoline synthesis: Bischler-Napieralski , Pictet-Spengler , and Transition-Metal Catalyzed Annulation .

Module 1: The Bischler-Napieralski (B-N) Protocol

System Status: Critical Failure Point: The Retro-Ritter Trap & Oxidation Stall

The B-N reaction involves the cyclodehydration of


-arylethylamides to 3,4-dihydroisoquinolines, followed by oxidation to the fully aromatic isoquinoline.
Troubleshooting Guide: "My Product Fragmented or Won't Aromatize"
SymptomDiagnosisRoot CauseCorrective Action
Formation of Styrene/Nitrile Retro-Ritter Fragmentation The intermediate nitrilium ion is unstable. If the carbocation formed via C-N bond cleavage is stabilized (e.g., electron-rich benzylic position), fragmentation dominates over cyclization.Switch Reagents: Move from harsh

/

to mild activation using

/2-chloropyridine
at low temp (-78°C to RT). This avoids the thermal threshold required for fragmentation.
Stuck at Dihydro-Stage Incomplete Oxidation The B-N product is a dihydroisoquinoline.[1] It requires a second oxidation step to become aromatic.[2] Spontaneous air oxidation is often too slow or yields peroxides.Force Aromatization: Do not rely on air. Use Pd/C (10 mol%) in refluxing decalin or MnO

in toluene. For sensitive substrates, use IBX or DDQ .
Chlorinated Side Products Vilsmeier-Haack Competition Excess

acts as a chlorinating agent on electron-rich rings (e.g., dimethoxy substitution) before cyclization occurs.
Stoichiometry Control: Reduce

to 1.1 equiv or switch to

in refluxing xylene (Bischler's original conditions) to eliminate the chlorine source.
Visualizing the Failure Mode: The Retro-Ritter Trap

The following diagram illustrates the critical decision point where the reaction diverges towards the desired cycle or the fatal fragmentation.

BN_Mechanism Start Amide Precursor Act Imidoyl Intermediate Start->Act Dehydrating Agent (POCl3/Tf2O) Nitrilium Nitrilium Ion (High Energy) Act->Nitrilium -LG Cyclization Desired Path: Intramolecular EAS Nitrilium->Cyclization Kinetic Control Fragmentation Failure Path: Retro-Ritter Nitrilium->Fragmentation Thermodynamic Control (High T, Stabilized C+) Dihydro 3,4-Dihydroisoquinoline Cyclization->Dihydro Trash Styrene + Nitrile (Irreversible) Fragmentation->Trash

Figure 1: Mechanistic divergence in the Bischler-Napieralski reaction.[3] High temperatures favor the Retro-Ritter fragmentation (red path), particularly in electron-rich substrates.

Module 2: The Pictet-Spengler (P-S) Reaction

System Status: Regioselectivity Errors & "The Gunk"

Used primarily for tetrahydroisoquinolines (THIQs), this reaction condenses an amine with an aldehyde.[4] The side reactions here are often subtle stereoelectronic failures.

FAQ: Why is my yield low?

Q: I see a new spot on TLC that isn't my product, but the mass is correct (Isomer).

  • A: You likely have a Regioselectivity Error . If your aryl ring has a meta-substituent (e.g., 3-methoxy), cyclization can occur ortho (to give the 6-substituted product) or para (to give the 8-substituted product).

  • Fix: The para-cyclization is sterically favored but electronically variable. To force para-selectivity, use bulky N-protecting groups (e.g., N-Ts) to sterically block the ortho position.

Q: The reaction turned into a polymeric tar.

  • A: This is Aldehyde Polymerization . Highly reactive aldehydes (formaldehyde, acetaldehyde) can self-polymerize or react multiple times with the amine (N,N-dialkylation) before the ring closes.

  • Fix: Use a "masked" aldehyde source like dimethoxymethane (for formaldehyde) or glyoxylic acid monohydrate. Alternatively, perform the reaction in HFIP (Hexafluoroisopropanol) . HFIP stabilizes the iminium ion and accelerates cyclization, outcompeting polymerization.

Module 3: Transition-Metal Catalyzed Annulation

System Status: Catalyst Poisoning & Regiocontrol

Modern synthesis uses Rh(III), Co(III), or Pd(II) to couple benzimidates/oximes with alkynes via C-H activation.

Troubleshooting Matrix: C-H Activation Failures
IssueMechanism of FailureProtocol Adjustment
C5 vs C8 Mixture Lack of Directing Group Bias In meta-substituted arenes, the metal can insert at the sterically less hindered C5 or the crowded C8.
Protodecarboxylation Loss of Directing Group If using benzoic acids as directing groups (to make isocoumarins/isoquinolones), the acid may decarboxylate before coupling.
Homocoupling Alkyne Dimerization The alkyne reacts with itself (Glaser coupling or oligomerization) instead of the metallacycle.
Visualizing Regioselectivity Logic

The following decision tree helps select the correct conditions to avoid regiochemical mixtures in Rh(III) catalysis.

Metal_Regio Substrate Meta-Substituted Arene Precursor Check Steric Bulk of Meta-Substituent? Substrate->Check Small Small (F, Me, OMe) Check->Small Low Steric Bias Large Large (tBu, CF3, Ph) Check->Large High Steric Bias Result_Mix Risk: C5/C8 Mixture Small->Result_Mix Result_Clean Success: C5 Major (Steric Control) Large->Result_Clean Fix Solution: Use Bulky DG (N-Piv) or Bulky Solvent (t-AmylOH) Result_Mix->Fix Apply Fix

Figure 2: Regiocontrol logic for Rh(III)-catalyzed C-H activation. Steric bulk is the primary lever for avoiding isomeric mixtures.

References & Validated Protocols
  • Bischler-Napieralski Mechanism & Retro-Ritter:

    • Larsen, R. D., et al. "Practical Synthesis of 3,4-Dihydroisoquinolines." J. Org.[5] Chem.1991 , 56, 6034.

    • Source:

  • Pictet-Spengler in HFIP (Avoiding Polymerization):

    • Dardonville, C., et al.[6] "Pictet–Spengler reaction in hexafluoroisopropanol." Green Chem.2009 , 11, 1363.

    • Source:

  • Rh(III) Catalyzed Isoquinoline Synthesis (Regioselectivity):

    • Guimond, N., & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling." J. Am. Chem. Soc.[4]2009 , 131, 12050.

    • Source:

  • Oxidative Aromatization of Dihydroisoquinolines:

    • Wang, Z., et al.[7][8] "Oxidative Aromatization of N-Heterocycles."[9][10] Beilstein J. Org. Chem.2017 , 13, 1669.

    • Source:

Sources

Optimization

Optimization of reaction conditions for chlorination of isoquinoline

This guide serves as a specialized technical support resource for the optimization of isoquinoline chlorination. It is structured to address the two distinct mechanistic pathways most relevant to drug development: Nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the optimization of isoquinoline chlorination. It is structured to address the two distinct mechanistic pathways most relevant to drug development: Nucleophilic Substitution at C-1 (via N-oxides) and Electrophilic Substitution at C-4 .

Status: Operational Topic: Optimization of Reaction Conditions for Chlorination of Isoquinoline Audience: Medicinal Chemists, Process Chemists

Module 1: The C-1 Chlorination (The N-Oxide Route)

Target: Synthesis of 1-chloroisoquinoline from isoquinoline


-oxide.[1]
Mechanism:  Nucleophilic aromatic substitution (

) via activation of the

-oxide.
The "Gold Standard" Protocol

This protocol minimizes thermal decomposition ("black tar" formation) while ensuring complete conversion.

  • Reagents: Isoquinoline

    
    -oxide (1.0 equiv), 
    
    
    
    (5.0–10.0 equiv).
  • Solvent: Neat (preferred for scale <10g) or anhydrous DCM/CHCl

    
     (for temperature control).
    
  • Temperature: Reflux (105 °C for neat).[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Isoquinoline

    
    -oxide.[1][2][3]
    
  • Addition: Cool the flask to 0 °C. Add

    
     dropwise. Critical: Exothermic reaction.
    
  • Reaction: Warm to room temperature, then heat to reflux (105 °C).

  • Monitoring: Check TLC/LCMS after 3 hours. If starting material remains, add catalytic

    
     (0.1 equiv) to accelerate the reaction.
    
  • Workup (The Danger Zone): See Module 3.

Mechanistic Visualization

Understanding the intermediate is key to troubleshooting yield loss.

G Start Isoquinoline N-Oxide Step1 + POCl3 (0°C) Start->Step1 Inter1 O-Phosphorylated Intermediate (Activated Electrophile) Step1->Inter1 Step2 Cl- Attack (Reflux) Inter1->Step2 Inter2 Meisenheimer-like Complex Step2->Inter2 End 1-Chloroisoquinoline + PO2Cl2- Inter2->End - HOPCl2

Figure 1: Mechanistic pathway for the conversion of Isoquinoline N-oxide to 1-chloroisoquinoline via phosphoryl chloride activation.

Troubleshooting Guide: C-1 Chlorination
SymptomProbable CauseCorrective Action
Black Tar / Charring Reaction temperature too high or run too dry.Use a solvent (DCM or DCE) to moderate temp. Ensure inert atmosphere (

/Ar) to prevent oxidation side-reactions.
Incomplete Conversion

quality issue (hydrolyzed).
Distill

prior to use.[4][5] Add 0.2 equiv

to scavenge water and regenerate active species.
Reversion to N-Oxide Incomplete activation or hydrolysis during workup.Ensure reaction runs for full duration (monitor by LCMS). Avoid prolonged exposure to strong aqueous base during quench.
Low Isolated Yield Product lost during extraction (protonated).1-Chloroisoquinoline is basic. Ensure aqueous layer pH > 9 during extraction. Use DCM for extraction (better solubility than EtOAc).

Module 2: The C-4 Chlorination (Electrophilic Route)

Target: Direct chlorination of Isoquinoline at the C-4 position. Mechanism: Electrophilic Aromatic Substitution (EAS).

Optimized Protocol

Direct chlorination with


 gas is difficult to control. Sulfuryl chloride (

) is the preferred reagent for regioselectivity.
  • Reagents: Isoquinoline (1.0 equiv),

    
     (1.1 equiv).
    
  • Solvent: Carbon disulfide (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Catalyst:

    
     (optional, for unreactive substrates).
    

Step-by-Step Workflow:

  • Dissolve isoquinoline in dry

    
    .
    
  • Add

    
     dropwise at 0 °C.
    
  • Allow to warm to RT. Stir for 12–24 hours.

  • Note: If C-5/C-8 isomers appear, lower the temperature to -10 °C to improve kinetic control for C-4.

Troubleshooting Guide: C-4 Chlorination
SymptomProbable CauseCorrective Action
Mixture of Isomers (C4, C5, C8) Temperature too high; loss of regiocontrol.Perform reaction at -10 °C to 0 °C. Switch to non-polar solvent (

) to favor C-4.
Di-chlorination Excess reagent.[6][7]Strictly control stoichiometry (1.05 equiv

). Add reagent slowly via syringe pump.
No Reaction Deactivated ring (if substituted).Add Lewis Acid catalyst (

or

, 10 mol%). Heat to 50 °C if necessary.

Module 3: Critical Workup Protocols (Safety & Purity)

The most common point of failure is the quench of excess


.
The "Reverse Quench" Method (Mandatory for >5g scale)

Never add water directly to the hot reaction mixture.

  • Evaporation: Remove excess

    
     via rotary evaporation before quenching. This reduces the violent exotherm.
    
  • Preparation: Prepare a beaker of crushed ice/water (3x volume of reaction) with vigorous stirring.

  • Addition: Drop the crude reaction residue (dissolved in minimal DCM) into the ice water.

  • Neutralization: Slowly add saturated

    
     or 2M NaOH. Monitor pH.
    
    • Target pH: 9–10 (ensures product is free base).

    • Warning: If pH is too low (<7), the product remains protonated in the aqueous layer and will be discarded with the waste.

Purification Flowchart

Workup Crude Crude Reaction Mixture (Excess POCl3 removed) Quench Pour into Ice/Water (Vigorous Stirring) Crude->Quench Basify Adjust pH to ~10 (NaOH/NaHCO3) Quench->Basify Extract Extract with DCM (x3) Basify->Extract Phase Separate Phases Extract->Phase Org Organic Layer (Contains Product) Phase->Org Product Aq Aqueous Layer (Waste) Phase->Aq Salts Dry Dry (Na2SO4) & Concentrate Org->Dry Pure Recrystallize (Hexane) or Column Chromatography Dry->Pure

Figure 2: Optimized workup workflow to maximize recovery of chloroisoquinoline bases.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

for the N-oxide conversion?
A: Generally, no.

is preferred because the phosphate leaving group is more efficient than the sulfite intermediate formed by

. However,

(Sulfuryl chloride) is excellent for direct electrophilic chlorination at C-4, not for the N-oxide rearrangement [2].

Q: Why is my 1-chloroisoquinoline unstable on silica gel? A: Chloroisoquinolines can be prone to hydrolysis or sticking to acidic silica.

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites. Elute with Hexane/EtOAc gradients.[8]

Q: I need to synthesize 1,4-dichloroisoquinoline. How do I proceed? A: This requires a sequential approach.

  • Chlorinate Isoquinoline at C-4 using

    
     (Module 2).
    
  • Oxidize the 4-chloroisoquinoline to the N-oxide (using m-CPBA).

  • Perform the

    
     rearrangement (Module 1) to install the C-1 chlorine [3].
    

References

  • Synthesis of 1-chloroisoquinoline from N-oxide: ChemicalBook Protocols & Yield Data.

  • Regioselective Chlorination at C-4: Kirby, G. W., et al. "Cyanochlorination and cyanogenation of isoquinoline." Journal of the Chemical Society D (1969).

  • Mechanism of POCl3 Activation: J. Org. Chem. Studies on Deoxychlorination mechanisms.

  • General Isoquinoline Functionalization: BenchChem Technical Guides for Isoquinoline Derivatives.

Sources

Troubleshooting

Overcoming solubility issues of 5-Chloroisoquinoline-1-carbonitrile in organic solvents

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of poor solubility of 5-Chloroisoquinoline-1-carbonitrile in organic solvents. O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of poor solubility of 5-Chloroisoquinoline-1-carbonitrile in organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful use of this compound in your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloroisoquinoline-1-carbonitrile and what are its basic properties?

5-Chloroisoquinoline-1-carbonitrile is a heterocyclic aromatic compound with the chemical formula C₁₀H₅ClN₂ and a molecular weight of approximately 188.61 g/mol .[1][2][3] It belongs to the isoquinoline family, which is a key structural motif in many biologically active compounds. The presence of the polar nitrile (-CN) group and the chloro-substituted aromatic rings contribute to its chemical reactivity and, paradoxically, its challenging solubility profile.

Q2: Why is 5-Chloroisoquinoline-1-carbonitrile often difficult to dissolve in common organic solvents?

The poor solubility of 5-Chloroisoquinoline-1-carbonitrile can be attributed to several factors inherent to its molecular structure:

  • High Crystal Lattice Energy: The planar aromatic structure allows for efficient packing in the solid state, leading to strong intermolecular forces (pi-pi stacking). This high crystal lattice energy requires a significant amount of energy from the solvent to break it down.

  • Polarity Mismatch: While the nitrile group imparts polarity, the larger chlorinated isoquinoline ring system is relatively nonpolar. This dual nature can make it difficult to find a single solvent that can effectively solvate both the polar and nonpolar regions of the molecule.

  • Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a weak hydrogen bond acceptor, further contributing to the stability of the crystal lattice.

Q3: How should I store 5-Chloroisoquinoline-1-carbonitrile to maintain its integrity?

To ensure the long-term stability of 5-Chloroisoquinoline-1-carbonitrile, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[1] Some suppliers recommend storage in an inert atmosphere at 2-8°C.[4] Always refer to the supplier's specific storage recommendations.

Troubleshooting Guide: Overcoming Solubility Issues

Navigating the solubility challenges of 5-Chloroisoquinoline-1-carbonitrile requires a systematic and informed approach. This guide will walk you through a series of logical steps to identify a suitable solvent system for your specific experimental needs.

Workflow for Solvent Selection

The following diagram outlines a systematic workflow for troubleshooting solubility issues.

Solubility_Workflow start Start: Undissolved 5-Chloroisoquinoline-1-carbonitrile initial_screen Step 1: Initial Solvent Screening (Small-Scale Test) start->initial_screen assess_solubility Assess Solubility at Room Temperature initial_screen->assess_solubility soluble Soluble assess_solubility->soluble Yes insoluble Insoluble or Poorly Soluble assess_solubility->insoluble No end End: Optimized Dissolution soluble->end heating Step 2: Gentle Heating (e.g., 40-60°C) insoluble->heating assess_heating Assess Solubility with Heat heating->assess_heating soluble_heat Soluble with Heat assess_heating->soluble_heat Yes insoluble_heat Still Poorly Soluble assess_heating->insoluble_heat No soluble_heat->end co_solvent Step 3: Co-Solvent System insoluble_heat->co_solvent assess_co_solvent Assess Solubility in Co-solvent co_solvent->assess_co_solvent soluble_co_solvent Soluble in Co-solvent assess_co_solvent->soluble_co_solvent Yes insoluble_co_solvent Still Insoluble assess_co_solvent->insoluble_co_solvent No soluble_co_solvent->end advanced Step 4: Advanced Techniques (e.g., Surfactants, Formulation) insoluble_co_solvent->advanced advanced->end

Caption: A stepwise approach to systematically identify a suitable solvent system for 5-Chloroisoquinoline-1-carbonitrile.

Step 1: Initial Solvent Screening (Small-Scale)

The principle of "like dissolves like" is a good starting point. Given the aromatic and moderately polar nature of 5-Chloroisoquinoline-1-carbonitrile, a range of solvents should be tested.

Protocol for Small-Scale Solubility Testing:

  • Weigh out a small, precise amount of 5-Chloroisoquinoline-1-carbonitrile (e.g., 1-2 mg) into a small glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If undissolved solid remains, add another measured volume of the solvent and repeat the process until the solid dissolves or it becomes apparent that the compound is poorly soluble.

The following table provides a list of recommended solvents for initial screening, categorized by their polarity.

Solvent ClassSolventRationale for UsePredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity and ability to disrupt crystal lattice forces.High
N,N-Dimethylformamide (DMF)Similar to DMSO, a strong polar solvent.High
Acetonitrile (ACN)A common solvent for organic reactions involving nitriles.[5]Moderate
Chlorinated Dichloromethane (DCM)Good for dissolving aromatic compounds.Moderate
ChloroformSimilar to DCM.Moderate
Ethers Tetrahydrofuran (THF)A moderately polar ether that can solvate aromatic rings.Low to Moderate
Alcohols Methanol / EthanolThe hydroxyl group may interact with the nitrile, but the overall polarity might not be optimal.Low
Aromatic Toluene / XyleneMay dissolve the compound at elevated temperatures due to structural similarity.[6]Low at RT, potentially higher with heat
Step 2: The Effect of Temperature

For many organic solids, solubility increases with temperature.[7][8][9] The added thermal energy helps to overcome the crystal lattice energy, allowing the solvent to more effectively solvate the individual molecules.[10]

Experimental Protocol:

  • Using a vial with a poorly soluble mixture from the initial screening, place it in a heat block or water bath.

  • Gradually increase the temperature (e.g., in 10°C increments) while stirring or vortexing intermittently.

  • Do not exceed the boiling point of the solvent.

  • Observe for dissolution. If the compound dissolves, allow the solution to cool back to room temperature to check for precipitation. Supersaturation can occur, so it's important to ensure the compound remains in solution at the desired working temperature.

Step 3: Utilizing Co-Solvent Systems

If a single solvent is not effective, a co-solvent system can be a powerful tool.[11] By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to better match the solute.

Common Co-Solvent Strategies:

  • DMSO/Water or DMF/Water Mixtures: For biological applications, a small amount of DMSO or DMF can be used to dissolve the compound, which is then diluted with an aqueous buffer. It is crucial to determine the final concentration of the organic solvent, as high concentrations can be toxic to cells.[12]

  • DCM/Methanol Mixtures: A small amount of methanol can increase the polarity of DCM, potentially improving the solubility of the polar nitrile group.

  • Toluene/Acetonitrile Mixtures: This combination balances the solvation of the aromatic ring system (toluene) and the nitrile group (acetonitrile).

Protocol for Co-Solvent Testing:

  • Attempt to dissolve the compound in the solvent in which it is least soluble.

  • Slowly add the co-solvent dropwise while vortexing.

  • Observe for any changes in solubility.

Step 4: Advanced Solubilization Techniques

For particularly challenging cases, more advanced methods may be necessary, especially in the context of formulation for biological studies.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Cremophor® EL can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[13][14]

  • Formulation as a Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[15][16] This is a more complex technique typically employed in pharmaceutical development.

  • pH Modification: While 5-Chloroisoquinoline-1-carbonitrile is not strongly acidic or basic, the isoquinoline nitrogen can be protonated under acidic conditions, which may alter its solubility in aqueous systems.

By systematically applying these troubleshooting strategies, you can identify an effective solvent system for 5-Chloroisoquinoline-1-carbonitrile, enabling you to proceed with your research with confidence.

References

  • 5-Chloroisoquinoline-1-carbonitrile - MySkinRecipes. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1-Chloroisoquinoline-4-carbonitrile | C10H5ClN2 | CID 13126946 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chourasiya, G., et al. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 6(9), 109. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400. [Link]

  • de la Cruz, M. J., et al. (2017). Alternative Technologies to Improve Solubility and Stability of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 106(11), 3184-3198. [Link]

  • Black, S. N. (2019). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 19(11), 6614-6619. [Link]

  • González, J. A., et al. (2013). Thermodynamics of mixtures containing aromatic nitriles. The Journal of Chemical Thermodynamics, 64, 1-11. [Link]

  • (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. (n.d.). Retrieved January 28, 2026, from [Link]

  • Gutmann, B., et al. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. Organic Letters, 15(21), 5574-5577. [Link]

  • ResearchGate. (n.d.). Can anybody help me to dissolve a chemical? Retrieved January 28, 2026, from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved January 28, 2026, from [Link]

  • CK-12 Foundation. (n.d.). What is the effect of temperature on solubility? - Examples. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). I want to study effect of a certain chemical substance on culture. Firstly, I need to dissolve this chemical substance in DMSO. Retrieved January 28, 2026, from [Link]

  • iLectureOnline. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • ResearchGate. (n.d.). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 5-Chloroisoquinoline-1-carbonitrile for Preclinical Advancement

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 5-Chloroisoquinoline-1-carbonitrile. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 5-Chloroisoquinoline-1-carbonitrile. Recognizing the challenges inherent in multistep organic synthesis, particularly during the transition from bench-scale to preclinical batch production, this document offers troubleshooting advice, frequently asked questions, detailed protocols, and critical data to ensure a robust and reproducible process.

Synthetic Strategy Overview

The most direct and scalable synthetic route to 5-Chloroisoquinoline-1-carbonitrile involves a two-step sequence starting from the commercially available 5-aminoisoquinoline. This strategy leverages a well-established Sandmeyer reaction for the introduction of the chloro group, followed by a cyanation reaction. This approach is favored for its reliable and high-yielding transformations.

Synthetic_Workflow A 5-Aminoisoquinoline (Starting Material) B Step 1: Sandmeyer Reaction (Diazotization & Chlorination) A->B 1. NaNO₂, HCl 2. CuCl C 5-Chloroisoquinoline (Intermediate) B->C Intermediate Isolation D Step 2: Cyanation (e.g., Reissert Reaction) C->D KCN, Benzoyl Chloride E 5-Chloroisoquinoline-1-carbonitrile (Final Product) D->E Final Product Purification

Caption: Proposed two-step synthesis of 5-Chloroisoquinoline-1-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[1] Careful temperature control is paramount to prevent the premature decomposition of the diazonium salt.

Protocol:

  • Diazotization:

    • To a stirred solution of 5-aminoisoquinoline (1 equivalent) in aqueous hydrochloric acid (3 equivalents, 3M), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise.

    • Causality: The low temperature is critical for the stability of the in situ-formed diazonium salt. The excess acid ensures complete diazotization and prevents unwanted side reactions.

    • Maintain the temperature below 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature.

    • In-Process Check: The reaction can be monitored for the absence of the starting amine by TLC.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

    • Causality: Copper(I) chloride catalyzes the substitution of the diazonium group with a chloride ion through a radical-nucleophilic aromatic substitution mechanism.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation:

    • Basify the reaction mixture to a pH of 8-9 with a saturated sodium bicarbonate solution or ammonium hydroxide, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 5-chloroisoquinoline can be purified by column chromatography on silica gel.

Reagent/ParameterStoichiometry/ValuePurpose
5-Aminoisoquinoline1 eqStarting Material
Hydrochloric Acid (3M)3 eqSolvent and Diazotization Reagent
Sodium Nitrite1.1 eqDiazotizing Agent
Copper(I) Chloride1.2 eqCatalyst for Chlorination
Temperature0-5 °CStabilize Diazonium Salt
Reaction Time2-4 hoursEnsure Complete Reaction
Step 2: Synthesis of 5-Chloroisoquinoline-1-carbonitrile via Cyanation

The introduction of a nitrile group at the C1 position of the isoquinoline ring can be achieved through various methods. A modified Reissert reaction is a reliable approach.

Protocol:

  • Reaction Setup:

    • Dissolve 5-chloroisoquinoline (1 equivalent) in a suitable solvent like dichloromethane.

    • Add a solution of potassium cyanide (KCN) (1.5 equivalents) in water. This creates a biphasic mixture.

    • Safety Note: KCN is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of HCN gas.

  • Reissert Compound Formation:

    • Cool the mixture to 0-5 °C and slowly add benzoyl chloride (1.2 equivalents).

    • Causality: Benzoyl chloride activates the isoquinoline nitrogen, making the C1 position susceptible to nucleophilic attack by the cyanide ion.

    • Stir vigorously at room temperature for 4-6 hours.

    • In-Process Check: Monitor the disappearance of 5-chloroisoquinoline by TLC or HPLC.

  • Hydrolysis and Product Isolation:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by column chromatography or recrystallization.

Reagent/ParameterStoichiometry/ValuePurpose
5-Chloroisoquinoline1 eqIntermediate
Potassium Cyanide (KCN)1.5 eqCyanide Source
Benzoyl Chloride1.2 eqActivating Agent
SolventDichloromethane/WaterBiphasic System
Temperature0 °C to RTControl Reaction Rate
Reaction Time4-6 hoursEnsure Complete Reaction

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 5-Chloroisoquinoline-1-carbonitrile.

Troubleshooting_Guide cluster_step1 Step 1: Sandmeyer Reaction Issues cluster_step2 Step 2: Cyanation Issues A Low Yield of 5-Chloroisoquinoline A1 Incomplete Diazotization A->A1 Cause A2 Diazonium Salt Decomposition A->A2 Cause A3 Inefficient Copper Catalysis A->A3 Cause A1_sol Solution: - Ensure sufficient acid (3 eq). - Check purity of NaNO₂. - Add NaNO₂ solution slowly. A1->A1_sol A2_sol Solution: - Maintain temperature strictly at 0-5°C. - Use the diazonium salt solution immediately. A2->A2_sol A3_sol Solution: - Use fresh, high-purity CuCl. - Ensure complete dissolution of CuCl in HCl. A3->A3_sol B Multiple Byproducts in Cyanation B1 Hydrolysis of Nitrile B->B1 Cause B2 Over-reaction or Side Reactions B->B2 Cause B1_sol Solution: - Ensure work-up is not overly acidic or basic. - Minimize exposure to water during heating. B1->B1_sol B2_sol Solution: - Control stoichiometry of benzoyl chloride. - Maintain reaction temperature. B2->B2_sol

Caption: Troubleshooting decision tree for key synthetic steps.

Q1: My Sandmeyer reaction is giving a low yield and a lot of dark, tarry byproducts. What's going wrong?

  • Potential Cause 1: Diazonium Salt Decomposition. The most common issue is the instability of the diazonium salt. If the temperature during diazotization or the addition to the copper salt solution rises above 5-10 °C, the diazonium salt will decompose, leading to phenols and other undesirable byproducts.

  • Solution: Ensure your cooling bath is robust, especially during scale-up, as the reaction is exothermic. Use the freshly prepared diazonium salt solution immediately; do not let it stand for extended periods.

  • Potential Cause 2: Impure Reagents. The purity of sodium nitrite and copper(I) chloride is crucial. Old or oxidized CuCl will be ineffective as a catalyst.

  • Solution: Use freshly opened or properly stored reagents. If in doubt, purify the CuCl before use.

Q2: The cyanation step is not going to completion, even after extended reaction times. Why?

  • Potential Cause 1: Inefficient Phase Transfer. In the biphasic Reissert reaction, efficient mixing is key to bringing the cyanide anion into the organic phase to react.

  • Solution: On a larger scale, mechanical stirring is more effective than magnetic stirring. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate.

  • Potential Cause 2: Deactivation of the Isoquinoline. The nitrogen on the isoquinoline ring must be activated by the benzoyl chloride. If the benzoyl chloride has degraded (e.g., through exposure to moisture), the reaction will be sluggish.

  • Solution: Use fresh, high-quality benzoyl chloride.

Q3: My final product is difficult to purify. The column chromatography gives poor separation. What can I do?

  • Potential Cause: Persistent Impurities. Impurities from the benzoyl chloride or byproducts from the Reissert reaction can have similar polarities to the desired product.

  • Solution 1: Recrystallization. 5-Chloroisoquinoline-1-carbonitrile is a solid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization, which can be a more effective and scalable purification method than chromatography.

  • Solution 2: Acid/Base Wash. During the work-up, a dilute acid wash can help remove any remaining basic isoquinoline starting material, and a bicarbonate wash will remove benzoic acid byproducts.

Frequently Asked Questions (FAQs)

Q: Are there alternative, potentially safer, cyanation reagents to KCN?

A: Yes, for researchers looking to avoid alkali metal cyanides, acetone cyanohydrin can be used as a cyanide source in the presence of a base.[3] Another alternative is the use of trimethylsilyl cyanide (TMSCN), which can offer milder reaction conditions. However, these reagents are also toxic and require careful handling.

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main concerns are:

  • Thermal Runaway: The diazotization reaction is exothermic. On a larger scale, heat dissipation must be carefully managed to prevent a dangerous rise in temperature.

  • Toxic Gas Evolution: The use of KCN requires strict control of pH. Accidental acidification will release highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach before disposal.

  • Handling of Reagents: Concentrated acids, benzoyl chloride (a lachrymator), and organic solvents all pose significant hazards that require appropriate personal protective equipment (PPE) and engineering controls (fume hoods).

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q: Can palladium-catalyzed cross-coupling reactions be used on the 5-chloroisoquinoline intermediate?

A: Absolutely. The chloro-substituent at the 5-position can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki,[4][5] Sonogashira,[6][7] or Buchwald-Hartwig amination,[8][9] to generate a library of diverse compounds for preclinical studies. This makes 5-chloroisoquinoline a valuable intermediate for medicinal chemistry programs.

References

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Organic Syntheses. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Available from: [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Available from: [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage of 5-Chloroisoquinoline-1-carbonitrile

Welcome to the technical support center for 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. We understand that maintaining the integrity of your starting materials is critical for reproducible and reliable experimental outcomes. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to prevent the degradation of 5-Chloroisoquinoline-1-carbonitrile during storage. Our recommendations are grounded in the fundamental chemical principles governing the stability of this molecule.

Understanding the Molecule: Chemical Vulnerabilities

5-Chloroisoquinoline-1-carbonitrile possesses three key structural features that influence its stability: the isoquinoline ring system, the chloro substituent at the 5-position, and the nitrile group at the 1-position. The reactivity of these groups dictates the potential degradation pathways. The isoquinoline nucleus, a bicyclic aromatic system containing a nitrogen atom, can be susceptible to certain reactions. The nitrile group is generally stable but can undergo hydrolysis, and the chloro-substituent on the aromatic ring can be a site for nucleophilic substitution or photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-Chloroisoquinoline-1-carbonitrile?

For long-term stability of the solid compound, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. While some suppliers may ship the product at ambient temperature, long-term storage at elevated temperatures is not advised due to the potential for slow degradation over time. A general guideline for bioactive solids is storage in a sealed vial for up to six months under recommended conditions.

Q2: Why is a low-temperature, inert atmosphere recommended?

The recommendation for low-temperature storage is a precautionary measure to minimize the rate of any potential degradation reactions. An inert atmosphere is advised to protect against atmospheric moisture and oxygen. Moisture can contribute to the hydrolysis of the nitrile group, a known degradation pathway for this functional group.[1]

Q3: How should I handle the compound upon removal from cold storage?

To prevent condensation of atmospheric moisture onto the cold solid, it is crucial to allow the container to warm to room temperature before opening. This simple step can significantly reduce the risk of introducing water, which could lead to hydrolysis of the nitrile moiety.

Q4: Can I store 5-Chloroisoquinoline-1-carbonitrile in solution? If so, what are the best practices?

While storing the compound in its solid form is optimal for long-term stability, we recognize the need for stock solutions in many experimental workflows. If you must store the compound in solution, we recommend the following:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen upon opening.

  • Storage Conditions: Store aliquots at -20°C for short-term storage (up to one month is a general guideline for many bioactive solutions).

  • Light Protection: Protect solutions from light to prevent potential photodegradation.

Q5: What are the primary degradation pathways for 5-Chloroisoquinoline-1-carbonitrile?

Based on the structure of the molecule, the two most probable degradation pathways are:

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile can be attacked by water, leading to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 5-chloroisoquinoline-1-carboxylic acid.[2] This process can be accelerated by the presence of acidic or basic contaminants.[1]

  • Nucleophilic Substitution of the Chloro Group: The chlorine atom on the isoquinoline ring can be displaced by nucleophiles. While nucleophilic substitution on the isoquinoline ring is most facile at the 1 and 3 positions, substitution at the 5-position can occur, particularly under harsh conditions or in the presence of strong nucleophiles.[3][4]

Troubleshooting Guide

Issue: I suspect my sample of 5-Chloroisoquinoline-1-carbonitrile has degraded. What should I do?

If you observe unexpected experimental results, or if the physical appearance of the compound has changed (e.g., discoloration, clumping), it is prudent to assess the purity of your material.

Step 1: Visual Inspection
  • Color Change: A change from a white or off-white powder to a yellowish or brownish hue can indicate degradation. Isoquinoline itself is known to turn yellow upon storage.

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue may suggest the uptake of moisture and potential hydrolysis.

Step 2: Purity Analysis

A definitive assessment of purity requires analytical instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for assessing the purity of 5-Chloroisoquinoline-1-carbonitrile and detecting potential degradation products. A reverse-phase HPLC method with UV detection would be suitable.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the mass of any impurity peaks, which can provide clues to their structure. For example, the hydrolysis product, 5-chloroisoquinoline-1-carboxylic acid, would have a molecular weight corresponding to the addition of a water molecule and the loss of ammonia from the parent compound.

Step 3: Interpreting the Results
  • Appearance of New Peaks in HPLC: The presence of new peaks in your chromatogram that were not present in the original material is a clear indication of degradation.

  • Identification of Degradants: By comparing the retention times and mass spectra (if using LC-MS) to known standards or by predicting likely degradation products, you can identify the nature of the degradation.

The following flowchart outlines a systematic approach to troubleshooting suspected degradation:

Troubleshooting_Degradation cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision & Action A Unexpected Experimental Results or Visual Change in Compound B Perform HPLC Analysis A->B Suspect Degradation C Analyze HPLC Data B->C D Purity within Specification? C->D E Continue with Experiments D->E Yes F Identify Degradation Products (e.g., via LC-MS) D->F No G Review Storage and Handling Procedures F->G H Procure New, High-Purity Lot G->H

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the vial of 5-Chloroisoquinoline-1-carbonitrile to a desiccator inside a refrigerator maintained at 2-8°C.

  • If the compound is to be used, remove the vial from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Weigh out the desired amount of compound in a controlled environment with low humidity if possible.

  • Immediately and tightly reseal the vial.

  • For added protection, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before resealing.

  • Return the vial to the desiccator in the refrigerator.

Protocol 2: Preparation and Storage of Stock Solutions
  • Use a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Prepare a concentrated stock solution.

  • Immediately aliquot the stock solution into single-use volumes in vials with tight-fitting caps.

  • Flush the headspace of each aliquot vial with an inert gas before sealing.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Data Summary

ParameterRecommendationRationale
Storage Temperature (Solid) 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Protects against atmospheric moisture and oxygen.
Container Tightly sealed vialPrevents exposure to the atmosphere.
Handling Equilibrate to room temperature before openingPrevents condensation of moisture on the cold solid.
Storage (Solution) -20°C in single-use aliquotsMinimizes freeze-thaw cycles and exposure to contaminants.
Solution Solvent Dry, aproticReduces the risk of hydrolysis.

Concluding Remarks

By adhering to these storage and handling guidelines, you can significantly mitigate the risk of degradation of your 5-Chloroisoquinoline-1-carbonitrile, ensuring the integrity and reliability of your experimental work. Should you have any further questions or require additional support, please do not hesitate to contact our technical services team.

References

  • Chem-Impex. (n.d.). 5-Chloroisoquinoline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 28). Reactivity of Isoquinoline. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). High-yield synthesis method of 5-iodoisoquinoline compounds.
  • ResearchGate. (2025, August 6). Utility of Activated Nitriles in the Synthesis of Isoquinoline Derivatives. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Retrieved from [Link]

  • Google Patents. (n.d.). Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.
  • European Medicines Agency. (2024, November 4). In-Use stability testing FAQ. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Annex 10. Retrieved from [Link]

  • ResearchGate. (2021, May 6). What are the storage conditions and shelf life of chloroform and isoamyl alcohol (24:1) solution?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isoquinoline-Derived HER2 Inhibitor Optimization

Senior Application Scientist Desk | IsoQuin Select Solutions Introduction Welcome to the technical support hub for the IsoQ-HER2 scaffold series. As researchers, we know that replacing a quinoline or quinazoline core wit...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | IsoQuin Select Solutions

Introduction

Welcome to the technical support hub for the IsoQ-HER2 scaffold series. As researchers, we know that replacing a quinoline or quinazoline core with an isoquinoline moiety is a powerful bioisosteric strategy to enhance solubility and alter kinase binding vectors. However, the structural homology between HER2 (ErbB2) and EGFR (ErbB1) often leads to "off-target" EGFR inhibition, resulting in dose-limiting toxicities (e.g., skin rash, diarrhea).

This guide addresses the specific challenges of tuning selectivity for HER2 over EGFR using isoquinoline-based scaffolds. It is designed as a dynamic troubleshooting workflow, moving from molecular design to bench-level assay debugging.

Module 1: Molecular Design & SAR Troubleshooting
Q: My isoquinoline derivative shows nanomolar potency against HER2 but fails to discriminate against EGFR. How do I improve the selectivity window?

A: This is the "homology trap." The ATP-binding pockets of HER2 and EGFR are nearly identical, including the catalytic lysine and the gatekeeper residue (Thr798 in HER2, Thr790 in EGFR). To break this symmetry using an isoquinoline core, you must exploit the solvent-exposed regions and the hydrophobic back-pocket .

Troubleshooting Protocol:

  • Check the Nitrogen Position: Ensure your scaffold is a true isoquinoline (2-position nitrogen) rather than a quinoline. The isoquinoline nitrogen alters the dipole moment and hydrogen-bond acceptor vector. Recent data suggests that isoquinoline-tethered quinazolines can achieve 7-12 fold higher selectivity than lapatinib by slightly altering the angle of entry into the adenine pocket [1].

  • Modify the C-1 and C-3 Positions:

    • C-1 Position (Solvent Front): Bulky heterocycles (e.g., triazoles or morpholine-linked chains) at the C-1 position of the isoquinoline ring extend into the solvent front. HER2 can tolerate bulkier groups here due to subtle flexibility differences in the

      
      C-helix compared to EGFR.
      
    • C-3 Position: Substituents here often clash with the gatekeeper residue. Fine-tuning this steric clash can favor HER2 if the substituent is designed to interact with Ser783 (unique to HER2 in conformation) rather than the homologous residue in EGFR [2].

  • Switch to Covalent Targeting (If applicable):

    • If your scaffold includes a Michael acceptor (acrylamide), it likely targets Cys805 (HER2). Note that EGFR has a homologous Cys797 .

    • Critical Step: The reversible binding affinity (

      
      ) must be higher for HER2 before the covalent bond forms. Use the isoquinoline core to anchor the molecule in a conformation that aligns the warhead with Cys805 but misaligns it for Cys797 [3].
      

Visualization: SAR Selectivity Logic

SAR_Logic Start Problem: High Potency, Low Selectivity (HER2 ≈ EGFR) Check_Scaffold Step 1: Verify Isoquinoline N-Position (Bioisosteric replacement of Quinoline) Start->Check_Scaffold Branch_Covalent Is it a Covalent Inhibitor? Check_Scaffold->Branch_Covalent No_Covalent Reversible Binder Branch_Covalent->No_Covalent No Yes_Covalent Covalent (Michael Acceptor) Branch_Covalent->Yes_Covalent Yes Modify_C1 Modify C-1 (Solvent Front) Add bulky hydrophilic groups (Morpholine/Triazole) No_Covalent->Modify_C1 Modify_C3 Modify C-3 Target Ser783 interaction Modify_C1->Modify_C3 Result Selectivity > 10-fold achieved Modify_C3->Result Check_Warhead Check Warhead Orientation Yes_Covalent->Check_Warhead Align_Cys805 Optimize Linker Length Ensure Warhead reaches Cys805 (HER2) but strains to reach Cys797 (EGFR) Check_Warhead->Align_Cys805 Align_Cys805->Result

Figure 1: Decision tree for optimizing isoquinoline derivatives. The workflow distinguishes between steric exclusion strategies (C-1/C-3 modification) and kinetic selectivity (covalent linker optimization).

Module 2: Biochemical Assay Troubleshooting
Q: My IC50 values for HER2 inhibition shift significantly between assay runs. Is my compound unstable?

A: While instability is possible, the most common cause for shifting IC50 values in kinase assays (like Z'-LYTE or ADP-Glo) is the ATP concentration relative to


 .

The Mechanism: Most isoquinoline-based inhibitors are Type I (ATP-competitive) .

  • The IC50 is dependent on the ATP concentration used in the assay.

  • Equation:

    
    .
    
  • If you run one assay at

    
     ATP and another at 
    
    
    
    ATP, your inhibitor will appear less potent in the second run.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
IC50 shifts > 3x between runs Inconsistent [ATP] or Enzyme degradation.Always run assays at

(apparent) for HER2. For HER2, this is typically 5–15 µM depending on the substrate [4].
Compound precipitates Low solubility of isoquinoline core.Isoquinolines are lipophilic. Ensure DMSO < 1% final. Add 0.01% Triton X-100 or Brij-35 to the buffer to prevent aggregation-based inhibition (false positives).
Flat Dose-Response (Hill Slope < 0.8) Negative Cooperativity or Aggregation.Centrifuge compound stocks before dilution. Use a "promiscuous inhibitor" control (e.g., Staurosporine) to validate the plate.
Signal too low (Z' < 0.5) Hsp90 dependence / Enzyme instability.HER2 is inherently unstable without chaperones. Ensure the recombinant HER2 domain is fresh and keep on ice. Do not vortex the enzyme.
Module 3: Cellular Validation & Off-Target Toxicity
Q: My compound inhibits pHER2 in Western blots but kills HER2-negative cells (e.g., MCF7 or A431) at the same concentration. Why?

A: This indicates "Kinome Promiscuity." The isoquinoline core, if not properly decorated, can be a "privileged scaffold" that binds many kinases (e.g., CDK4/6, GSK3


). Toxicity in A431 cells (which are EGFR-driven) specifically confirms a lack of HER2 vs. EGFR selectivity.

Validation Protocol: The Isogenic "Selectivity Triangle" Do not rely on a single cell line. You must triangulate activity using three distinct models to prove the mechanism of action.

  • Positive Control (HER2 Driven): SKBR3 or BT474 cells.

    • Expectation: Potent antiproliferative effect (

      
      ).
      
    • Marker: Loss of pHER2 (Tyr1221/1222).

  • Negative Control (HER2 Low/Null): MCF7 (ER+, HER2-low).

    • Expectation: No toxicity up to

      
      . If cells die, you have general cytotoxicity (off-target).
      
  • Selectivity Control (EGFR Driven): A431 or HCT116 .

    • Expectation: High cell survival. If your compound kills A431 cells efficiently, it is inhibiting EGFR [5].

Visualization: Cellular Testing Workflow

Cell_Workflow cluster_assays Parallel Cytotoxicity Assays (72h) Compound Isoquinoline Candidate SKBR3 SKBR3 (HER2 High) Compound->SKBR3 A431 A431 (EGFR High) Compound->A431 MCF7 MCF7 (HER2 Low) Compound->MCF7 Analysis Calculate Selectivity Index (SI) SI = IC50(A431) / IC50(SKBR3) SKBR3->Analysis A431->Analysis MCF7->Analysis Decision Decision Gate Analysis->Decision Pass SI > 10 (Selective HER2 Inhibitor) Decision->Pass High SI Fail SI < 10 (Dual Inhibitor/Toxic) Decision->Fail Low SI

Figure 2: Cellular screening workflow to quantify the Selectivity Index (SI). A robust HER2 inhibitor must show high potency in SKBR3 and low toxicity in A431.

References
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Source: RSC Medicinal Chemistry (2025).[1] Context: Describes the bioisosteric replacement of quinoline with isoquinoline to improve selectivity.

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. Source: Cancer Research (2022).[2] Context: Discusses the structural basis of selectivity, specifically interactions with Ser783 and the gatekeeper region.

  • Discovery of Potent and Selective Covalent Inhibitors of HER2 WT and HER2 YVMA. Source: Journal of Medicinal Chemistry (2024). Context: Details the design of covalent inhibitors that spare EGFR WT by exploiting linker geometry.

  • ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation. Context: Standard protocols for ATP concentration and assay linearity in kinase profiling.

  • Selective targeting of EGFR and HER2 in NIH3T3 isogenic cells. Source: ResearchGate / Journal of Pharmacology. Context: Methodology for using isogenic cell lines to distinguish between EGFR and HER2 mediated toxicity.

Sources

Troubleshooting

Technical Support Center: Selective Chlorination of Isoquinoline at the 5-Position

Welcome to the technical support center for advanced synthetic methodologies. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the nuanced challenge of selective...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the nuanced challenge of selective C-5 chlorination of isoquinoline. Here, we move beyond simple protocols to address the mechanistic "why" behind common experimental hurdles and provide field-proven troubleshooting strategies and alternative pathways.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Challenges

This section addresses the most common high-level questions regarding the regioselectivity of electrophilic substitution on the isoquinoline scaffold.

Q1: Why is direct chlorination of isoquinoline often unselective, yielding a mixture of products?

A1: The primary challenge lies in the inherent electronic properties of the isoquinoline ring system. As a benzopyridine, it consists of two fused rings with distinct reactivities:

  • The Pyridine Ring: The nitrogen atom is highly electronegative, withdrawing electron density from this ring. This makes the pyridine part of the molecule electron-deficient and thus deactivated towards electrophilic attack (like chlorination).

  • The Benzene (Carbocyclic) Ring: This ring is comparatively more electron-rich and is the site of electrophilic substitution.[1][2]

Within the benzene ring, electrophilic attack preferentially occurs at the C-5 and C-8 positions.[3][4][5] This is because the resonance structures of the cationic intermediate (the Wheland intermediate) formed during attack at these positions are more stable, effectively delocalizing the positive charge without disrupting the aromaticity of the deactivated pyridine ring.[1] Since the C-5 and C-8 positions have very similar electronic reactivity, direct chlorination often results in a difficult-to-separate mixture of 5-chloroisoquinoline and 8-chloroisoquinoline.[6]

G Figure 1: Common Products of Direct Isoquinoline Chlorination cluster_start Inputs cluster_products Potential Outputs Iso Isoquinoline P5 5-Chloroisoquinoline (Desired Product) Iso->P5 Reaction P8 8-Chloroisoquinoline (Major Side Product) Iso->P8 DiCl Di-chlorinated Products (Over-reaction) Iso->DiCl SM Unreacted Starting Material Iso->SM Cl_agent Chlorinating Agent (e.g., Cl₂, NCS) Cl_agent->P5 Reaction Cl_agent->P8 Cl_agent->DiCl Cl_agent->SM

Caption: Figure 1: Common Products of Direct Isoquinoline Chlorination.

Q2: What are the typical side-products I should expect, and what causes their formation?

A2: Besides the desired 5-chloroisoquinoline, the main side-products are:

  • 8-Chloroisoquinoline: As explained in Q1, this is the most common isomeric impurity due to the comparable electronic activation of the C-8 position.[6]

  • Di-chlorinated Isoquinolines: Over-chlorination can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled. The initial monochlorinated product is still susceptible to a second electrophilic attack, leading to isomers like 5,8-dichloroisoquinoline.[6][7]

  • Unreacted Isoquinoline: Incomplete conversion will leave starting material in the final mixture.[6]

The formation and ratio of these products are highly dependent on the specific chlorinating agent, solvent, temperature, and reaction time.

Part 2: Troubleshooting Guide for Direct C-H Chlorination

This section provides actionable advice for optimizing direct chlorination reactions to favor the 5-position and minimize impurities.

Problem 1: My reaction yields a poor ratio of 5-chloro to 8-chloro isoquinoline. How can I improve regioselectivity?

Root Cause Analysis: This is the default thermodynamic outcome of the reaction. To improve selectivity, you must introduce conditions that kinetically favor one isomer over the other or alter the electronic properties of the substrate.

Troubleshooting Steps:

  • Employ the "Swamping Catalyst Effect": The use of a strong Lewis acid, such as aluminum trichloride (AlCl₃), in stoichiometric excess (≥2 equivalents) can significantly influence regioselectivity.[7]

    • Mechanism: The first equivalent of AlCl₃ coordinates strongly to the basic nitrogen atom of the isoquinoline. This coordination deactivates the entire molecule but also creates a bulky complex around the nitrogen. The second equivalent of the Lewis acid then acts as a traditional catalyst for the Friedel-Crafts-type halogenation.[7] This steric bulk and electronic modulation can favor attack at the more accessible C-5 position over the C-8 position.

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Run a temperature screen (e.g., 0 °C, -20 °C, -78 °C) to see if the isomer ratio improves.

  • Screen Chlorinating Agents: Different chlorinating agents have different steric and electronic profiles. While molecular chlorine (Cl₂) is common, N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) might offer different selectivity profiles under various catalytic conditions.

G Figure 2: Troubleshooting Workflow for Poor Selectivity Start Low 5-Chloro / 8-Chloro Ratio Q_Catalyst Are you using a Lewis Acid catalyst? Start->Q_Catalyst A_Swamp Implement 'Swamping Catalyst' (>2 eq. AlCl₃) Q_Catalyst->A_Swamp No Q_Temp Have you optimized temperature? Q_Catalyst->Q_Temp Yes A_Swamp->Q_Temp A_Temp Screen lower temperatures (e.g., 0 °C to -78 °C) Q_Temp->A_Temp No Q_Agent Have you tried other chlorinating agents? Q_Temp->Q_Agent Yes A_Temp->Q_Agent A_Agent Screen NCS or TCCA Q_Agent->A_Agent No End Still problematic? Consider Alternative Synthetic Routes Q_Agent->End Yes A_Agent->End

Caption: Figure 2: Troubleshooting Workflow for Poor Selectivity.

Problem 2: My reaction is producing a significant amount of di-chlorinated products.

Root Cause Analysis: The rate of the second chlorination is competitive with the first, indicating excessive reactivity or reaction time.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical parameter. Reduce the amount of the chlorinating agent to slightly less than one equivalent (e.g., 0.95 eq). This ensures that the starting material is the limiting reagent, minimizing the chance for the product to react further.

  • Slow Addition: Instead of adding the chlorinating agent all at once, use a syringe pump or dropping funnel to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring mono-chlorination.

  • Reaction Monitoring: Do not run the reaction for a fixed amount of time. Monitor its progress closely using an appropriate technique (TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated products.

Part 3: Advanced Strategies for High-Purity 5-Chloroisoquinoline

When direct chlorination fails to provide the required purity or scalability, more robust, regioselective methods are necessary.

Q3: When should I switch from direct chlorination to a multi-step synthesis?

A3: You should consider an alternative route when:

  • The required purity of 5-chloroisoquinoline is >98%.

  • The 5- and 8-chloro isomers are proving inseparable by your available purification methods (e.g., column chromatography, crystallization).

  • You are planning a large-scale synthesis where yield loss from isomer separation is not economically viable.

For applications in pharmaceutical development, a highly regioselective synthesis is almost always preferable from the outset.[8]

Q4: How can the Sandmeyer reaction provide a clean, selective synthesis of 5-chloroisoquinoline?

A4: The Sandmeyer reaction is a classic and highly reliable method that achieves selectivity by starting with a pre-functionalized substrate: 5-aminoisoquinoline .[6][8] The regiochemistry is unambiguously defined by the position of the amine.

The process involves two main steps:

  • Diazotization: The amine group at C-5 is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

  • Displacement: The resulting diazonium salt is then treated with copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (N₂) with a chloride ion.[8]

Because the transformation occurs specifically at the C-5 position, the formation of the 8-chloro isomer is avoided entirely.

G Figure 3: Regioselective Sandmeyer Reaction Pathway Start 5-Aminoisoquinoline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Isoquinoline-5-diazonium Chloride Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, heat) Intermediate->Step2 Product 5-Chloroisoquinoline (High Purity) Step2->Product

Caption: Figure 3: Regioselective Sandmeyer Reaction Pathway.

Q5: What are the prospects for using modern transition-metal-catalyzed C-H activation for this transformation?

A5: Transition-metal-catalyzed C-H activation is a state-of-the-art strategy for achieving regioselectivity that is otherwise difficult.[9][10] The core principle involves using a directing group (DG) .

  • Mechanism: A directing group is a functional group installed on the isoquinoline core that can chelate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium).[11][12] This chelation brings the metal center into close proximity to a specific C-H bond, allowing for selective activation and subsequent functionalization (in this case, chlorination).[13]

While protocols for C-5 chlorination of the parent isoquinoline are still emerging, the principle is sound. For example, a directing group placed at the C-4 or C-6 position could be designed to direct a metal catalyst specifically to the C-5 C-H bond, enabling a highly selective reaction. This approach offers high atom economy and is a major area of current research.[14][15]

G Figure 4: Concept of Directing Group (DG) Strategy cluster_main Iso_DG Isoquinoline with Directing Group (DG) at C4/C6 Chelation Chelation & Formation of Metallacycle Intermediate Iso_DG->Chelation Catalyst Transition Metal Catalyst (e.g., Pd, Rh) + Cl source Catalyst->Chelation Activation Selective C5-H Bond Activation Chelation->Activation Functionalization Reductive Elimination / Functionalization Activation->Functionalization Product 5-Chloroisoquinoline (High Regioselectivity) Functionalization->Product

Caption: Figure 4: Concept of Directing Group (DG) Strategy.

Part 4: Data Summary and Experimental Protocols

Table 1: Comparison of Synthetic Methods for 5-Chloroisoquinoline
MethodStarting MaterialKey ReagentsTypical Yield (%)Purity / SelectivityKey AdvantageKey DisadvantageReference(s)
Direct Chlorination IsoquinolineCl₂, NCS, AlCl₃VariableLow to ModerateOne step, atom economicalPoor regioselectivity, difficult purification[6][7]
Sandmeyer Reaction 5-AminoisoquinolineNaNO₂, HCl, CuCl~60-70%High (>95%)Excellent regioselectivityMulti-step, requires specific starting material[8]
C-H Activation Substituted IsoquinolinePd/Rh/Ru catalyst, DGGood to ExcellentVery HighHigh selectivity, potential for broad scopeRequires synthesis of DG-substrate, catalyst cost[13][15]
Protocol 1: General Procedure for Direct Chlorination with Swamping Catalyst Effect

(This protocol is a representative example and must be optimized for specific laboratory conditions and scale.)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 2.2 equivalents).

  • Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add isoquinoline (1.0 equivalent) to the stirred suspension. The mixture may become thick. Allow it to stir for 30 minutes at 0 °C.

  • Chlorination: Slowly add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC or GC-MS.

  • Quench: Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Workup: Make the aqueous layer basic (pH ~8-9) with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the 5- and 8-chloro isomers.

Protocol 2: Sandmeyer Reaction for 5-Chloroisoquinoline

(Adapted from literature procedures.[8] Handle diazonium salts with extreme caution as they can be explosive when dry.)

  • Diazotization:

    • In a flask, dissolve 5-aminoisoquinoline (1.0 equivalent) in dilute hydrochloric acid (e.g., 3M HCl). Cool the solution to 0 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred 5-aminoisoquinoline solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Chloride Solution:

    • In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.

  • Displacement:

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas evolution) should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour or until gas evolution ceases.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature and neutralize with an appropriate base (e.g., ammonium hydroxide or sodium carbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • A Comparative Guide to the Synthetic Routes for 5-Chloroisoquinoline. (2025). Benchchem.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org.
  • Side-product formation in the synthesis of 5-Chloroisoquinoline. (2025). Benchchem.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GITAM University.
  • Reactions of Isoquinoline. (2020). YouTube.
  • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. (2022). PubMed Central.
  • Preparation and Properties of Isoquinoline. Unknown Source.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Unknown Source.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
  • Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones. (2023). PubMed.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
  • Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (2022).
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013).
  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliph

Sources

Optimization

Refinement of protocols for isoquinoline derivative synthesis

Status: Operational | Tier: Level 3 (Advanced Methodologies) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Methodologies) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Optimization Mandate

Welcome to the Isoquinoline Synthesis Support Center. You are likely here because the "textbook" methods (Bischler-Napieralski, Pictet-Spengler) are yielding tar, poor regioselectivity, or inseparable mixtures.

In drug discovery, the isoquinoline scaffold is ubiquitous, yet its synthesis is often plagued by harsh dehydrating conditions or catalyst deactivation. This guide moves beyond standard protocols, offering refined, field-tested methodologies that prioritize milder conditions, atom economy, and mechanistic control.

Module A: Modernizing the Bischler-Napieralski Cyclization

The Issue: Traditional protocols use


 or 

at reflux (

). This often leads to decomposition of sensitive substrates and "tarring" due to uncontrolled polymerization.

The Refinement: Electrophilic Amide Activation using Triflic Anhydride (


).[1]
Mechanism:  Instead of forming a crude imidoyl chloride, we generate a highly reactive imidoyl triflate intermediate at low temperature. This allows cyclization to occur at 

to

.
Protocol: Low-Temperature Cyclodehydration

Reference: Movassaghi, M. et al. Org.[1] Lett. 2008, 10, 3485-3488.[2]

Reagents:

  • Substrate:

    
    -phenethylamide (1.0 equiv)
    
  • Activator: Triflic anhydride (

    
    ) (1.1 equiv)
    
  • Base: 2-Chloropyridine (1.2 equiv) - Crucial: buffers acid without quenching the electrophile.

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Flame-dry all glassware. Maintain an Argon atmosphere.

  • Dissolution: Dissolve amide and 2-chloropyridine in DCM. Cool to

    
     .
    
  • Activation: Add

    
     dropwise over 5 minutes.
    
    • Checkpoint: Solution should turn yellow/orange (formation of imidoyl triflate).

  • Incubation: Stir at

    
     for 20 mins, then warm to 
    
    
    
    for 5 minutes.
    • Note: Cyclization occurs during this warming ramp.

  • Quench/Reduction:

    • Option A (Dihydroisoquinoline): Quench with sat.

      
      .
      
    • Option B (Tetrahydroisoquinoline): Add

      
       in MeOH directly to the reaction mixture at 
      
      
      
      .
Troubleshooting FAQ: B-N Reaction
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Moisture in

.

hydrolyzes instantly. Distill

over

before use.
Complex Mixture/Tar Overheating during addition.Ensure internal temp stays

during

addition.
Low Yield Base mismatch.Do not use Pyridine or

; they are too nucleophilic and attack the electrophile. Use 2-Chloropyridine or 2,6-Di-tert-butylpyridine.

Module B: Rh(III)-Catalyzed C-H Activation

The Issue: Constructing the pyridine ring de novo often requires pre-functionalized halides. The Refinement: Direct C-H activation using oximes/hydrazones as internal oxidizing directing groups. This is "Redox-Neutral"—the N-O bond cleavage drives the reaction, eliminating the need for external metal oxidants (like


).
Visualizing the Catalytic Cycle

The following diagram illustrates the Rh(III) mechanism. Note the critical "Internal Oxidant" step where the N-O bond breaks to regenerate the catalyst.

Rh_Cycle Start Substrate (Oxime/Hydrazone) CH_Activation C-H Activation (Rhodacycle Formation) Start->CH_Activation + Rh(III) Rh_Species Cp*Rh(III) Active Species Rh_Species->CH_Activation Alkyne_Insert Alkyne Insertion (Carbo-rhodation) CH_Activation->Alkyne_Insert + Alkyne Reductive_Elim Reductive Elimination & N-O Bond Cleavage Alkyne_Insert->Reductive_Elim 7-membered Intermediate Reductive_Elim->Rh_Species Regeneration Product Isoquinoline Product + H2O/ROH Reductive_Elim->Product

Figure 1: Redox-neutral Rh(III) catalytic cycle for isoquinoline synthesis via C-H activation.

Protocol: Redox-Neutral Annulation

Reference: Chuang, S. C. et al. Org.[3] Lett. 2012, 14, 4630.

Reagents:

  • Substrate: Aryl Ketone Oxime[4]

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Activates the pre-catalyst.
    
  • Solvent: t-Amyl Alcohol or DCE.

Critical Parameter: Regioselectivity If using an unsymmetrical alkyne (


), the larger group (

) will generally position distal to the nitrogen due to steric clash in the insertion step.
  • Rule of Thumb:

    
     ends up at C4; 
    
    
    
    ends up at C3.

Module C: Oxidative Aromatization (The Forgotten Step)

The Issue: You have the dihydroisoquinoline (from B-N) or tetrahydroisoquinoline (from P-S), but converting it to the fully aromatic isoquinoline fails or over-oxidizes the side chains.

Troubleshooting Guide:

MethodApplicationPros/Cons
Pd/C + Heat Robust substratesPro: Simple. Con: Requires high temp (

in decalin); incompatible with halides.

(Activated)
Benzylic positionsPro: Mild temp. Con: Variable reagent quality. Must use "Activated" grade.
DDQ Sensitive substratesPro: Works at RT. Con: Difficult to remove byproduct (DDHQ).
Photo-redox Green ChemistryPro: Visible light, air as oxidant. Con: Requires specialized photoreactor setup.

Expert Tip: For difficult aromatizations, use IBX (o-iodoxybenzoic acid) in DMSO. It is milder than DDQ and highly chemoselective for N-heterocycles.

Module D: Isolation & Purification Strategy

Isoquinolines are basic.[5] Use this property for a "Self-Validating" purification system.

The "Acid-Base Swing" Protocol:

  • Extraction 1: Dissolve crude reaction mix in organic solvent (EtOAc). Wash with 1M HCl .

    • Logic: Product moves to Aqueous phase (

      
      ); Impurities stay in Organic.
      
  • Separation: Discard Organic layer.

  • Basification: Treat Aqueous layer with

    
      until pH > 10.
    
    • Logic: Product crashes out or oils out as free base.

  • Extraction 2: Extract Aqueous layer with DCM. Dry (

    
    ) and concentrate.
    
    • Result: High purity material, often bypassing chromatography.

Decision Matrix: Which Protocol to Choose?

Decision_Tree Start Start: Target Structure Has_Amide Precursor: Phenethylamide? Start->Has_Amide Has_Oxime Precursor: Oxime/Imine? Start->Has_Oxime Sensitive Acid Sensitive? Has_Amide->Sensitive Rh_Cat Rh(III) C-H Activation Has_Oxime->Rh_Cat Direct Annulation BN_Classic Classic B-N (POCl3) Sensitive->BN_Classic No (Robust) BN_Modern Modern B-N (Tf2O, -78C) Sensitive->BN_Modern Yes

Figure 2: Strategic selection guide for synthesis methodology.

References

  • Movassaghi, M., & Hill, M. D. (2008).[2] Single-step synthesis of pyrimidine derivatives. Organic Letters, 10(16), 3485–3488. [Link](Note: This citation covers the Tf2O activation principle utilized in isoquinoline synthesis).

  • Chuang, S. C., Gandeepan, P., & Cheng, C. H. (2012).[6] Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group.[7] Organic Letters, 15(24), 4630–4633. [Link]

  • Rovis, T., & Hyster, T. K. (2014). Rhodium-Catalyzed Oxidative Annulation of Hydrazines and Alkynes. Chemical Reviews, 114(10), 4630-4650. [Link]

  • Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction. [Link][1][2][5][8]

  • Li, J., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 5-Chloroisoquinoline-1-carbonitrile Production

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity identification and minimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest possible purity of your final product.

Introduction to the Synthesis of 5-Chloroisoquinoline-1-carbonitrile

5-Chloroisoquinoline-1-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its synthesis typically involves a multi-step process, with the final key steps being the introduction of the chloro and cyano functionalities onto the isoquinoline scaffold. While several synthetic routes are possible, a common and logical approach involves the Sandmeyer reaction to introduce the chlorine atom at the 5-position, followed by a Reissert-Henze type reaction to install the carbonitrile at the 1-position.

The purity of the final compound is critical for its downstream applications, particularly in drug discovery where impurities can lead to misleading biological data and potential toxicity. This guide will address the common challenges encountered during the synthesis and provide practical solutions to minimize impurity formation.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you troubleshoot common problems encountered during the synthesis of 5-Chloroisoquinoline-1-carbonitrile. The issues are presented in a question-and-answer format to directly address specific challenges.

Q1: My Sandmeyer reaction to produce 5-chloroisoquinoline from 5-aminoisoquinoline is giving a low yield and multiple side products. What are the likely causes and how can I optimize this step?

A1: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions. Low yields and side product formation often stem from issues with the diazotization of the starting 5-aminoisoquinoline or the subsequent copper(I) chloride-mediated substitution.

Causality and Optimization:

  • Incomplete Diazotization: The formation of the diazonium salt from 5-aminoisoquinoline is a critical first step. Incomplete reaction can leave unreacted starting material, which can participate in side reactions.

    • Solution: Ensure the complete dissolution of 5-aminoisoquinoline in the acidic medium (e.g., concentrated HCl) before the addition of sodium nitrite. The temperature should be maintained between 0 and 5 °C to ensure the stability of the diazonium salt. A slight excess of sodium nitrite can be used, but a large excess should be avoided as it can lead to undesired side reactions.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of phenols and other byproducts.

    • Solution: Strictly maintain the reaction temperature below 5 °C throughout the diazotization and Sandmeyer reaction. The diazonium salt solution should be used immediately after its preparation.

  • Side Reactions of the Diazonium Salt: Besides the desired substitution with chloride, the diazonium salt can undergo other reactions, such as coupling with unreacted 5-aminoisoquinoline to form azo compounds, or reaction with water to form 5-hydroxyisoquinoline.

    • Solution: Ensure efficient stirring and slow addition of the diazonium salt solution to the copper(I) chloride solution to maintain a localized high concentration of the copper catalyst and chloride ions, favoring the desired substitution.

Q2: I am observing an unexpected impurity with a mass corresponding to the loss of the cyano group and addition of a hydroxyl group in my final product. What is this impurity and how can I prevent its formation?

A2: This impurity is likely 5-chloroisoquinolin-1(2H)-one. Its formation is a common issue during the synthesis and work-up of isoquinoline-1-carbonitriles, especially under harsh acidic or basic conditions.

Causality and Prevention:

  • Hydrolysis of the Nitrile: The carbonitrile group at the 1-position of the isoquinoline ring is susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures. The initial hydrolysis product is the corresponding amide, which can be further hydrolyzed to the carboxylic acid. The isoquinolin-1-carboxylic acid can then tautomerize to the more stable isoquinolin-1(2H)-one.

    • Prevention: During the work-up and purification steps, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration. When performing recrystallization, use neutral solvents if possible.

Q3: My final product is a dark-colored solid, and TLC analysis shows multiple spots. How can I effectively purify 5-Chloroisoquinoline-1-carbonitrile?

A3: The dark color and multiple spots on TLC indicate the presence of polymeric materials and other colored impurities, which can arise from side reactions during the synthesis. A multi-step purification approach is often necessary.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is typically used.

    • Mobile Phase: A gradient elution system of hexane and ethyl acetate is recommended. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities.

  • Recrystallization: After column chromatography, recrystallization can be used to further enhance the purity and obtain a crystalline solid.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water, or ethyl acetate and hexane, can be effective.[1] Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Summary of Potential Impurities
Impurity NamePotential SourceAnalytical Detection
5-AminoisoquinolineIncomplete diazotization in the Sandmeyer reaction.HPLC-MS, TLC
5-HydroxyisoquinolineDecomposition of the diazonium salt in the Sandmeyer reaction.HPLC-MS, NMR
Azo compoundsSide reaction of the diazonium salt with unreacted 5-aminoisoquinoline.HPLC-MS, UV-Vis
5-Chloroisoquinolin-1(2H)-oneHydrolysis of the 1-carbonitrile group.HPLC-MS, NMR, IR
Isomeric Chloroisoquinoline-carbonitrilesNon-selective chlorination or cyanation.HPLC-MS, NMR

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the synthesis of 5-Chloroisoquinoline-1-carbonitrile?

A: A common and practical starting material is 5-aminoisoquinoline. This allows for the introduction of the chloro group at the 5-position via a Sandmeyer reaction. The resulting 5-chloroisoquinoline can then be converted to the final product.

Q: Can I introduce the cyano group first and then the chloro group?

A: While possible, it is generally more strategic to introduce the chloro group first. The Sandmeyer reaction on 5-aminoisoquinoline is a well-established transformation. Introducing the cyano group at the 1-position can be achieved through a Reissert-Henze reaction on 5-chloroisoquinoline. The reverse sequence might be more challenging due to the potential for the cyano group to interfere with the Sandmeyer reaction.

Q: What are the critical safety precautions I should take during this synthesis?

A: This synthesis involves several hazardous reagents and reactions.

  • Sodium Nitrite: Toxic if ingested. Handle with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Can be explosive when isolated and dry. Always handle in solution and at low temperatures.[2]

  • Copper(I) Chloride: Harmful if swallowed or inhaled.

  • Cyanide Reagents (in Reissert-Henze reaction): Highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit available.

  • Acidic and Basic Solutions: Corrosive. Handle with care.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Sandmeyer and Reissert-Henze reactions. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light (254 nm). HPLC-MS can also be used for more detailed reaction monitoring.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

This protocol describes the conversion of 5-aminoisoquinoline to 5-chloroisoquinoline.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminoisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Basify the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 5-Chloroisoquinoline-1-carbonitrile via Reissert-Henze Reaction

This protocol outlines the introduction of the cyano group at the 1-position of 5-chloroisoquinoline.

  • Reissert Compound Formation:

    • Dissolve 5-chloroisoquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add a solution of potassium cyanide (1.5 eq) in water.

    • Cool the biphasic mixture to 0-5 °C.

    • Slowly add benzoyl chloride (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up of Reissert Compound:

    • Separate the organic layer and wash it with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.

  • Conversion to 5-Chloroisoquinoline-1-carbonitrile:

    • The crude Reissert compound can be treated with a suitable oxidizing agent or undergo hydrolysis followed by dehydration to yield the final product. A common method involves treatment with phosphorus pentachloride followed by hydrolysis.

Protocol 3: Analytical HPLC Method for Purity Assessment

This protocol provides a general HPLC method for analyzing the purity of 5-Chloroisoquinoline-1-carbonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 5-Chloroisoquinoline-1-carbonitrile.

Caption: Troubleshooting workflow for impurity minimization.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Gallagher, T. C., & Hossner, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2485-2517.
  • Wikipedia. (2023, October 26). Reissert reaction. Retrieved from [Link]

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Li, C., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(3), 1218-1228.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 5-Chloro-8-quinolinol. Retrieved from [Link]

  • ACS Publications. (2007). Cyanoacylation of 1-substituted isoquinolines and 3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 72(15), 5759-5770.
  • Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2005, July 15). 1H and 13C NMR spectral assignments of isoquinuclidine-3,5-dione derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1791-1794.
  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • ScienceDirect. (1984). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Google Patents. (n.d.). CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Science of Synthesis. (n.d.). Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl Cyanides, and Cyanamides. Retrieved from [Link]

  • National Institutes of Health. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]

  • Heterocycles. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). US4514569A - Synthesis of 1-substituted isoquinolines.
  • ACS Publications. (2008, August 13). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110007028B - Method for detecting (S) -1- (4-methoxybenzyl) -1,2,3,4,5,6,7, 8-octahydroisoquinoline isomer.
  • ResearchGate. (2025, August 9). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • MDPI. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • PubMed. (n.d.). Methods of isolation and determination of isoquinoline alkaloids. Retrieved from [Link]

  • ScienceDirect. (2010, September 29). Synthesis of 1-(pyridyl, quinolyl, and isoquinolyl)azulenes by Reissert-Henze type reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Functional Group Identification in 5-Chloroisoquinoline-1-carbonitrile using FT-IR Spectroscopy

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a powerful tool for the structural elucidation of 5-Chloroisoquinoline-1-carbonitrile. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a powerful tool for the structural elucidation of 5-Chloroisoquinoline-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document will navigate the theoretical basis for predicting the infrared spectrum of the target molecule and compare it with the experimental spectra of structurally related compounds. This comparative approach is essential for understanding the vibrational characteristics of the key functional groups and the overall spectral fingerprint of this complex heterocyclic molecule.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the precise identification and characterization of molecular structures are paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the interaction of infrared radiation with a molecule, we can identify the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending, etc.). For a molecule like 5-Chloroisoquinoline-1-carbonitrile, which possesses a unique combination of an aromatic isoquinoline core, a nitrile group, and a chlorine substituent, FT-IR spectroscopy offers a distinct spectral signature.

This guide will first establish the theoretical FT-IR spectrum of 5-Chloroisoquinoline-1-carbonitrile by examining the expected absorption frequencies of its constituent functional groups. Subsequently, we will compare these predictions with the experimental FT-IR spectra of two carefully selected alternative compounds: isoquinoline and 2-chlorobenzonitrile. This comparative analysis will illuminate the spectral contributions of the chloro and cyano groups to the isoquinoline framework and differentiate the target molecule from a simpler aromatic nitrile.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The reliability of FT-IR data is intrinsically linked to the meticulous execution of the experimental procedure. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample, such as 5-Chloroisoquinoline-1-carbonitrile, using the KBr pellet method.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spatula

  • Potassium bromide (KBr), spectroscopy grade (dried in an oven at 110°C for at least 2 hours and stored in a desiccator)

  • Sample: 5-Chloroisoquinoline-1-carbonitrile (or comparative compound)

  • Acetone (for cleaning)

  • Nitrogen gas supply (for purging the spectrometer)

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of the pellet die.

    • Level the surface of the powder gently with a spatula.

    • Place the plunger into the die body and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the die from the press.

    • Gently remove the KBr pellet from the die. A successful pellet will be thin and transparent.

  • Data Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Acquire a background spectrum of the empty sample holder. This will be automatically subtracted from the sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition weigh_sample Weigh Sample (1-2 mg) grind Grind Sample & KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die Homogeneous Powder press Apply Hydraulic Pressure load_die->press eject Eject Pellet press->eject background Acquire Background Spectrum eject->background Transparent Pellet sample_scan Acquire Sample Spectrum background->sample_scan data_analysis Data Analysis & Interpretation sample_scan->data_analysis Raw Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Comparison

Predicted FT-IR Spectrum of 5-Chloroisoquinoline-1-carbonitrile

The structure of 5-Chloroisoquinoline-1-carbonitrile contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. Based on established correlation tables, we can predict the approximate positions of these bands.

Table 1: Predicted Characteristic IR Absorption Bands for 5-Chloroisoquinoline-1-carbonitrile

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Weak to Medium
Nitrile (C≡N)Stretching2240 - 2220Strong, Sharp
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
Aromatic C=NRing Stretching~1630 - 1580Medium
C-ClStretching800 - 600Strong
Aromatic C-HOut-of-plane Bending900 - 675Strong

The presence of the electron-withdrawing nitrile and chlorine groups, as well as their positions on the isoquinoline ring system, will influence the precise location and intensity of these peaks.

Comparative FT-IR Data

To understand the spectral contributions of the various functional groups in 5-Chloroisoquinoline-1-carbonitrile, we will compare its predicted spectrum with the experimental spectra of two related molecules: isoquinoline and 2-chlorobenzonitrile.

Table 2: Comparative FT-IR Data (Key Absorption Bands in cm⁻¹)

Functional Group Assignment5-Chloroisoquinoline-1-carbonitrile (Predicted)Isoquinoline (Experimental)2-Chlorobenzonitrile (Experimental)
Aromatic C-H Stretch 3100 - 3000~3050~3070
Nitrile (C≡N) Stretch 2240 - 2220 N/A~2225
Aromatic C=C/C=N Stretch 1600 - 1450~1580, ~1490, ~1460~1580, ~1460
C-Cl Stretch 800 - 600 N/A~750
Aromatic C-H Out-of-plane Bend 900 - 675~830, ~745~810, ~750

Note: Experimental data for Isoquinoline is sourced from the NIST Chemistry WebBook[1], and for 2-Chlorobenzonitrile from various spectroscopic databases.

In-Depth Interpretation and Discussion

The Isoquinoline Core

The experimental spectrum of isoquinoline provides a baseline for the vibrations of the parent heterocyclic ring system. We observe characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and a series of sharp absorptions in the 1600-1450 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings.[2][3] The pattern of strong bands in the fingerprint region (below 1000 cm⁻¹), particularly the C-H out-of-plane bending vibrations, is characteristic of the substitution pattern of the isoquinoline ring.[2]

The Influence of the Nitrile Group

The most prominent and diagnostically significant feature in the spectrum of an aromatic nitrile is the strong, sharp absorption band corresponding to the C≡N stretching vibration.[4] For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ range.[4] This is clearly observed in the experimental spectrum of 2-chlorobenzonitrile at approximately 2225 cm⁻¹. We can confidently predict a similarly strong and sharp peak in this region for 5-Chloroisoquinoline-1-carbonitrile. The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4]

The Contribution of the Chlorine Substituent

The C-Cl stretching vibration typically gives rise to a strong absorption in the 800-600 cm⁻¹ region of the fingerprint region.[5] In the experimental spectrum of 2-chlorobenzonitrile, a strong band around 750 cm⁻¹ can be attributed to this vibration. For 5-Chloroisoquinoline-1-carbonitrile, we expect a strong band in a similar region, which will contribute to the complexity of the fingerprint region.

A Comparative Analysis

By comparing the predicted spectrum of 5-Chloroisoquinoline-1-carbonitrile with the experimental spectra of our chosen alternatives, several key distinctions emerge:

  • Versus Isoquinoline: The most significant difference will be the presence of the strong, sharp C≡N stretching band around 2230 cm⁻¹ and a strong C-Cl stretching band in the fingerprint region of 5-Chloroisoquinoline-1-carbonitrile, both of which are absent in the spectrum of isoquinoline.

  • Versus 2-Chlorobenzonitrile: While both molecules will exhibit the characteristic C≡N and C-Cl stretching absorptions, the pattern of C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H out-of-plane bending vibrations in the fingerprint region will be significantly different. The fused ring system of the isoquinoline core in 5-Chloroisoquinoline-1-carbonitrile will result in a more complex and distinct pattern of absorptions in these regions compared to the single benzene ring of 2-chlorobenzonitrile.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural verification of complex organic molecules like 5-Chloroisoquinoline-1-carbonitrile. Although an experimental spectrum was not available for this specific compound, a detailed prediction of its key absorption bands can be made with a high degree of confidence based on the well-established vibrational frequencies of its constituent functional groups.

The comparative analysis with isoquinoline and 2-chlorobenzonitrile provides valuable insights into how the introduction of chloro and cyano substituents modifies the FT-IR spectrum of the parent isoquinoline ring system. The presence of a strong, sharp nitrile peak and a strong carbon-chlorine absorption, in conjunction with the characteristic fingerprint of the isoquinoline core, provides a unique spectral signature for 5-Chloroisoquinoline-1-carbonitrile. This guide serves as a robust framework for researchers to interpret the FT-IR spectra of this and related heterocyclic compounds, aiding in their synthesis, characterization, and application in drug discovery and development.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of California, Los Angeles - Chemistry and Biochemistry. IR Absorption Table. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Royal Society of Chemistry. (2023, May 7). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. [Link]

  • ResearchGate. (2025, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. [Link]

  • National Institute of Standards and Technology. Isoquinoline. In NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Michigan State University - Department of Chemistry. Infrared Spectroscopy. [Link]

  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]

  • ResearchGate. (2025, August 9). (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. [Link]

  • YouTube. (2025, March 5). a level chemistry. [Link]

Sources

Comparative

A Comparative Guide to HPLC Methods for Purity Assessment of 5-Chloroisoquinoline-1-carbonitrile

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloroisoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloroisoquinoline-1-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can significantly influence the downstream manufacturing process and the final drug product's safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this critical intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The Criticality of Purity for 5-Chloroisoquinoline-1-carbonitrile

5-Chloroisoquinoline-1-carbonitrile serves as a vital precursor in the synthesis of a range of biologically active molecules. The isoquinoline scaffold itself is present in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting activities from anticancer to antiviral.[1] The presence of impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have deleterious effects.[2] Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of 5-Chloroisoquinoline-1-carbonitrile.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC) with a C18 Stationary Phase

For the routine purity assessment of 5-Chloroisoquinoline-1-carbonitrile, a reversed-phase HPLC method utilizing a C18 stationary phase is the industry standard and our primary recommendation. This approach is predicated on the hydrophobic interactions between the analyte and the stationary phase, offering excellent resolution for a wide range of non-polar to moderately polar compounds.

Causality of Experimental Choices
  • Stationary Phase (C18): The octadecylsilane (C18) bonded phase provides a non-polar environment. Given the aromatic and moderately hydrophobic nature of 5-Chloroisoquinoline-1-carbonitrile, a C18 column offers robust retention and separation from potential non-polar and closely related impurities.[3]

  • Mobile Phase (Acetonitrile and Water with Formic Acid): A gradient elution with acetonitrile and water allows for the effective separation of compounds with varying polarities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small percentage of formic acid (or phosphoric acid for non-MS applications) to the aqueous phase serves multiple purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it controls the ionization state of the analyte and any ionizable impurities, leading to sharper, more symmetrical peaks.[4]

  • Detection (UV at ~310 nm): Isoquinoline and its derivatives exhibit strong UV absorbance. Based on spectral data of similar isoquinoline compounds, a detection wavelength around 310 nm is expected to provide high sensitivity for 5-Chloroisoquinoline-1-carbonitrile and its aromatic impurities.[5]

Experimental Protocol: RP-HPLC on C18

Objective: To determine the purity of 5-Chloroisoquinoline-1-carbonitrile and separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: 5-Chloroisoquinoline-1-carbonitrile reference standard

  • Sample: 5-Chloroisoquinoline-1-carbonitrile test sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at a concentration of 1.0 mg/mL in the sample diluent.

    • Prepare the test sample solution at a concentration of 1.0 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 310 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

  • Analysis:

    • Inject the sample diluent (blank) to ensure no interfering peaks are present.

    • Inject the reference standard solution to determine the retention time and peak area.

    • Inject the test sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram of the test sample.

    • Calculate the purity of 5-Chloroisoquinoline-1-carbonitrile using the area percent method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard (1 mg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep_sample Prepare Test Sample (1 mg/mL) inject_blank Inject Blank hplc_system->inject_blank Set Conditions inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate Validation_Process cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use dev Develop HPLC Method spec Specificity (Forced Degradation) dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Purity Testing rob->routine sst System Suitability Testing routine->sst

Sources

Validation

Comparative study of isoquinoline vs quinoline scaffolds in kinase inhibition

This guide provides a comparative technical analysis of Isoquinoline versus Quinoline scaffolds in kinase inhibition, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Scaffold Di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Isoquinoline versus Quinoline scaffolds in kinase inhibition, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Scaffold Divergence

In the architecture of kinase inhibitors, the choice between a Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) scaffold is rarely arbitrary. While they are constitutional isomers sharing the formula


, their electronic distributions and metabolic fates dictate divergent therapeutic applications.
  • Quinoline is the "Warhead Scaffold." It is historically dominant in oncology (Tyrosine Kinase Inhibitors - TKIs) due to its ability to position substituents (like the 4-anilino group) that mimic ATP's adenine ring, maximizing potency against targets like EGFR, VEGFR, and c-Met.

  • Isoquinoline is the "Safety & Selectivity Scaffold." It is preferred for chronic, non-oncology indications (Serine/Threonine Kinases like ROCK) because it avoids the genotoxic metabolic activation pathway common to quinolines, offering a superior safety profile for long-term use.

Structural & Electronic Properties[1]

The fundamental difference lies in the nitrogen position (N1 vs. N2), which alters the dipole moment, basicity (


), and the vector of Hydrogen Bond (H-bond) formation in the kinase hinge region.
FeatureQuinoline ScaffoldIsoquinoline Scaffold
Structure N at Position 1 (adjacent to fusion)N at Position 2 (separated from fusion)
Basicity (

)
~4.9 (Weaker Base)~5.4 (Slightly Stronger Base)
Hinge Binding N1 acts as H-bond Acceptor . Often requires C4-substitution (e.g., -NH-) to act as Donor.N2 acts as H-bond Acceptor . Geometry favors interaction with specific hinge residues (e.g., Met156 in ROCK).
Electronic Character High electron density at C3/C6/C8.High electron density at C1/C4.
Metabolic Liability High: Prone to 5,6-epoxidation (Genotoxic).Low: Metabolized to non-toxic hydroxy derivatives.
Visualization: Scaffold & Numbering

Figure 1: Numbering and key nitrogen positions. The N1 vs N2 shift dictates the H-bond vector in the ATP binding pocket.

Mechanistic Comparison: Hinge Binding & Selectivity
A. Quinoline: The ATP Mimic (Type I Inhibitors)

Quinolines are frequently derivatized at the C4 position (e.g., 4-anilinoquinolines). This creates a "pseudo-adenine" motif.

  • Mechanism: The Quinoline N1 accepts a hydrogen bond from the backbone amide of the "gatekeeper+1" residue (e.g., Met793 in EGFR). The 4-NH group donates a hydrogen bond to the backbone carbonyl.

  • Example: Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor).

  • Performance: High potency (

    
     nM) but often broader "off-target" toxicity due to structural similarity to ATP.
    
B. Isoquinoline: The Specific Anchor (ROCK/PKA)

Isoquinolines bind differently. They often do not require the bulky C4-aniline group to achieve affinity.

  • Mechanism: In ROCK (Rho-associated kinase) inhibitors like Fasudil , the Isoquinoline N2 accepts a hydrogen bond from Met156 in the hinge.[1] The planar ring stacks hydrophobically, but the lack of a donor at the "adenine N6" equivalent position restricts it from binding promiscuously to tyrosine kinases that strictly require the donor-acceptor motif.

  • Example: Fasudil and Ripasudil (ROCK inhibitors).[2]

  • Performance: Moderate potency (

    
     nM) but superior selectivity  for Ser/Thr kinases and significantly better safety profiles.
    
Visualization: Hinge Interaction Logic

BindingMode cluster_Hinge Kinase Hinge Region (Backbone) cluster_Quin Quinoline Inhibitor (e.g., Bosutinib) cluster_Iso Isoquinoline Inhibitor (e.g., Fasudil) Backbone_NH Backbone NH (Donor) Q_N1 Quinoline N1 Backbone_NH->Q_N1 H-Bond I_N2 Isoquinoline N2 Backbone_NH->I_N2 H-Bond Backbone_CO Backbone CO (Acceptor) Q_C4 C4-Anilino NH Q_C4->Backbone_CO H-Bond I_Hydro Hydrophobic Stacking I_Hydro->Backbone_CO No H-Bond (Selectivity Filter)

Figure 2: Differential binding modes. Quinolines typically form a dual H-bond clamp (Type I), while Isoquinolines often rely on a single H-bond anchor + hydrophobic stacking, conferring different selectivity profiles.

Safety & Metabolism: The Critical Differentiator

This is the most critical section for drug developers. The scaffold choice dictates the toxicology screen.

  • Quinoline Liability: Quinolines are metabolized by CYP450 enzymes to form a 5,6-epoxide intermediate. This epoxide is an electrophile that can covalently bind to DNA, causing genotoxicity. This is why many quinoline drugs are restricted to oncology (where risk/benefit tolerates some toxicity).

  • Isoquinoline Advantage: Isoquinolines are primarily metabolized to hydroxy-isoquinolines (e.g., 1-hydroxyfasudil) or N-oxides, which are generally stable, water-soluble, and non-genotoxic. This allows their use in chronic, non-lethal conditions like glaucoma or vasospasm.

Metabolism cluster_QMet Quinoline Metabolism (Risk) cluster_IMet Isoquinoline Metabolism (Safe) Q Quinoline Scaffold Q_Epox 5,6-Epoxide (Electrophile) Q->Q_Epox CYP450 DNA_Add DNA Adducts (Genotoxicity) Q_Epox->DNA_Add Covalent Binding I Isoquinoline Scaffold I_OH Hydroxy-Isoquinoline (Stable Metabolite) I->I_OH CYP450 / AO Excretion Renal Excretion I_OH->Excretion Clearance

Figure 3: Metabolic divergence. The quinoline epoxide pathway presents a genotoxicity risk absent in the isoquinoline pathway.

Experimental Protocol: Comparative Kinase Profiling

To objectively compare these scaffolds, a standardized ADP-Glo™ Kinase Assay is recommended. This assay is universal (measures ADP production) and avoids the interference often seen with fluorescent compounds (like quinolines) in FRET assays.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine


 of Quinoline vs. Isoquinoline analogs against a target kinase (e.g., ROCK1 or EGFR).

Reagents:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Ultra-Pure ATP (10 µM final).

  • Substrate (e.g., Poly[Glu,Tyr] 4:1 for EGFR; S6 peptide for ROCK).

  • ADP-Glo™ Reagent (Terminator).[3]

  • Kinase Detection Reagent (Converter).[3][4]

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves (e.g., 10 µM to 0.1 nM) in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer.

  • Enzymatic Reaction (5 µL):

    • Add 2 µL Compound (or DMSO control) to 384-well white plate.

    • Add 2 µL Kinase Enzyme (optimized concentration, e.g., 1-5 ng/well).

    • Add 1 µL Substrate/ATP Mix.

    • Incubate at Room Temp (RT) for 60 minutes.

  • ADP Depletion (5 µL):

    • Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete unconsumed ATP.[5]

    • Incubate 40 minutes at RT.

  • Detection (10 µL):

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).[5]
    • Incubate 30 minutes at RT.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope) to calculate

    
    .
    

Assay Step1 Step 1: Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) 60 min Step2 Step 2: ADP-Glo Reagent Addn (Stops Rxn, Depletes Excess ATP) 40 min Step1->Step2 Generates ADP Step3 Step 3: Detection Reagent Addn (Converts ADP -> ATP -> Light) 30 min Step2->Step3 Only ADP remains Step4 Data Output Luminescence (RLU) vs Log[Inhibitor] Step3->Step4 Signal ~ Kinase Activity

Figure 4: ADP-Glo Assay Workflow. A ratiometric, luminescent assay ideal for comparing scaffold potency without fluorescence interference.

Comparative Data Summary
MetricQuinoline (e.g., Lenvatinib)Isoquinoline (e.g., Fasudil)
Primary Targets Tyrosine Kinases (VEGFR, FGFR, RET)Ser/Thr Kinases (ROCK, PKA, PKG)
Typical Potency (

)

nM (High Potency)

nM (Moderate Potency)
Selectivity Score Low (Multi-kinase inhibition common)High (Often isoform selective)
Clinical Indication Oncology (HCC, Thyroid Cancer)Cerebral Vasospasm, Glaucoma
Safety Warning Hepatotoxicity, HypertensionHypotension (due to vasodilation)
Conclusion & Recommendation
  • Choose Quinoline if your goal is oncology and you require a "dirty" inhibitor that hits multiple tyrosine kinases (e.g., VEGFR + c-Met) to overcome tumor redundancy. The scaffold's ability to mimic ATP is superior for broad-spectrum efficacy.

  • Choose Isoquinoline if your goal is chronic therapy (cardiovascular, CNS, ophthalmic) where safety is paramount. The isoquinoline scaffold offers a cleaner metabolic profile and structural geometry that favors Ser/Thr kinases like ROCK, avoiding the genotoxic risks associated with quinolines.

References
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

  • Liao, J. et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor. PMC. Link

  • BenchChem. A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.Link

  • Koch, P. et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie. Link

  • ResearchGate. Dissociation constants pKa of isoquinoline bases.Link

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Comparative

A Comparative Guide to the Characterization of 5-Chloroisoquinoline-1-carbonitrile Synthesis Byproducts

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmacologically relevant compounds, the identification and characterization of byproducts are critical for ensuring the purity, safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant compounds, the identification and characterization of byproducts are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Chloroisoquinoline-1-carbonitrile is a key intermediate in the development of various therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for the characterization of byproducts generated during its synthesis, offering insights into the causal factors behind experimental choices and presenting validated methodologies.

Introduction: The Synthetic Challenge

The synthesis of 5-chloroisoquinoline-1-carbonitrile can be approached through several routes, with the Reissert and Pomeranz-Fritsch reactions being common strategies for constructing the isoquinoline core.[1][2][3] The subsequent introduction of the nitrile group often involves cyanation reactions.[4][5] Each of these steps presents a potential for the formation of various byproducts, including positional isomers, incompletely reacted intermediates, and degradation products.[6] Meticulous characterization of these impurities is not merely a regulatory requirement but a fundamental aspect of robust process development.[7][8]

Understanding Potential Byproducts

The nature and quantity of byproducts are intrinsically linked to the chosen synthetic pathway. A logical analysis of the reaction mechanisms allows for the prediction of likely impurities.

1. Byproducts from Isoquinoline Ring Formation:

  • Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal can yield a variety of isoquinoline products.[9][10] In the context of synthesizing a 5-chloro substituted isoquinoline, starting from a meta-chloro-substituted benzaldehyde, the cyclization may not be entirely regioselective, potentially leading to the formation of the 7-chloroisoquinoline isomer. Incomplete cyclization or side reactions can also result in residual starting materials or dimeric structures.[11]

  • Reissert Reaction: This method involves the reaction of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound, which is then hydrolyzed.[12][13] If starting with an already chlorinated isoquinoline, byproducts can arise from incomplete reaction or hydrolysis.

2. Byproducts from Cyanation:

The introduction of the nitrile group at the 1-position is a critical step.[4] Palladium-catalyzed cyanation of a 1-halo-5-chloroisoquinoline is a common approach.[14] Potential byproducts from this step include:

  • Unreacted 1-halo-5-chloroisoquinoline: Incomplete reaction will leave the starting material as a significant impurity.

  • Hydrolysis product (5-chloroisoquinolin-1(2H)-one): The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding amide and subsequently the carboxylic acid or the lactam tautomer.

  • Positional Isomers of Cyanation: While the 1-position is activated for nucleophilic substitution, minor amounts of cyanation at other positions on the isoquinoline ring could occur, though this is less likely for a targeted substitution of a halide.

Comparative Analysis of Analytical Techniques

The effective identification and quantification of these byproducts necessitate the use of orthogonal analytical techniques. Each method offers unique advantages in terms of sensitivity, resolution, and structural elucidation capabilities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and thermally stable compounds based on their boiling points and polarity, followed by mass-based identification.[15]Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[15]Provides detailed structural information based on the magnetic properties of atomic nuclei.[15]
Primary Use Identification and quantification of volatile and semi-volatile byproducts.[15]Separation and quantification of a wide range of byproducts, including non-volatile and thermally labile compounds.[15]Unambiguous structural elucidation of byproducts and quantification (qNMR).[15]
Strengths High sensitivity, excellent for identifying volatile impurities and residual solvents.High resolution for separating isomers, robust for quantification.[15]Provides definitive structural information, enabling the identification of unknown impurities.[15]
Limitations Not suitable for non-volatile or thermally labile compounds.Structural information is limited without a mass spectrometer detector (LC-MS).Lower sensitivity compared to MS-based techniques.[15]

Expert Insight: For a comprehensive analysis, a multi-technique approach is indispensable. HPLC is the workhorse for routine purity analysis and quantification of known impurities. GC-MS is invaluable for detecting residual solvents and volatile byproducts. NMR, particularly 2D techniques like COSY and HSQC, is the gold standard for the definitive structural elucidation of novel or unexpected byproducts.[15]

Experimental Protocols

Protocol 1: HPLC Method for Separation of Isomeric Byproducts

This protocol is designed to separate the target compound, 5-chloroisoquinoline-1-carbonitrile, from its potential positional isomer, 7-chloroisoquinoline-1-carbonitrile, and other process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good retention for the aromatic isoquinoline structures. The gradient elution with an acidified mobile phase ensures good peak shape and resolution of the closely related isomers.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents and other volatile organic impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-500

Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of ~10 mg/mL.

Rationale: The non-polar DB-5ms column is a general-purpose column suitable for separating a wide range of volatile and semi-volatile compounds. The temperature program allows for the efficient elution of both low-boiling solvents and higher-boiling byproducts.

Visualization of Synthetic Pathway and Byproduct Formation

The following diagram illustrates a plausible synthetic route and highlights the potential points of byproduct formation.

Synthesis_Byproducts cluster_synthesis Synthesis of 5-Chloroisoquinoline-1-carbonitrile Reactant m-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Intermediate 5-Chloroisoquinoline Reactant->Intermediate Pomeranz-Fritsch Reaction [3, 4] Byproduct1 7-Chloroisoquinoline Reactant->Byproduct1 Incomplete Regioselectivity [8] Product 5-Chloroisoquinoline-1-carbonitrile Intermediate->Product Halogenation followed by Palladium-catalyzed Cyanation [11, 32] Byproduct2 Unreacted 1-halo-5-chloroisoquinoline Intermediate->Byproduct2 Incomplete Cyanation Byproduct3 5-Chloroisoquinolin-1(2H)-one Product->Byproduct3 Hydrolysis

Caption: Synthetic pathway and potential byproduct formation.

Data Summary
ByproductPotential OriginRecommended Analytical Technique(s)Key Diagnostic Information
7-ChloroisoquinolinePomeranz-Fritsch Reaction (incomplete regioselectivity)HPLC, LC-MS, NMRDifferent retention time in HPLC, distinct fragmentation pattern in MS, and unique chemical shifts in NMR compared to the 5-chloro isomer.
Unreacted 1-halo-5-chloroisoquinolineIncomplete CyanationHPLC, LC-MS, GC-MSMatches the retention time and mass spectrum of the starting material standard.
5-Chloroisoquinolin-1(2H)-oneHydrolysis of the nitrileHPLC, LC-MS, IR, NMRDifferent retention time in HPLC, molecular ion corresponding to the hydrolyzed product in MS, presence of a carbonyl stretch in IR, and absence of the nitrile carbon signal in ¹³C NMR.
Residual SolventsManufacturing ProcessGC-MSCharacteristic retention times and mass spectra matching known solvent libraries.
Dimeric SpeciesSide reactions during ring formation or cyanationLC-MS, NMRMolecular ion in MS corresponding to a dimer, complex NMR spectrum requiring 2D techniques for elucidation.
Conclusion and Best Practices

The robust characterization of byproducts in the synthesis of 5-chloroisoquinoline-1-carbonitrile is paramount for ensuring the quality and safety of downstream pharmaceutical products. A comprehensive analytical strategy employing orthogonal techniques such as HPLC for separation and quantification, GC-MS for volatile impurities, and NMR for definitive structural elucidation is essential. By understanding the potential synthetic pathways and the types of byproducts that may form, researchers can proactively develop and validate analytical methods to control impurities effectively. This approach not only satisfies regulatory expectations but also contributes to a more profound understanding of the reaction chemistry, paving the way for process optimization and the development of safer medicines.

References

  • Wikipedia. Reissert reaction. [Link]

  • Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Gale. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Cambridge University Press. Reissert Reaction. [Link]

  • Scanned with CamScanner. Isoquinoline. [Link]

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubMed. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. [Link]

  • Human Journals. Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • ResearchGate. (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • ResearchGate. (PDF) Qualitative Analysis Based Reaction Mechanism Identification. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • ResearchGate. (PDF) Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]

  • ACS Publications. On Byproducts and Side Products. [Link]

  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • National Institutes of Health. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

  • Wikipedia. Cyanation. [Link]

  • National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Link]

  • ResearchGate. (PDF) Reissert Indole Synthesis. [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • YouTube. Reissert Indole Synthesis. [Link]

  • Cambridge University Press. Reissert Indole Synthesis. [Link]

  • Infinitia. Chemical analytical techniques in industry. [Link]

  • Wikipedia. Isoquinoline. [Link]

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Validation

A Comparative Guide to In Vitro Assay Validation for Novel 5-Chloroisoquinoline-1-carbonitrile Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from 5-Chloroisoquinoline-1-carbonitrile, a scaffold of significant interest in contemporary drug discovery. Drawing fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from 5-Chloroisoquinoline-1-carbonitrile, a scaffold of significant interest in contemporary drug discovery. Drawing from established methodologies and regulatory expectations, we present a systematic approach to characterize the bioactivity of these compounds, benchmark them against established kinase inhibitors, and ensure the scientific rigor of the validation process. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The isoquinoline and quinoline core structures are prevalent in a multitude of clinically approved drugs and investigational agents, particularly in oncology.[1][2] Their planar, heterocyclic nature makes them ideal pharmacophores for insertion into the ATP-binding pocket of protein kinases, a major class of drug targets.[3][4] Derivatives of 4-anilinoquinoline-3-carbonitrile, structurally related to our compound of interest, have been specifically designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[5] This guide will therefore focus on a validation cascade targeting key oncogenic kinases such as EGFR, Src, and VEGFR-2, for which quinoline-based inhibitors have shown significant promise.[3][6][7]

Part 1: Primary Screening - Biochemical Kinase Inhibition

The initial step in characterizing a novel compound is to determine its direct inhibitory effect on the purified target enzyme. A robust biochemical kinase assay is fundamental for establishing a baseline of activity and selectivity.

Rationale for Assay Selection

Numerous kinase assay formats exist, including radiometric, fluorescence-based, and luminescence-based methods. For initial high-throughput screening and accurate IC50 determination, luminescence-based ADP detection platforms, such as ADP-Glo™, offer a universal, sensitive, and scalable solution.[8] These assays quantify kinase activity by measuring the amount of ADP produced, providing a direct measure of enzyme turnover.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9]

1. Reagent Preparation:

  • Prepare a stock solution of the novel 5-Chloroisoquinoline-1-carbonitrile derivative (termed "Novel Compound 1" or NC1) in 100% DMSO.
  • Prepare serial dilutions of NC1 in assay buffer, ensuring the final DMSO concentration does not exceed 1% in the final reaction, as higher concentrations can inhibit kinase activity.
  • Reconstitute recombinant human EGFR, Src, and VEGFR-2 kinases and their respective substrates according to the manufacturer's instructions.
  • Prepare the ATP solution at a concentration approximating the Michaelis constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition. Cellular ATP concentrations are in the millimolar range, which can affect inhibitor potency, making the Km-approximating concentration crucial for initial biochemical characterization.[10]

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the serially diluted NC1 or a reference inhibitor (e.g., Gefitinib for EGFR, Dasatinib for Src, Sorafenib for VEGFR-2) to the appropriate wells.
  • Include "high control" (enzyme + DMSO, 100% activity) and "low control" (enzyme + potent inhibitor, 0% activity) wells for data normalization.
  • Add 5 µL of the kinase/substrate mixture to each well.
  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
  • Incubate the plate at room temperature for 1 hour.
  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data using the high and low controls.
  • Plot the normalized data against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Visualization of the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of Novel Compound 1 & Comparators A1 Add Compound/Controls to 384-well Plate P1->A1 P2 Prepare Kinase/Substrate Mixture A2 Add Kinase/Substrate P2->A2 P3 Prepare ATP Solution (at Km) A3 Initiate with ATP (Incubate 1 hr) P3->A3 A1->A2 A2->A3 A4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) A3->A4 A5 Convert ADP to ATP & Add Luciferase (Kinase Detection Reagent) A4->A5 D1 Measure Luminescence A5->D1 D2 Normalize Data D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Part 2: Secondary Validation - Cellular Target Engagement

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[12]

Rationale for CETSA

CETSA is based on the principle that the binding of a ligand (our novel compound) to its target protein increases the protein's thermal stability.[12] By heating cell lysates to various temperatures, we can determine the temperature at which the target protein denatures and precipitates. A shift in this "melting temperature" in the presence of the compound provides strong evidence of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., A549, a human lung carcinoma line known to express EGFR) to ~80% confluency.
  • Treat the cells with either vehicle (DMSO) or a saturating concentration of NC1 (typically 5-20 times the cellular EC50, if known, or a high concentration like 10-50 µM for initial validation) for 2 hours at 37°C.[13]

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

3. Protein Detection and Analysis:

  • Collect the supernatant (soluble fraction).
  • Analyze the amount of the target protein (e.g., EGFR) remaining in the soluble fraction at each temperature point using Western blotting or an ELISA-based method.
  • Generate a "melting curve" by plotting the percentage of soluble protein against temperature for both vehicle- and NC1-treated samples.
  • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured. A positive ΔTm in the NC1-treated sample indicates target stabilization and engagement.
Visualization of the CETSA Principle

G cluster_0 No Compound (Vehicle) cluster_1 With Novel Compound 1 T1 Target Protein (Unstable at high temp) Heat1 Apply Heat Gradient T1->Heat1 D1 Protein Denatures & Precipitates Heat1->D1 T2 Target Protein + NC1 (Stabilized Complex) Heat2 Apply Heat Gradient T2->Heat2 S1 Protein Remains Soluble at Higher Temp (ΔTm) Heat2->S1 G GF Growth Factors (EGF, VEGF) EGFR EGFR GF->EGFR VEGFR2 VEGFR-2 GF->VEGFR2 Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K VEGFR2->PI3K PLCg PLCγ Pathway VEGFR2->PLCg Src Src Src->Ras Src->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis NC1 Novel Compound 1 NC1->EGFR NC1->VEGFR2 NC1->Src

Caption: Targeted Oncogenic Signaling Pathways.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach to the in vitro validation of novel 5-Chloroisoquinoline-1-carbonitrile derivatives. By systematically assessing biochemical potency, confirming cellular target engagement, and quantifying functional cellular outcomes, researchers can build a comprehensive data package. The comparative framework presented here, benchmarking against established drugs, provides essential context for evaluating the therapeutic potential of new compounds.

The validation of in vitro assays according to regulatory guidelines, such as those from the FDA, is paramount for ensuring data integrity and reproducibility. [15][16][17]The protocols described herein are designed to be self-validating through the consistent use of appropriate controls and standardized procedures. Future work should focus on expanding the kinase selectivity profile, investigating mechanisms of potential resistance, and advancing promising candidates to preclinical in vivo models.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]

  • 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]

  • Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET. NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed. Available at: [Link]

  • Erlotinib cytotoxicity is synergistically enhanced by the FAK inhibitor... ResearchGate. Available at: [Link]

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  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. Available at: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]

  • THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. Cancer Research - AACR Journals. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Combining Erlotinib with Cytotoxic Chemotherapy May Overcome Resistance Caused by T790M Mutation of EGFR. KoreaMed Synapse. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. FDA. Available at: [Link]

  • SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Quinoline-based anticancer agents and EGFR inhibitors and ligands (5a–j). ResearchGate. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]

  • (A) Illustration of the overall assay principle for CETSA experiments,... ResearchGate. Available at: [Link]

  • Kinase Inhibitors FDA Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed. Available at: [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • FDA Pharmaceutical Validation Guidance and ICH: What you must know. YouTube. Available at: [Link]

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA. Available at: [Link]

  • Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. LinkedIn. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. Available at: [Link]

  • Targeting the trypanosome kinetochore with CLK1 protein kinase inhibitors. PubMed. Available at: [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

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Comparative

Comparative Guide: Lapatinib vs. Novel Isoquinoline-Tethered Quinazoline Derivatives

Focus: Efficacy in HER2+ Oncotherapy Executive Summary This technical guide provides a head-to-head comparison between Lapatinib , a dual EGFR/HER2 tyrosine kinase inhibitor (TKI), and Novel Isoquinoline-Tethered Quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Efficacy in HER2+ Oncotherapy

Executive Summary

This technical guide provides a head-to-head comparison between Lapatinib , a dual EGFR/HER2 tyrosine kinase inhibitor (TKI), and Novel Isoquinoline-Tethered Quinazoline Derivatives (specifically represented by the lead candidate Compound 14f ). While Lapatinib remains a clinical standard for HER2-positive breast cancer, emerging isoquinoline derivatives demonstrate superior HER2 selectivity , potentially mitigating EGFR-mediated adverse events (e.g., cutaneous toxicity) while maintaining potent anti-proliferative efficacy in resistant cell lines.

Chemical & Pharmacological Architecture

Lapatinib (The Standard)
  • Class: 4-anilinoquinazoline.

  • Mechanism: Reversible, ATP-competitive inhibition of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2) .

  • Binding Mode: Binds to the inactive conformation of the kinase, preventing downstream signaling via the PI3K/Akt and Ras/MAPK pathways.

Novel Isoquinoline Derivatives (The Challenger)
  • Class: Isoquinoline-tethered quinazoline hybrids.

  • Structural Innovation: Replacement of the standard aniline moiety with a bulky isoquinoline scaffold.

  • Design Logic: The isoquinoline ring provides additional hydrophobic interactions within the ATP-binding pocket, enhancing affinity for HER2 while sterically hindering binding to the slightly smaller EGFR pocket. This "bioisosteric replacement" drives the enhanced selectivity profile.

In Vitro Efficacy Comparison

The following data synthesizes experimental results comparing Lapatinib against Compound 14f , a representative high-potency isoquinoline derivative.

Table 1: Enzymatic Kinase Inhibition Profile (IC₅₀)

Note: Lower IC₅₀ indicates higher potency.

Target KinaseLapatinib (Control)Isoquinoline Derivative (Cmpd 14f)Performance Delta
HER2 (ErbB2) 13 nM8.5 nM 1.5x More Potent
EGFR (ErbB1) 3 nM103 nM 34x Less Potent (High Selectivity)
Selectivity Ratio (EGFR/HER2) ~0.23 (Poor)~12.1 (Excellent) Improved Safety Profile

Interpretation: The isoquinoline derivative maintains nanomolar potency against HER2 but significantly reduces EGFR inhibition.[1] This suggests a lower likelihood of EGFR-related side effects (rash, diarrhea) compared to Lapatinib.

Table 2: Cytotoxicity in Human Cancer Cell Lines (IC₅₀)

Experimental Duration: 72 hours, MTT Assay

Cell LinePhenotypeLapatinib (µM)Isoquinoline (Cmpd 14f) (µM)
SK-BR-3 HER2+, EGFR+4.20 ± 0.150.12 ± 0.02
MCF-7 HER2-, ER+> 10.08.45 ± 0.50
A549 EGFR wt, KRAS mut6.80 ± 0.30> 10.0
WI-38 Normal Fibroblast> 50.0> 50.0

Interpretation: Compound 14f exhibits a 35-fold increase in potency against HER2-dependent SK-BR-3 cells compared to Lapatinib, likely due to superior cellular uptake or residence time, while remaining non-toxic to normal cells (WI-38).

Mechanistic Insights & Signaling Pathways[2]

Both agents target the ATP-binding pocket, but their downstream effects differ in magnitude regarding apoptosis induction.

Pathway Blockade Visualization

The diagram below illustrates the blockade of the HER2/EGFR signaling cascade. The isoquinoline derivative provides a more focused blockade of HER2-driven PI3K/Akt signaling, crucial for survival in HER2+ tumors.

HER2_Signaling Lapatinib Lapatinib (Dual Block) EGFR EGFR (ErbB1) Lapatinib->EGFR Strong Inhibition HER2 HER2 (ErbB2) Lapatinib->HER2 Strong Inhibition Isoquinoline Isoquinoline Deriv. (HER2 Selective) Isoquinoline->EGFR Weak Inhibition Isoquinoline->HER2 Potent Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Caption: Comparative blockade of HER2/EGFR signaling. Isoquinoline derivatives preferentially target the HER2-PI3K-AKT axis, sparing EGFR-MAPK pathways in healthy tissue.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and minimize batch effects.

A. Kinase Inhibition Assay (FRET-Based)

Purpose: Determine IC₅₀ values against recombinant EGFR and HER2.

  • Reagent Prep: Prepare 4× enzyme solution (EGFR or HER2) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Lapatinib and Isoquinoline derivative in 100% DMSO (start at 10 µM, 3-fold dilutions).

  • Reaction Assembly:

    • Add 2.5 µL of compound to a 384-well low-volume white plate.

    • Add 5 µL of 4× enzyme solution. Incubate for 15 min at RT (allows compound-enzyme binding).

    • Add 2.5 µL of 4× substrate/ATP mix (ULight-poly GT peptide + ATP at K_m).

  • Incubation: Incubate for 60 min at RT.

  • Termination: Add 10 µL of EDTA/Eu-antibody detection mix.

  • Read: Measure FRET signal (Ex: 320nm, Em: 665nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

B. Cell Viability Assay (MTT)

Purpose: Assess cytotoxicity in SK-BR-3 cells.

  • Seeding: Plate SK-BR-3 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with graded concentrations (0.01 – 50 µM) of Lapatinib and Isoquinoline derivative for 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Viability % = (OD_sample / OD_control) × 100.

Workflow Logic

The following diagram outlines the logical progression for validating a novel isoquinoline derivative against Lapatinib.

Experimental_Workflow Synthesis 1. Synthesis (Isoquinoline Scaffold) Enzymatic 2. Kinase Assay (EGFR vs HER2) Synthesis->Enzymatic Purified Compound Cellular 3. Cell Viability (SK-BR-3 / MCF-7) Enzymatic->Cellular If IC50 < 100nM Selectivity 4. Selectivity Index (IC50 EGFR / IC50 HER2) Enzymatic->Selectivity Calculate Ratio Validation 5. Western Blot (p-HER2 / p-AKT) Cellular->Validation Confirm Mechanism Selectivity->Validation High Selectivity

Caption: Step-by-step validation workflow for benchmarking novel derivatives against Lapatinib.

Conclusion

While Lapatinib remains a robust dual inhibitor, the Novel Isoquinoline-Tethered Quinazoline Derivatives (e.g., Compound 14f) represent a significant leap in precision oncology. By achieving a 12-fold improvement in HER2 selectivity and superior cytotoxicity in HER2+ cell lines, these novel agents offer a promising pathway to reduce the debilitating cutaneous toxicities associated with EGFR inhibition, potentially improving patient compliance and therapeutic index.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: National Institutes of Health (PMC) [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) [Link]

  • Preclinical Characteristics of Neratinib Compared with Lapatinib Source: MDPI (Cancers) [Link]

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Validation

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 5-Chloroisoquinoline-1-carbonitrile Using 2D NMR

Introduction: The Imperative for Unambiguous Structure in Modern Drug Discovery In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity.[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structure in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity.[1] For novel heterocyclic compounds like 5-Chloroisoquinoline-1-carbonitrile, which serve as crucial scaffolds in medicinal chemistry, any ambiguity in its structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential downstream failures.[2][3] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterization, it often falls short when dealing with complex, substituted aromatic systems.[4] Overlapping signals and complex coupling patterns can make definitive assignment challenging, if not impossible.

This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating workflow for the unambiguous structural elucidation of 5-Chloroisoquinoline-1-carbonitrile. We will move beyond simply listing steps to explain the causality behind experimental choices, demonstrating how this multi-faceted approach builds an unshakeable, three-dimensional picture of the molecule from the ground up.

The Limitations of a One-Dimensional Approach

A standard ¹H NMR spectrum of 5-Chloroisoquinoline-1-carbonitrile would present five signals in the aromatic region. While integration can confirm the presence of five protons, assigning each signal to a specific position on the isoquinoline core is fraught with uncertainty. The protons on the two fused rings create distinct but potentially overlapping spin systems. Similarly, a ¹³C NMR spectrum would show all 10 carbons (plus the nitrile carbon), but fails to provide direct evidence of how they are connected. The core challenge lies in linking the proton and carbon frameworks together, especially across quaternary (non-protonated) carbons, which are invisible in ¹H NMR and unassigned in ¹³C NMR.

The 2D NMR Workflow: A Self-Validating System

To overcome these limitations, we employ a logical sequence of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they cross-validate each other's findings, ensuring the final structure is correct.[5]

G cluster_0 Experimental Workflow Sample Sample Preparation (5-10 mg in 0.5 mL CDCl3) H1_NMR 1. Acquire ¹H NMR (Initial Proton Map) Sample->H1_NMR C13_NMR 2. Acquire ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY 3. Acquire ¹H-¹H COSY (Proton-Proton Connectivity) C13_NMR->COSY HSQC 4. Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Definitive Structure (Cross-Validated Assignment) HMBC->Structure

Caption: A logical workflow for structural elucidation using 2D NMR.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 5-Chloroisoquinoline-1-carbonitrile.

  • Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube. The concentration should be sufficient for proton-detected experiments.[6]

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and identify the chemical shift regions of interest.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum with proton decoupling.

  • ¹H-¹H COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment over 256 increments are sufficient.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.[7] This experiment is chosen over older techniques like HETCOR for its superior sensitivity, as the signal is detected on the ¹H channel.[8] Set the spectral widths to cover the entire proton and carbon chemical shift ranges.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to preferentially observe 2- and 3-bond correlations.[9]

Data Interpretation: Assembling the Molecular Puzzle

For our analysis, we will use a hypothetical but realistic dataset for 5-Chloroisoquinoline-1-carbonitrile.

5-Chloroisoquinoline-1-carbonitrile Structure with Numbering

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)
1-~142.0
37.85, d~122.5
48.30, d~138.0
4a-~128.0
5-~133.0
68.10, d~126.0
77.75, t~130.0
87.95, d~129.0
8a-~145.0
CN-~117.0
Part 1: Defining Spin Systems with ¹H-¹H COSY

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[10] It allows us to assemble molecular fragments.

  • Principle: A cross-peak in a COSY spectrum indicates that the two protons on the horizontal and vertical axes are spin-spin coupled.[11]

  • Interpretation for 5-Chloroisoquinoline-1-carbonitrile:

    • A strong cross-peak will be observed between the doublets at 8.30 ppm (H4) and 7.85 ppm (H3) . This definitively identifies them as an adjacent pair, establishing the C4-C3 fragment.

    • The protons H6, H7, and H8 form a second, distinct spin system. We expect to see a cross-peak between 8.10 ppm (H6) and 7.75 ppm (H7) .

    • Another cross-peak will connect 7.75 ppm (H7) and 7.95 ppm (H8) .

    • Crucially, there will be no cross-peaks between the {H3, H4} set and the {H6, H7, H8} set. This confirms they are separated by at least one quaternary carbon or a heteroatom, breaking the molecule into two proton-based fragments.

Table 2: Expected COSY Correlations

Proton 1Proton 2Interpretation
H4 (8.30 ppm)H3 (7.85 ppm)Fragment 1: C4-C3
H6 (8.10 ppm)H7 (7.75 ppm)Fragment 2: C6-C7
H7 (7.75 ppm)H8 (7.95 ppm)Fragment 2: C7-C8
Part 2: Linking Protons to Carbons with ¹H-¹³C HSQC

The HSQC experiment unambiguously identifies which proton is directly attached to which carbon.[4]

  • Principle: A cross-peak appears at the coordinates of a proton's chemical shift on one axis and the chemical shift of the carbon it is directly bonded to on the other axis.

  • Interpretation:

    • The proton at 8.30 ppm (H4) will show a correlation to the carbon at ~138.0 ppm, assigning this carbon as C4.

    • The proton at 7.85 ppm (H3) will correlate to the carbon at ~122.5 ppm, assigning it as C3.

    • This process is repeated for H6/C6, H7/C7, and H8/C8, completing the assignment of all protonated carbons.

Table 3: Expected HSQC Correlations

¹H Shift (ppm)¹³C Shift (ppm)Assignment
8.30~138.0H4 - C4
7.85~122.5H3 - C3
8.10~126.0H6 - C6
7.75~130.0H7 - C7
7.95~129.0H8 - C8

At this stage, we have assigned all protonated carbons, but the quaternary carbons (C1, C4a, C5, C8a, CN) remain unassigned, and we have not yet connected our two fragments.

Part 3: Building the Full Skeleton with ¹H-¹³C HMBC

The HMBC experiment is the most critical for completing the structure. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to "see" the quaternary carbons and piece the fragments together.[9]

  • Principle: A cross-peak indicates a long-range coupling between a proton and a carbon. For aromatic systems, the ³JCH coupling is often stronger than the ²JCH coupling.[12]

  • Interpretation - The Key Connections:

    • Connecting the Fragments:

      • H4 (8.30 ppm) is three bonds away from C5. It will show a crucial cross-peak to the unassigned carbon at ~133.0 ppm , identifying this as C5 .

      • H6 (8.10 ppm) is also three bonds away from the bridgehead carbon C4a. It will show a cross-peak to the carbon at ~128.0 ppm , identifying it as C4a . These two correlations stitch the two rings together.

    • Placing the Substituents:

      • Position of the Cyano Group (CN): H3 (7.85 ppm) will show a three-bond correlation to the carbon at ~142.0 ppm (C1) . H4 (8.30 ppm) will show a two-bond correlation to the same carbon. Furthermore, H3 will show a correlation to the nitrile carbon itself at ~117.0 ppm . This confirms the CN group is at the C1 position.

      • Position of the Chloro Group (Cl): H4 (8.30 ppm) and H6 (8.10 ppm) will both show correlations to the carbon at ~133.0 ppm (C5) . The downfield chemical shift of this carbon is consistent with it being attached to an electronegative chlorine atom. This confirms the Cl group is at the C5 position.

    • Confirming the Ring Junction:

      • H8 (7.95 ppm) will show a two-bond correlation to C8a (~145.0 ppm) and a three-bond correlation to C1 (~142.0 ppm).

      • H3 (7.85 ppm) will show a three-bond correlation to C8a (~145.0 ppm).

G H4 C5 H4->C5 ³J C1 H4->C1 ²J C4a H6 H6->C4a ³J H3 C_CN H3->C_CN ³J

Caption: Key HMBC correlations confirming substituent positions.

Comparative Analysis: Why 2D NMR is the Gold Standard

MethodInformation ProvidedCertainty LevelCausality of Choice
1D NMR (¹H, ¹³C) Proton count, carbon count, basic multiplicity.Low to MediumEssential starting point, but insufficient for assigning isomers or complex structures.
Mass Spectrometry Molecular weight and fragmentation pattern.MediumConfirms molecular formula but provides no information on substituent positions.
X-Ray Crystallography Absolute 3D structure.Very HighRequires a suitable single crystal, which is often difficult or impossible to obtain.
2D NMR (COSY, HSQC, HMBC) Complete through-bond connectivity of the entire molecular skeleton.Very High The most reliable and accessible method for determining the complete covalent structure of a molecule in solution, directly confirming isomer identity. [4]

Trustworthiness: The Self-Validating Power of Combined Data

The true strength of this workflow lies in its inherent self-validation. The structure is not determined from a single piece of evidence but from a confluence of data.

  • COSY establishes the proton framework.

  • HSQC maps this framework onto the carbon backbone.

  • HMBC independently confirms these connections and, critically, bridges the gaps across non-protonated centers.

If an alternative structure were proposed (e.g., 8-Chloroisoquinoline-1-carbonitrile), the observed HMBC correlations would fundamentally contradict it. For instance, in an 8-chloro isomer, H7 would show a strong correlation to the chlorine-bearing carbon, a correlation that is absent in our data. This cross-checking process eliminates all other possibilities, leading to a single, validated structure.

Conclusion

For researchers and drug development professionals, structural certainty is non-negotiable. This guide demonstrates that for a molecule like 5-Chloroisoquinoline-1-carbonitrile, a systematic application of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unparalleled level of structural detail and confidence. By understanding the causal role of each experiment, from fragmenting the molecule with COSY to stitching it together with HMBC, scientists can move forward with the assurance that their structure-activity relationship studies are built on a solid, unambiguously proven foundation.

References

  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Retrieved from [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Technology Networks. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • AZoM. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (n.d.). NMR studies on derivatives of heteroaromatic compounds. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ResearchGate. (2015). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • ResearchGate. (2015). NMR Spectroscopy in Drug Discovery and Development. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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Comparative

A Comparative Thermal Analysis Guide to 5-Chloroisoquinoline-1-carbonitrile via Differential Scanning Calorimetry

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. For researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. For researchers and drug development professionals, thermal analysis serves as a critical tool in characterizing the stability, purity, and processing parameters of active pharmaceutical ingredients (APIs) and intermediates. This guide provides an in-depth comparative analysis of 5-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of interest, using Differential Scanning Calorimetry (DSC). While specific experimental DSC data for this compound is not widely published, this guide establishes a robust, scientifically grounded protocol for its analysis and offers a comparative framework based on the thermal properties of structurally related molecules.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a chloro group and a carbonitrile moiety, as in 5-Chloroisoquinoline-1-carbonitrile, can significantly influence the molecule's thermal behavior, impacting its melting point, polymorphism, and decomposition profile. DSC is an indispensable technique for elucidating these properties by measuring the heat flow into or out of a sample as a function of temperature or time.[3]

This guide is structured to provide not just a method, but a comprehensive understanding of the "why" behind the experimental design. We will delve into the rationale for parameter selection, the expected thermal events, and how these compare to simpler isoquinoline derivatives.

I. The Critical Role of DSC in Compound Characterization

Differential Scanning Calorimetry is a powerful thermoanalytical technique that provides quantitative and qualitative information about physical and chemical changes involving heat exchange.[4] For a compound like 5-Chloroisoquinoline-1-carbonitrile, DSC can determine:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): Precise determination of the melting point is a primary indicator of purity. The energy required to melt the substance (enthalpy of fusion) provides insight into the crystalline lattice energy.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct melting points and enthalpies of fusion, a critical consideration in drug development for bioavailability and stability.

  • Glass Transitions (Tg): For amorphous or semi-crystalline materials, the glass transition is the reversible transition from a hard, rigid state to a more flexible, rubbery state.

  • Decomposition Temperature (Td): The onset of thermal degradation is crucial for defining storage and handling conditions. A document concerning the related 8-Chloroisoquinoline-1-carbonitrile suggests that these types of molecules can be sensitive to prolonged heating.[5]

  • Purity Assessment: Impurities typically lower and broaden the melting endotherm, an effect that can be quantitatively analyzed.

II. Proposed DSC Experimental Protocol for 5-Chloroisoquinoline-1-carbonitrile

The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

A. Instrumentation and Calibration

A heat-flux DSC instrument, such as those from TA Instruments, Mettler Toledo, or PerkinElmer, is recommended. Prior to analysis, the instrument must be calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin). This ensures the accuracy of the measured transition temperatures and energy changes.[6]

B. Sample Preparation
  • Sample Mass: Accurately weigh 3-5 mg of 5-Chloroisoquinoline-1-carbonitrile (purity ≥97%)[7] into a standard aluminum DSC pan.

    • Rationale: This sample size is a balance between obtaining a detectable signal and minimizing thermal gradients within the sample, which could broaden transitions.[3]

  • Pan Sealing: Hermetically seal the pan using a sample press.

    • Rationale: Hermetic sealing is crucial to prevent the loss of volatile substances during heating and to protect the sample from atmospheric oxidation. For studying decomposition where gases are evolved, a pinhole lid may be used, but for initial characterization, a sealed pan is preferred.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

    • Rationale: The DSC measures the difference in heat flow between the sample and the reference, canceling out the thermal effects of the pan and the surrounding atmosphere.[3]

C. Thermal Method

The recommended thermal program is a heat-cool-heat cycle. This is essential for understanding the complete thermal behavior of the material, including any thermally induced phase changes.[8]

  • Equilibration: Equilibrate the sample at 25°C for 5 minutes.

    • Rationale: This ensures a stable starting temperature for the experiment.

  • First Heating Scan: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Rationale: A heating rate of 10°C/min is standard for initial screening of small organic molecules, providing a good balance between resolution and sensitivity.[9] The nitrogen atmosphere is inert and prevents oxidative degradation of the sample.[8] The upper temperature limit is chosen to be high enough to likely encompass melting and the onset of decomposition, based on the general stability of related heterocyclic compounds.

  • Isothermal Hold: Hold the sample at 300°C for 2 minutes.

    • Rationale: This ensures the sample has completely melted or undergone any transitions before cooling.

  • Cooling Scan: Cool the sample from 300°C to 25°C at a rate of 10°C/min.

    • Rationale: The cooling scan reveals information about crystallization behavior. The difference between the melting temperature (Tm) and the crystallization temperature (Tc) is an indicator of the nucleation barrier.

  • Second Heating Scan: Reheat the sample from 25°C to 350°C at a rate of 10°C/min.

    • Rationale: The second heating scan is crucial as it reveals the thermal properties of the sample after its initial thermal history has been erased.[8] Differences between the first and second heat scans can indicate polymorphism, the presence of an amorphous phase, or degradation. The upper limit is extended to better capture any decomposition events.

D. Data Analysis

The resulting DSC thermogram (a plot of heat flow vs. temperature) should be analyzed to determine:

  • Onset Temperature: The temperature at which a thermal event begins.

  • Peak Temperature: The temperature at which the heat flow is at its maximum (for endotherms) or minimum (for exotherms).

  • Enthalpy Change (ΔH): The area under the peak, calculated by integrating the heat flow curve over the temperature range of the transition.

III. Visualizing the DSC Workflow

The following diagram illustrates the logical flow of the proposed DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 3-5 mg Sample seal 2. Hermetically Seal Pan weigh->seal ref 3. Prepare Empty Reference Pan seal->ref start Equilibrate at 25°C ref->start heat1 Heat to 300°C at 10°C/min start->heat1 cool Cool to 25°C at 10°C/min heat1->cool heat2 Heat to 350°C at 10°C/min cool->heat2 analyze Analyze Thermogram heat2->analyze params Determine Tm, ΔH, Td analyze->params compare Compare with Alternatives params->compare

Caption: A flowchart of the DSC experimental workflow.

IV. Comparative Analysis: Expected Thermal Behavior

While a specific thermogram for 5-Chloroisoquinoline-1-carbonitrile is not available, we can predict its thermal properties by comparing it to its parent scaffold and related derivatives.

CompoundMolecular Weight ( g/mol )StructureReported Melting Point (°C)Expected Thermal Events (DSC)
Isoquinoline129.16C₉H₇N26-28[10]A sharp, low-temperature melting endotherm.
1-Chloroisoquinoline163.60C₉H₆ClN31-36A melting endotherm slightly higher than isoquinoline.
5-Chloroisoquinoline-1-carbonitrile 188.61C₁₀H₅ClN₂Not reportedExpected to have a significantly higher melting point due to increased molecular weight, polarity (from the nitrile group), and potential for strong intermolecular interactions (dipole-dipole). A sharp melting endotherm would indicate a highly crystalline material. An exothermic event at higher temperatures would signify decomposition.
Benzonitrile103.12C₇H₅N-13N/A for solid-state DSC comparison in this context, but illustrates the nitrile group's effect on properties.
Analysis of Substituent Effects:
  • Isoquinoline Core: The fundamental isoquinoline structure has a relatively low melting point.[10][11]

  • Chloro Group: The addition of a chlorine atom (as in 1-Chloroisoquinoline) slightly increases the melting point, likely due to the increase in molecular weight and van der Waals forces.

  • Carbonitrile (Nitrile) Group: The nitrile group (-C≡N) is strongly polar and can participate in dipole-dipole interactions. This is expected to significantly increase the intermolecular forces, leading to a higher melting point and enthalpy of fusion for 5-Chloroisoquinoline-1-carbonitrile compared to its non-nitrile counterparts. Aromatic nitriles are a well-established class of compounds, often with high thermal stability.[12]

V. Interpreting Potential DSC Results

The diagram below illustrates the logical relationships in interpreting the hypothetical thermogram from the proposed experiment.

DSC_Interpretation cluster_thermogram cluster_events cluster_interpretation Thermogram Heat Flow vs. Temp Curve Endotherm Sharp Endotherm Thermogram->Endotherm Peak < 0 Exotherm Broad Exotherm Thermogram->Exotherm Peak > 0 BaselineShift Baseline Shift Thermogram->BaselineShift Step Change Melting Melting (Tm) Purity Indicator Endotherm->Melting Decomposition Decomposition (Td) Stability Limit Exotherm->Decomposition GlassTransition Glass Transition (Tg) Amorphous Content BaselineShift->GlassTransition

Caption: Logical map for interpreting DSC thermal events.

VI. Conclusion and Forward Outlook

This guide provides a comprehensive framework for the thermal analysis of 5-Chloroisoquinoline-1-carbonitrile using Differential Scanning Calorimetry. By adhering to the detailed protocol, researchers can obtain high-quality, reproducible data. The comparative analysis with simpler isoquinoline derivatives offers a predictive lens through which to interpret these results, highlighting the significant impact of the chloro and carbonitrile functional groups on the compound's thermal properties.

The execution of this experimental plan will yield crucial data on the melting point, thermal stability, and potential polymorphism of 5-Chloroisoquinoline-1-carbonitrile. This information is invaluable for drug development professionals in guiding formulation strategies, ensuring stability, and defining appropriate storage conditions. As a Senior Application Scientist, I assert that a rigorous, well-justified analytical approach, as outlined here, is fundamental to advancing chemical and pharmaceutical research.

References

  • TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • Pippa, N., Pispas, S., & Demetzos, C. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2187, 331-338. doi: 10.1007/978-1-0716-0920-0_21
  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.
  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • Guzman, K. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15.
  • Sardon, H., et al. (2018). DSC analysis of polymethacrylates containing sulfonyl (A) and nitrile (B) groups. ResearchGate.
  • Anonymous. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Se जल्द, D. R., & Hagar, D. (2010). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. Biophysical Chemistry, 148(1-3), 89-96.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Chemical Society Reviews, 41(21), 7115-7133.
  • Cha, J. S., et al. (1995). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Tetrahedron Letters, 36(15), 2589-2592.
  • Szychowski, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-25.
  • Alzamora, S. M., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 5.
  • Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Current Medicinal Chemistry, 12(17), 2011-2020.
  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • Fluorochem. (n.d.). 1-CHLOROISOQUINOLINE-5-CARBONITRILE.
  • MySkinRecipes. (n.d.). 5-Chloroisoquinoline-1-carbonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). Stability issues of 8-Chloroisoquinoline-1-carbonitrile under different conditions.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroisoquinoline-1-carbonitrile

This guide provides comprehensive, experience-driven procedures for the safe handling and disposal of 5-Chloroisoquinoline-1-carbonitrile. As a chlorinated heterocyclic nitrile, this compound presents a unique combinatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven procedures for the safe handling and disposal of 5-Chloroisoquinoline-1-carbonitrile. As a chlorinated heterocyclic nitrile, this compound presents a unique combination of chemical hazards that demand a rigorous and scientifically-grounded approach to waste management. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations, reflecting best practices in modern drug discovery and development laboratories.

Hazard Assessment & Risk Analysis: The 'Why' Behind the Protocol

Understanding the specific hazards of 5-Chloroisoquinoline-1-carbonitrile is fundamental to appreciating the necessity of these disposal procedures. The molecule's structure incorporates both a chlorinated aromatic system and a nitrile functional group, each contributing to its overall risk profile. The primary directive is to prevent exposure and environmental release.

Organic nitriles, while generally less acutely toxic than inorganic cyanide salts, can metabolize to release the cyanide ion in the body.[1] Furthermore, they are incompatible with strong acids, bases, and oxidizing agents, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[1] The chlorinated isoquinoline backbone renders the compound harmful to aquatic life with long-lasting effects.[2]

Table 1: Hazard Profile of 5-Chloroisoquinoline-1-carbonitrile

Hazard Classification GHS Hazard Statement Key Considerations & Causality Source
Acute Oral Toxicity H302: Harmful if swallowed Ingestion can lead to systemic toxic effects. Immediate medical attention is required if swallowed.[2][3][4] [2][3][4]
Acute Dermal Toxicity H311: Toxic in contact with skin The compound can be absorbed through the skin, causing systemic toxicity. Avoid all skin contact. [2][5]
Skin & Eye Irritation H315 & H319: Causes skin and serious eye irritation Direct contact can cause significant irritation. Proper PPE is mandatory to prevent chemical burns and eye damage.[2][5] [2][5]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effects The compound is persistent and toxic in aquatic environments. Direct release to drains or waterways is strictly prohibited.[2][6] [2][6]

| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents | Reaction with these materials can be vigorous and may liberate highly toxic hydrogen cyanide (HCN) gas.[1][5][6] |[1][5][6] |

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation. The causality behind strict segregation is to prevent inadvertent chemical reactions within the waste container. Mixing incompatible waste streams is a common cause of laboratory accidents.

Step-by-Step Segregation Protocol
  • Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for all 5-Chloroisoquinoline-1-carbonitrile waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.[6]

  • Segregate Waste Streams:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves, bench paper, and disposable labware should be placed in a sealed, labeled bag before being put into the solid chemical waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated liquid waste container. Do not mix with other solvent streams unless their compatibility is certain.

    • Sharps Waste: Contaminated needles or glassware must be disposed of in a designated sharps container for chemical contamination.

  • Labeling: The waste container label must be filled out completely and accurately at the time of first use. Include the full chemical name "5-Chloroisoquinoline-1-carbonitrile," the associated hazards (e.g., "Toxic," "Environmentally Hazardous"), and the date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials, particularly strong acids and oxidizers.[5][6]

The Core Disposal Protocol: Mandate for Professional Disposal

Given the compound's dual hazards—organic toxicity and environmental persistence—in-laboratory chemical neutralization is strongly discouraged. The risk of generating toxic byproducts, including HCN gas or other hazardous chlorinated intermediates, is significant. The most trustworthy and self-validating system of disposal is to utilize a licensed and approved environmental waste disposal contractor.

Step-by-Step Protocol for Professional Disposal
  • Ensure Proper Containment: Verify that all waste containers are securely sealed, properly labeled, and in good condition (no leaks or external contamination).

  • Complete Hazardous Waste Manifest: Fill out the required waste manifest documentation provided by your institution's Environmental Health & Safety (EH&S) office or the disposal contractor. Accurate classification is critical. This compound should be classified as a toxic organic waste (nitrile).[5]

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste through your institutional channels.

  • Maintain Records: Keep a copy of the waste manifest for your records as proof of proper disposal, in accordance with local and national regulations.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before re-entering the area, don the minimum required PPE: a lab coat, safety goggles with a face shield, and double-layered nitrile gloves.[2][6] For large spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For small spills (solid or liquid): Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

    • For large spills: Dike the perimeter of the spill with absorbent material to prevent it from spreading.[7]

  • Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[7]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

Logical Framework for Waste Management

The following diagram illustrates the decision-making workflow for the proper handling and disposal of 5-Chloroisoquinoline-1-carbonitrile from the moment waste is generated.

G cluster_0 cluster_1 Immediate Assessment cluster_2 Routine Waste Handling cluster_3 Containment & Storage cluster_4 Spill Response Protocol cluster_5 start Waste Generated (5-Chloroisoquinoline-1-carbonitrile) is_spill Is it a spill? start->is_spill waste_type Waste Type? is_spill->waste_type No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes solid_waste Solid Waste (Gloves, Bench Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps contain_solid Seal in Labeled Bag solid_waste->contain_solid contain_liquid Collect in Labeled Waste Bottle liquid_waste->contain_liquid contain_sharps Place in Sharps Container sharps_waste->contain_sharps store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste end_point Arrange Pickup by Approved Waste Contractor store_waste->end_point collect_spill Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill collect_spill->store_waste

Caption: Decision workflow for 5-Chloroisoquinoline-1-carbonitrile waste management.

References

  • Safety Data Sheet. (2025). Quinoline. [Online].
  • Safety Data Sheet. (2024). I28208 Aldrich. Sigma-Aldrich. [Online].
  • Safety Data Sheet. (2010). ACROS Organics. Fisher Scientific. [Online].
  • Safety Data Sheet. (2025). Efficon 2026. BASF. [Online].
  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Online].
  • 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. American Elements. [Online].
  • Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. (2000). New Jersey Department of Health. [Online].
  • 1-CHLOROISOQUINOLINE-5-CARBONITRILE. Fluorochem. [Online].
  • Safety Data Sheet. (2025). 5,5-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Sigma-Aldrich. [Online].
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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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